molecular formula C10H14N5O7P B12421751 Adenosine monophosphate-13C10,15N5

Adenosine monophosphate-13C10,15N5

Numéro de catalogue: B12421751
Poids moléculaire: 362.12 g/mol
Clé InChI: UDMBCSSLTHHNCD-IADJQYSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenosine monophosphate-13C10,15N5 is a useful research compound. Its molecular formula is C10H14N5O7P and its molecular weight is 362.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H14N5O7P

Poids moléculaire

362.12 g/mol

Nom IUPAC

[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

Clé InChI

UDMBCSSLTHHNCD-IADJQYSOSA-N

SMILES isomérique

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2]

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled form of adenosine monophosphate (AMP), a pivotal molecule in cellular metabolism and signaling. The incorporation of ten ¹³C atoms and five ¹⁵N atoms creates a mass shift that allows for its precise detection and quantification in complex biological samples. This makes it an invaluable tool in metabolic research, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Introduction

Adenosine monophosphate (AMP) is a central purine (B94841) nucleotide involved in a myriad of cellular processes, including energy homeostasis, signal transduction, and as a monomeric unit of RNA. The stable isotope-labeled analogue, Adenosine monophosphate-¹³C₁₀,¹⁵N₅, serves as a powerful tracer to elucidate the dynamics of these processes. Its primary applications lie in its use as an internal standard for accurate quantification of endogenous AMP and as a tracer to follow the metabolic fate of the adenosine moiety in metabolic pathways.[1][2][3]

Chemical and Physical Properties

The key physical and chemical properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ are summarized in the table below, with comparative data for its unlabeled counterpart.

PropertyAdenosine monophosphate-¹³C₁₀,¹⁵N₅Adenosine monophosphate (unlabeled)
Chemical Formula ¹³C₁₀H₁₄¹⁵N₅O₇PC₁₀H₁₄N₅O₇P
Molecular Weight ~362.11 g/mol [4]~347.22 g/mol
CAS Number 202406-66-4[4]61-19-8
Appearance Typically a solidCrystalline solid
Solubility Soluble in water and aqueous buffersSoluble in water
Storage Recommended to be stored at -20°C to -80°C[2]Stable in a dry state

Applications in Research

The primary utility of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ stems from its isotopic enrichment, enabling its differentiation from the endogenous, unlabeled AMP pool.

  • Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known amount of the labeled compound to a sample allows for precise and accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.[5][6] This is a cornerstone of modern quantitative metabolomics.

  • Metabolic Flux Analysis (MFA): By introducing ¹³C and ¹⁵N labeled precursors into cellular systems, researchers can trace the incorporation of these heavy isotopes into downstream metabolites, including AMP.[7] This allows for the mapping and quantification of the flow of atoms through metabolic pathways, providing insights into cellular physiology in various states, such as in cancer.[8]

  • Metabolic Pathway Tracing: The labeled AMP can be used to study the dynamics of nucleotide metabolism, including the de novo purine synthesis and salvage pathways.[3][9] By monitoring the appearance of labeled atoms in AMP and its downstream products like ADP and ATP, the rates and contributions of different pathways to the nucleotide pool can be determined.

Experimental Protocols

Quantification of AMP in Biological Samples using LC-MS/MS with Isotope Dilution

This protocol provides a general framework for the quantification of AMP in biological samples such as plasma, cell extracts, or tissues, using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard.

4.1.1. Materials

  • Adenosine monophosphate-¹³C₁₀,¹⁵N₅

  • Unlabeled Adenosine monophosphate standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological sample (e.g., plasma, cell lysate)

  • Centrifugal filters (e.g., 3 kDa MWCO) for protein removal

4.1.2. Sample Preparation

  • Standard and Internal Standard Preparation: Prepare stock solutions of unlabeled AMP and Adenosine monophosphate-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or 50% methanol). From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte.

  • Sample Extraction: For plasma or cell lysates, a protein precipitation step is typically required. Add a threefold volume of ice-cold acetonitrile or methanol containing the internal standard (Adenosine monophosphate-¹³C₁₀,¹⁵N₅) to the sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS method (e.g., 5% acetonitrile in water).

4.1.3. LC-MS/MS Analysis

The following are example parameters that may need to be optimized for a specific instrument and application.

ParameterExample Value
LC Column Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) or HILIC column[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient A suitable gradient from low to high organic phase to elute AMP.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode[1][10]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (AMP) e.g., m/z 348 -> 136 (Positive Mode)
MRM Transition (AMP-¹³C₁₀,¹⁵N₅) e.g., m/z 363 -> 146 (Positive Mode)[10]
Collision Energy To be optimized for the specific instrument.

4.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous AMP to the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ internal standard and comparing this to the calibration curve generated from the standards.

Data Presentation

The following tables summarize quantitative data from various studies utilizing isotope-labeled AMP or quantifying AMP levels.

Table 1: LC-MS/MS Method Validation Parameters for AMP Quantification [10]

ParameterValue
Linear Range 2.5 - 1000 ng/mL
Correlation Coefficient (r) > 0.9995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 2.5 ng/mL
Recovery 81.3 - 118.4%
Precision (RSD%) < 10.5%

Table 2: Concentration of Adenosine Nucleotides in Royal Jelly [11]

NucleotideConcentration in 2-day Royal Jelly (mg/kg)Concentration in 3-day Royal Jelly (mg/kg)
ATP 11.211.3
ADP 111.6151.5
AMP 2126.01810.8
Adenosine 6.96.2

Table 3: Isotopologue Distribution in Purine Nucleotides from Labeled Precursors [7]

This table illustrates the fractional distribution of isotopologues in IMP, AMP, and GMP following the introduction of labeled precursors, demonstrating the tracing of metabolic pathways.

IsotopologueFractional Contribution in IMPFractional Contribution in AMPFractional Contribution in GMP
+3 HighSignificantly Lower than IMPSignificantly Lower than IMP
+4 ModerateSimilar to IMPSimilar to IMP
+5 LowSignificantly Higher than IMPSignificantly Higher than IMP

Visualizations

De Novo Purine Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway for purines, which can be traced using ¹³C and ¹⁵N labeled precursors that are incorporated into AMP.

de_novo_purine_synthesis cluster_input Inputs cluster_pathway Pathway cluster_output Outputs Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP Glycine Glycine Formate Formate Glutamine Glutamine Aspartate Aspartate CO2 CO2 GAR GAR PRPP->GAR Glycine FGAR FGAR GAR->FGAR Formate FGAM FGAM FGAR->FGAM Glutamine AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Aspartate AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formate IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: De Novo Purine Synthesis Pathway.

Experimental Workflow for Quantitative Metabolomics

This diagram outlines the typical workflow for a quantitative metabolomics experiment using an isotopically labeled internal standard.

quantitative_metabolomics_workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with AMP-¹³C₁₀,¹⁵N₅ (Internal Standard) Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (Comparison to Calibration Curve) DataProcessing->Quantification Result Absolute Concentration of Endogenous AMP Quantification->Result

Caption: Quantitative Metabolomics Workflow.

AMP Conversion and Cellular Uptake

AMP can be dephosphorylated to adenosine, which is then taken up by cells via equilibrative nucleoside transporters (ENTs). This process can be investigated using labeled AMP.

amp_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMP_ext AMP CD73 CD73 (ecto-5'-nucleotidase) AMP_ext->CD73 Adenosine_ext Adenosine ENT Equilibrative Nucleoside Transporter (ENT) Adenosine_ext->ENT CD73->Adenosine_ext Dephosphorylation Adenosine_int Adenosine ENT->Adenosine_int Transport AMP_int AMP Adenosine_int->AMP_int Phosphorylation ADP_int ADP AMP_int->ADP_int ATP_int ATP ADP_int->ATP_int

Caption: AMP Conversion and Cellular Uptake.

Conclusion

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is an essential tool for modern life sciences research. Its application as an internal standard ensures the accuracy and reliability of quantitative studies on AMP, while its use as a metabolic tracer provides deep insights into the complex network of cellular metabolism. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this powerful labeled compound in their investigations.

References

In-Depth Technical Guide to ¹³C₁₀,¹⁵N₅ Labeled Adenosine Monophosphate (AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of uniformly labeled ¹³C₁₀,¹⁵N₅ Adenosine (B11128) Monophosphate (AMP). This isotopically enriched compound is a powerful tool in metabolic research, structural biology, and drug development, enabling precise tracking and quantification of metabolic pathways and molecular interactions.

Core Structure and Isotopic Labeling

¹³C₁₀,¹⁵N₅ labeled AMP is an isotopologue of adenosine monophosphate where all ten carbon atoms have been replaced with the stable isotope Carbon-13 (¹³C), and all five nitrogen atoms have been replaced with the stable isotope Nitrogen-15 (¹⁵N). This uniform labeling results in a significant mass shift compared to the naturally abundant (predominantly ¹²C and ¹⁴N) form of AMP, making it an ideal internal standard and tracer for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

The molecular structure of AMP consists of three key components: the adenine (B156593) nucleobase, the ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose. In ¹³C₁₀,¹⁵N₅ labeled AMP, all carbon and nitrogen atoms within these components are the heavy isotopes.

Caption: Molecular structure of ¹³C₁₀,¹⁵N₅ labeled Adenosine Monophosphate.

Physicochemical and Spectroscopic Data

The uniform isotopic labeling of ¹³C₁₀,¹⁵N₅ AMP results in distinct physicochemical and spectroscopic properties that are crucial for its application in quantitative studies.

Molecular and Isotopic Properties
PropertyValue
Molecular Formula ¹³C₁₀H₁₄¹⁵N₅O₇P
Monoisotopic Mass 362.06 g/mol
Average Mass 362.11 g/mol
¹³C Isotopic Purity Typically >98%
¹⁵N Isotopic Purity Typically >98%
Predicted NMR Chemical Shifts

Precise NMR chemical shifts are essential for the identification and structural analysis of ¹³C₁₀,¹⁵N₅ AMP. The following table provides predicted ¹H, ¹³C, ¹⁵N, and ³¹P chemical shifts for unlabeled AMP, which serve as a reference. The shifts for the labeled compound will be very similar, with the primary difference being the presence of extensive ¹³C-¹³C, ¹³C-¹⁵N, and ¹H-¹³C coupling.

Table 1: Predicted NMR Chemical Shifts for AMP (Reference: HMDB)

Atom¹H Shift (ppm)¹³C Shift (ppm)¹⁵N Shift (ppm)³¹P Shift (ppm)
Adenine
H28.27
H88.52
C2153.2
C4149.9
C5120.1
C6156.9
C8141.6
N1225.1
N3212.8
N675.6
N7231.5
N9165.7
Ribose
H1'6.14
H2'4.76
H3'4.50
H4'4.39
H5'a4.14
H5'b4.05
C1'88.6
C2'75.5
C3'71.6
C4'85.3
C5'65.5
Phosphate
P~3.5-4.5

Note: Chemical shifts are referenced to DSS for ¹H and ¹³C, liquid ammonia (B1221849) for ¹⁵N, and phosphoric acid for ³¹P. Actual shifts can vary with pH, temperature, and solvent.

Mass Spectrometry and Fragmentation

In mass spectrometry, ¹³C₁₀,¹⁵N₅ AMP exhibits a clear mass shift from its unlabeled counterpart. The monoisotopic mass of the fully labeled molecule is approximately 15 atomic mass units (10 from ¹³C and 5 from ¹⁵N) greater than the unlabeled version.

Table 2: Key Mass Spectrometry Fragments of AMP (Negative Ion Mode)

FragmentDescriptionPredicted m/z (Unlabeled)Predicted m/z (¹³C₁₀,¹⁵N₅ Labeled)
[M-H]⁻ Parent Ion346.05361.06
[Adenine-H]⁻ Adenine Base134.05139.05
[Ribose-P-H₂O-H]⁻ Dehydrated Ribose Phosphate211.01216.01
[PO₃]⁻ Phosphate78.9678.96
[H₂PO₄]⁻ Dihydrogen Phosphate96.9796.97

Experimental Protocols

General Protocol for Enzymatic Synthesis of Uniformly Labeled Ribonucleotides

This protocol outlines the general steps for producing uniformly ¹³C, ¹⁵N-labeled ribonucleoside monophosphates (rNMPs), including AMP, which can then be further purified.

  • Bacterial Culture: Grow a suitable bacterial strain (e.g., E. coli or Methylophilus methylotrophus) in a minimal medium where the sole carbon source is ¹³C-labeled (e.g., ¹³C-glucose) and the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl).

  • Harvesting and Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or French press) to release the cellular contents.

  • Nucleic Acid Precipitation: Precipitate the total nucleic acids from the cell lysate using isopropanol (B130326) or ethanol.

  • Enzymatic Hydrolysis: Resuspend the nucleic acid pellet and perform enzymatic hydrolysis using nuclease P1 to digest the nucleic acids into their constituent 5'-mononucleotides.

  • Purification of NMPs: Separate the resulting mixture of AMP, GMP, CMP, and UMP using anion-exchange chromatography.

  • Desalting and Lyophilization: Desalt the purified ¹³C₁₀,¹⁵N₅ AMP fraction and lyophilize to obtain the final product.

Protocol for NMR Sample Preparation
  • Dissolution: Dissolve the lyophilized ¹³C₁₀,¹⁵N₅ AMP in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mM.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically 6.5-7.5) using dilute NaOD or DCl.

  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-precision NMR tube.

Applications in Research and Development

Metabolic Flux Analysis

¹³C₁₀,¹⁵N₅ AMP is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C-labeled substrates to cells or organisms, researchers can trace the incorporation of the heavy isotopes into various metabolites, including the nucleotide pool. The isotopic enrichment pattern in AMP provides valuable information about the activity of pathways such as the pentose (B10789219) phosphate pathway and de novo purine (B94841) synthesis.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with ¹³C-labeled Substrate B Metabolite Extraction A->B Quenching C LC-MS/MS or NMR Analysis B->C Sample Prep D Isotopologue Distribution Analysis C->D Data Acquisition F Flux Calculation and Statistical Analysis D->F E Metabolic Model Construction E->F G Pathway Activity Quantification F->G Interpretation

Caption: General workflow for a ¹³C-metabolic flux analysis experiment.

Structural Biology

In NMR spectroscopy, uniform isotopic labeling with ¹³C and ¹⁵N is essential for studying the structure and dynamics of nucleic acids and their complexes with proteins and other ligands. The presence of these isotopes allows for the use of heteronuclear NMR experiments, which greatly simplify spectral assignment and provide detailed structural constraints.

Drug Development

¹³C₁₀,¹⁵N₅ AMP can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify the levels of AMP and related adenosine-based drugs and their metabolites in biological samples. This is crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME).

Signaling Pathways Involving AMP

AMP is a key signaling molecule in cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). When cellular energy levels are low (high AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

AMPK_Signaling_Pathway cluster_input Energy Stress cluster_activation AMPK Activation cluster_output Downstream Effects Stress Low Cellular Energy (High AMP:ATP Ratio) AMP ¹³C₁₀,¹⁵N₅ AMP Stress->AMP AMPK_inactive Inactive AMPK AMP->AMPK_inactive Binds to γ-subunit AMPK_active Active AMPK AMPK_inactive->AMPK_active Phosphorylation by upstream kinases Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Activates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism Inhibits

Caption: Simplified signaling pathway of AMP-activated protein kinase (AMPK).

This technical guide provides a foundational understanding of ¹³C₁₀,¹⁵N₅ labeled AMP. For specific applications, further optimization of experimental protocols and data analysis methods may be required.

Synthesis of Uniformly Labeled Adenosine Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of uniformly labeled adenosine (B11128) monophosphate (AMP). Uniform isotopic labeling of AMP with stable isotopes, such as ¹³C and ¹⁵N, is a critical technique for a variety of research applications, including structural biology studies by nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and as a precursor for the synthesis of other labeled biomolecules. This document details both biological and chemo-enzymatic approaches to synthesis, providing structured data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Data Presentation: Quantitative Analysis of Labeled AMP Synthesis

The successful synthesis of uniformly labeled AMP is evaluated by several key quantitative parameters: yield, isotopic enrichment, and purity. The following table summarizes representative data for these metrics, compiled from various synthesis and analysis methodologies.

ParameterBiological Synthesis (from E. coli)Chemo-enzymatic SynthesisCommercially Available Standard
Starting Materials ¹³C-glucose, ¹⁵NH₄ClUniformly labeled adenosine, ATPN/A
Overall Yield Variable, dependent on extraction and purification efficiencyHigh (>90% for phosphorylation step)[1]N/A
Isotopic Enrichment >95%>98% for ¹³C, >96% for ¹⁵N>98% for ¹³C, 96-98% for ¹⁵N
Purity >95% after purification>95% after purification≥95%
Primary Method Fermentation and extractionEnzymatic phosphorylationProprietary
Key Analytical Methods Mass Spectrometry, NMRHPLC, Mass Spectrometry, NMRHPLC, Mass Spectrometry, NMR

Experimental Protocols

Biological Synthesis of Uniformly Labeled AMP from E. coli

This protocol outlines the production of uniformly labeled AMP by growing Escherichia coli in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively. The labeled AMP is then extracted and purified from the cellular RNA.

a. Culture Growth and Isotopic Labeling

  • Prepare Minimal Medium: Prepare M9 minimal medium. For uniform labeling, substitute standard glucose and ammonium (B1175870) chloride with ¹³C-glucose (e.g., 4 g/L) and ¹⁵N-ammonium chloride (e.g., 1 g/L)[2][3].

  • Inoculation and Growth: Inoculate the medium with an appropriate E. coli strain (e.g., K-12). Grow the culture at 37°C with shaking until it reaches the late logarithmic phase of growth[3].

  • Cell Harvesting: Harvest the cells by centrifugation.

b. Extraction of Total RNA

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a suitable method (e.g., sonication or French press).

  • RNA Precipitation: Extract total RNA from the cell lysate using a standard protocol, such as a hot phenol-chloroform extraction followed by ethanol (B145695) precipitation.

c. Hydrolysis of RNA to Mononucleotides

  • Enzymatic Digestion: Resuspend the purified RNA in a suitable buffer and digest it to its constituent nucleoside monophosphates (NMPs) using a nuclease, such as Nuclease P1.

  • Enzyme Inactivation: Inactivate the nuclease by heating.

d. Purification of Labeled AMP

  • Chromatographic Separation: Separate the resulting mixture of NMPs (AMP, GMP, CMP, UMP) using anion-exchange chromatography[4].

  • Elution: Elute the bound NMPs using a salt gradient (e.g., ammonium bicarbonate). AMP will elute at a specific salt concentration.

  • Desalting and Lyophilization: Collect the AMP-containing fractions, desalt them (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the purified, uniformly labeled AMP.

Chemo-enzymatic Synthesis of Uniformly Labeled AMP

This method involves the enzymatic phosphorylation of commercially available uniformly labeled adenosine.

a. Starting Material

  • Uniformly labeled [¹³C, ¹⁵N]-Adenosine

  • Adenosine kinase

  • ATP (as a phosphate (B84403) donor)

b. Phosphorylation Reaction

  • Reaction Setup: In a suitable buffer (e.g., Tris-HCl) containing MgCl₂, combine uniformly labeled adenosine, a molar excess of ATP, and adenosine kinase[5].

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C). Monitor the progress of the reaction by HPLC or TLC. The reaction typically proceeds to high conversion[6].

  • Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.

c. Purification of Labeled AMP

  • Chromatographic Separation: Purify the uniformly labeled AMP from the reaction mixture, which will contain unreacted adenosine, ADP, and the newly formed labeled AMP, using anion-exchange chromatography as described in the biological synthesis protocol[4].

  • Analysis: Verify the identity and purity of the product using mass spectrometry and NMR spectroscopy[7].

Mandatory Visualizations

de_novo_purine_biosynthesis cluster_ribose Ribose Activation cluster_imp_synthesis IMP Synthesis Pathway cluster_amp_synthesis AMP Synthesis Branch Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase (ATP -> AMP) PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase (Gln -> Glu) GAR Glycinamide Ribonucleotide PRA->GAR FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM AIR Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIR Carboxylase (CO2) SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR IMP Inosine Monophosphate FAICAR->IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (Asp, GTP) IMP->Adenylosuccinate AMP AMP Adenylosuccinate->AMP Adenylosuccinate Lyase

Caption: De Novo Purine Biosynthesis Pathway Leading to AMP.

chemoenzymatic_synthesis_workflow cluster_synthesis Enzymatic Phosphorylation cluster_purification Purification cluster_analysis Analysis Labeled_Adenosine Uniformly Labeled [¹³C, ¹⁵N]-Adenosine Reaction_Mixture Reaction Mixture Labeled_Adenosine->Reaction_Mixture ATP ATP (Phosphate Donor) ATP->Reaction_Mixture Labeled_AMP_unpurified Labeled AMP (with ATP, ADP, Adenosine) Reaction_Mixture->Labeled_AMP_unpurified Adenosine Kinase, Mg²⁺ Anion_Exchange Anion-Exchange Chromatography Labeled_AMP_unpurified->Anion_Exchange Purified_AMP Purified Uniformly Labeled AMP Anion_Exchange->Purified_AMP Salt Gradient Elution Analysis_Methods Mass Spectrometry NMR Spectroscopy Purified_AMP->Analysis_Methods

Caption: Chemo-enzymatic Synthesis Workflow for Uniformly Labeled AMP.

References

An In-depth Technical Guide to Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅, a stable isotope-labeled internal standard crucial for a variety of research applications. This document details its physicochemical characteristics, provides insights into relevant experimental protocols, and visualizes its role in cellular signaling and analytical workflows.

Core Physical and Chemical Properties

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is an isotopically enriched form of adenosine monophosphate (AMP), where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous AMP. The compound is typically available as a dilithium (B8592608) or disodium (B8443419) salt to enhance its stability and solubility.

Table 1: Physical and Chemical Properties of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

PropertyValueSource(s)
Chemical Formula ¹³C₁₀H₁₂¹⁵N₅O₇P (as free acid)[1][2]
Molecular Weight ~362.15 g/mol (as free acid)
~374.1 g/mol (dilithium salt)[3]
~406.08 g/mol (disodium salt)[4]
Appearance Typically a white to off-white solid or a colorless to light yellow liquid when in solution.[1][2][1][2]
Melting Point Data for the isotopically labeled compound is not readily available. Unlabeled Adenosine Monophosphate has a melting point of 178-185 °C (decomposes).[5][6][5][6]
Solubility Soluble in water.[6][7] The solubility of unlabeled AMP in water is approximately 10 g/L at 20 °C.[8] The salt forms (disodium and dilithium) are expected to have higher aqueous solubility.[6][7][8]
Isotopic Purity ≥98 atom % for both ¹³C and ¹⁵N is commonly available.[9][9]
Chemical Purity Typically ≥95% (CP).[3][3]
Storage Conditions Store in a freezer at -20°C, protected from light.[3][3]

Role in Cellular Signaling: The AMPK Pathway

Adenosine monophosphate is a critical regulator of cellular energy homeostasis, primarily through its activation of AMP-activated protein kinase (AMPK).[1][3] AMPK acts as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMP binds to the γ-subunit of AMPK, leading to its allosteric activation and phosphorylation by upstream kinases such as LKB1.[1][3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3]

AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Activation cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) Low Energy Status Low Energy Status AMP AMP Low Energy Status->AMP increases AMP/ATP ratio AMPK AMPK AMP->AMPK binds and allosterically activates LKB1 LKB1 LKB1->AMPK phosphorylates and activates Glycolysis Glycolysis AMPK->Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Autophagy Autophagy AMPK->Autophagy Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

AMPK Signaling Pathway Activation by AMP.

Experimental Protocols and Applications

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is primarily utilized as an internal standard in quantitative mass spectrometry-based metabolomics and metabolic flux analysis (MFA).[10] Its identical chemical and physical properties to endogenous AMP, coupled with its distinct mass, allow for accurate correction of matrix effects and variations in sample processing and instrument response.[10]

General Protocol for using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an Internal Standard in LC-MS

The following is a generalized workflow for the quantification of AMP in biological samples using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard.

  • Sample Preparation:

    • Rapidly quench metabolic activity in biological samples (e.g., cell cultures, tissues) by flash-freezing in liquid nitrogen or using cold quenching solutions to prevent enzymatic degradation of AMP.

    • Extract metabolites using a suitable solvent system, such as a cold methanol/water or methanol/chloroform/water mixture.[11]

    • During the extraction process, spike a known concentration of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ into each sample.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography (LC), typically with a column chemistry appropriate for polar molecules like nucleotides (e.g., HILIC or reversed-phase ion-pairing).

    • Detect and quantify the endogenous (unlabeled) AMP and the isotopically labeled internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The distinct mass-to-charge (m/z) ratios of the precursor and product ions for both analytes allow for their simultaneous and specific detection.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous AMP to the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ internal standard.

    • Determine the concentration of endogenous AMP in the original sample by comparing this ratio to a calibration curve generated with known concentrations of unlabeled AMP and a fixed concentration of the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching 1. Quench Metabolism Extraction 2. Metabolite Extraction Quenching->Extraction Spiking 3. Spike with ¹³C₁₀,¹⁵N₅-AMP Extraction->Spiking LC 4. Liquid Chromatography Separation Spiking->LC MS 5. Mass Spectrometry Detection (MRM) LC->MS PeakIntegration 6. Peak Area Integration MS->PeakIntegration RatioCalculation 7. Calculate Peak Area Ratio (Endogenous AMP / ¹³C₁₀,¹⁵N₅-AMP) PeakIntegration->RatioCalculation Quantification 8. Quantify against Calibration Curve RatioCalculation->Quantification

References

In-Depth Technical Guide: Isotopic Purity of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Adenosine (B11128) Monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅), a crucial internal standard and tracer in metabolic research and drug development. This document details the quantitative data regarding its purity, in-depth experimental protocols for its synthesis and analysis, and visual representations of relevant biochemical pathways and analytical workflows.

Quantitative Data Summary

The isotopic and chemical purity of commercially available AMP-¹³C₁₀,¹⁵N₅ can vary between suppliers and batches. The following tables summarize the typical specifications provided by various vendors. Researchers should always refer to the certificate of analysis for specific lot information.

Table 1: Isotopic and Chemical Purity Specifications

ParameterSpecificationSupplier Example
¹³C Isotopic Enrichment≥98%Cambridge Isotope Laboratories, Inc.[1][2]
¹⁵N Isotopic Enrichment96-98%Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity≥95%Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity99.24%MedChemExpress[3]
Chemical Purity98.90%MedChemExpress[4]

Table 2: Product Forms and Properties

Product FormMolecular WeightCAS Number (Labeled)
Lithium Salt374.1 g/mol 202406-66-4[1][2]
Disodium Salt--
Dilithium Salt--

Experimental Protocols

This section outlines the methodologies for the synthesis and determination of isotopic purity of AMP-¹³C₁₀,¹⁵N₅.

Biosynthetic Preparation of ¹³C,¹⁵N-Labeled Ribonucleoside 5'-Monophosphates

A common method for producing uniformly labeled ribonucleotides involves biosynthesis in bacterial cultures.[5][6]

Objective: To produce AMP uniformly labeled with ¹³C and ¹⁵N.

Materials:

  • Escherichia coli strain capable of high RNA production.

  • Minimal media (e.g., M9) with ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium chloride as the sole nitrogen source.

  • Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme).

  • RNA extraction reagents (e.g., phenol:chloroform:isoamyl alcohol).

  • Nuclease P1.

  • Buffers for chromatography.

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Bacterial Culture: Grow E. coli in minimal media containing ¹³C-glucose and ¹⁵N-ammonium chloride to ensure the incorporation of the stable isotopes into all cellular components, including RNA.

  • Cell Lysis: Harvest the bacterial cells and lyse them to release the cellular contents.

  • RNA Extraction: Perform a total RNA extraction from the cell lysate using standard methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • RNA Digestion: Digest the purified total RNA to its constituent ribonucleoside 5'-monophosphates using Nuclease P1. This enzyme cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.

  • Purification: Purify the resulting ribonucleoside 5'-monophosphates, including AMP-¹³C₁₀,¹⁵N₅, from the digestion mixture using chromatographic techniques such as anion-exchange or reversed-phase HPLC.

G Biosynthesis and Purification of AMP-¹³C₁₀,¹⁵N₅ cluster_0 Biosynthesis cluster_1 Purification E. coli Culture E. coli Culture Cell Lysis Cell Lysis E. coli Culture->Cell Lysis ¹³C-Glucose & ¹⁵N-NH₄Cl ¹³C-Glucose & ¹⁵N-NH₄Cl ¹³C-Glucose & ¹⁵N-NH₄Cl->E. coli Culture Minimal Media RNA Extraction RNA Extraction Cell Lysis->RNA Extraction RNA Digestion (Nuclease P1) RNA Digestion (Nuclease P1) RNA Extraction->RNA Digestion (Nuclease P1) HPLC Purification HPLC Purification RNA Digestion (Nuclease P1)->HPLC Purification AMP-¹³C₁₀,¹⁵N₅ AMP-¹³C₁₀,¹⁵N₅ HPLC Purification->AMP-¹³C₁₀,¹⁵N₅

Biosynthesis and Purification Workflow
Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds.[6][7]

Objective: To quantify the ¹³C and ¹⁵N enrichment in AMP-¹³C₁₀,¹⁵N₅.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).

Materials:

  • AMP-¹³C₁₀,¹⁵N₅ sample.

  • Unlabeled Adenosine Monophosphate (natural abundance) standard.

  • Mobile phase for LC (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate).

  • LC column (e.g., HILIC or reversed-phase C18).

Procedure:

  • Sample Preparation: Prepare solutions of both the labeled AMP and the unlabeled standard at known concentrations.

  • LC-MS/MS Analysis:

    • Inject the unlabeled AMP standard to determine its retention time and mass spectrum. This provides the natural isotopic distribution of the molecule.

    • Inject the AMP-¹³C₁₀,¹⁵N₅ sample.

    • Acquire full scan mass spectra for both samples.

  • Data Analysis:

    • From the unlabeled AMP spectrum, determine the relative intensities of the M, M+1, M+2, etc. peaks due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O.

    • In the spectrum of the labeled AMP, identify the mass peak corresponding to the fully labeled species (all 10 carbons as ¹³C and all 5 nitrogens as ¹⁵N).

    • Measure the intensities of the isotopic peaks around the main labeled peak.

    • Correct the observed peak intensities for the natural isotopic abundance to calculate the isotopic enrichment of ¹³C and ¹⁵N.

G Mass Spectrometry Workflow for Isotopic Purity Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Labeled & Unlabeled AMP Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Full Scan Spectra Isotopic Enrichment Calculation Isotopic Enrichment Calculation Data Acquisition->Isotopic Enrichment Calculation Peak Intensities Result Result Isotopic Enrichment Calculation->Result Corrected for Natural Abundance

Isotopic Purity Analysis Workflow

Role in Cellular Signaling

Adenosine monophosphate is a key signaling molecule involved in cellular energy homeostasis. It acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of metabolism. When cellular energy levels are low (high AMP:ATP ratio), AMP binds to AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Furthermore, AMP can act as an agonist for the adenosine A1 receptor, initiating various downstream signaling cascades.[3][4]

G AMP Signaling Pathway Low Energy State Low Energy State High AMP:ATP Ratio High AMP:ATP Ratio Low Energy State->High AMP:ATP Ratio AMP AMP High AMP:ATP Ratio->AMP AMPK Activation AMPK Activation AMP->AMPK Activation Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) AMPK Activation->Catabolic Pathways (ATP Production) Activates Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) AMPK Activation->Anabolic Pathways (ATP Consumption) Inhibits

AMP-Activated Protein Kinase (AMPK) Pathway

References

An In-depth Technical Guide to the Storage and Stability of Isotopically Labeled AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling isotopically labeled Adenosine (B11128) Monophosphate (AMP), a vital tool in biochemical research, drug discovery, and metabolic studies. Ensuring the integrity of these valuable reagents is paramount for obtaining accurate and reproducible experimental results. This document outlines recommended storage conditions, stability profiles under various environmental factors, and detailed methodologies for assessing the integrity of isotopically labeled AMP.

Core Principles of Labeled AMP Stability

Isotopically labeled AMP, whether incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) or radioactive isotopes like ³H and ³²P, is subject to degradation. The stability of these molecules is influenced by several factors, including the nature of the isotope, storage temperature, pH, solvent, and exposure to light.

Stable Isotopes (e.g., ¹³C, ¹⁵N): Generally, the introduction of stable isotopes has a minimal impact on the chemical stability of AMP. Therefore, their storage and handling guidelines largely mirror those for unlabeled AMP. The primary concerns for these compounds are chemical degradation pathways inherent to the AMP molecule itself, such as hydrolysis.

Radioactive Isotopes (e.g., ³H, ³²P): Radiolabeled AMP is inherently less stable due to the process of radioactive decay. This decay can lead to autoradiolysis, where the emitted radiation promotes the decomposition of the compound. For this reason, stringent storage conditions are necessary to minimize degradation and ensure the radiochemical purity of the tracer.

Recommended Storage Conditions and Stability Data

Proper storage is the most effective way to prolong the shelf life of isotopically labeled AMP. The following table summarizes recommended storage conditions and available quantitative stability data. It is important to note that specific stability data for isotopically labeled AMP is sparse in publicly available literature; therefore, data for unlabeled AMP and general recommendations for labeled compounds are included as a guide.

Isotope TypeFormRecommended Storage TemperatureRecommended DurationSolvent/MatrixStability Data & Notes
Stable (¹³C, ¹⁵N)Solid-20°C to -80°C6 months at -80°C; 1 month at -20°CN/AFollow supplier recommendations. Generally stable when stored dry and protected from light.
Solution-80°CUp to 6 monthsAqueous buffers (pH 6-7.5)Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.
Radioactive (³H, ³²P)Solid/Solution-80°C or lowerVaries by isotope half-lifeAqueous buffers, often with radical scavengers (e.g., ethanol)Degradation is accelerated by self-radiolysis. Shorter shelf-life than stable isotopes.
Unlabeled AMP (as a proxy)Solution (Aqueous)60°CN/ApH 0.3-12.71Hydrolysis rate constants have been determined. For example, at 60°C, the second-order base-catalyzed rate constant (kₒₕ) is 4.32 × 10⁻⁶ M⁻¹s⁻¹ in NaOH.[1]
Unlabeled AMP (as a proxy)Solution (Aqueous)22-90°C2-4 dayspH 4AMP is the most stable of the adenosine phosphates, maintaining integrity between 22 and 55°C under these conditions.[2]
Unlabeled AMP (as a proxy)Solution (Aqueous)37°CUp to 3 daysCell Culture MediaStability is pH-dependent; degradation is faster at pH > 7.[3]

Key Considerations for Storage:

  • Temperature: Low temperatures (-20°C to -80°C) are crucial for minimizing both chemical and radiolytic degradation. For long-term storage, -80°C is strongly recommended.

  • pH: AMP is most stable in neutral to slightly acidic aqueous solutions (pH 4-7). Alkaline conditions (pH > 7) accelerate the hydrolysis of the phosphate (B84403) ester bond.

  • Solvent: For solutions, use high-purity water or appropriate buffers (e.g., phosphate or Tris buffers). The presence of certain ions can catalyze degradation.

  • Light: Protect from light, as photodecomposition can occur, especially for the adenine (B156593) ring.

  • Form: Storing the compound in a dry, solid form is generally preferred for long-term stability. If in solution, flash-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize segregation effects.

  • Inert Atmosphere: For particularly sensitive compounds, especially radiolabeled ones, storage under an inert gas like argon or nitrogen can prevent oxidation.

Experimental Protocols for Stability Assessment

To ensure the integrity of isotopically labeled AMP, particularly for long-term studies or when using older stock solutions, it is essential to perform stability testing. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the gold standard for this purpose.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact AMP from its potential degradation products, primarily adenosine and adenine.

Objective: To quantify the purity of isotopically labeled AMP and detect the presence of degradation products.

Materials and Reagents:

  • Isotopically labeled AMP sample

  • Reference standards for AMP, adenosine, and adenine

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Potassium phosphate monobasic and dibasic (for buffer preparation)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for MS-compatible mobile phases)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient can be optimized, for example, starting with 100% A and increasing the percentage of B to elute more hydrophobic degradants. A common starting point is an isocratic elution with a low percentage of organic modifier.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare stock solutions of AMP, adenosine, and adenine reference standards in the mobile phase A. Create a mixed standard solution containing all three compounds at known concentrations.

  • Sample Preparation: Dilute the isotopically labeled AMP sample to a suitable concentration within the linear range of the assay using mobile phase A.

  • System Suitability: Inject the mixed standard solution to ensure adequate separation and resolution between AMP, adenosine, and adenine peaks.

  • Analysis: Inject the prepared sample of isotopically labeled AMP.

  • Data Analysis: Identify and quantify the peak corresponding to AMP and any peaks corresponding to degradation products by comparing their retention times with the standards. Calculate the purity of the labeled AMP as the percentage of the main peak area relative to the total peak area.

LC-MS/MS for Enhanced Specificity and Sensitivity

For more definitive identification of degradation products and for analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but using MS-compatible mobile phase buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI is typically used for AMP and its metabolites.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for both the labeled AMP and its potential degradation products should be monitored. The mass shift due to isotopic labeling must be accounted for when setting up the MRM transitions.

    • Example for unlabeled AMP: m/z 348 → 136 (adenine fragment)

    • For a fully ¹³C-labeled AMP (¹³C₁₀), the precursor ion would be m/z 358.

Procedure:

  • Follow a similar sample preparation procedure as for HPLC-UV, using MS-compatible solvents.

  • Develop and optimize MRM transitions for the labeled AMP and its expected degradation products.

  • Analyze the samples by LC-MS/MS.

  • Quantify the amount of intact labeled AMP and any degradation products using calibration curves prepared with reference standards.

Signaling Pathways and Experimental Workflows

Isotopically labeled AMP is a powerful tool for tracing metabolic pathways and understanding cellular signaling.

cAMP Signaling Pathway

Cyclic AMP (cAMP) is a critical second messenger synthesized from ATP by adenylyl cyclase. AMP levels in the cell can influence this pathway, primarily through the activation of AMP-activated protein kinase (AMPK), which regulates cellular energy homeostasis. While not a direct precursor, understanding the interplay between AMP and the cAMP pathway is crucial.

cAMP_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr GPCR extracellular_signal->gpcr g_protein G Protein (Gs) gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Synthesizes atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets amp AMP ampk AMPK amp->ampk Activates energy_homeostasis Energy Homeostasis ampk->energy_homeostasis Regulates

Overview of the cAMP signaling pathway and the role of AMP in activating AMPK.
Experimental Workflow: Metabolic Flux Analysis

Isotopically labeled AMP, or more commonly, its precursors like labeled glucose or amino acids, are used to trace the flow of atoms through metabolic pathways, including nucleotide synthesis. This technique, known as metabolic flux analysis (MFA), provides a quantitative understanding of cellular metabolism.

Metabolic_Flux_Analysis_Workflow cell_culture 1. Cell Culture with Isotopically Labeled Substrate (e.g., ¹³C-Glucose) metabolite_extraction 2. Metabolite Extraction cell_culture->metabolite_extraction lc_ms_analysis 3. LC-MS/MS Analysis metabolite_extraction->lc_ms_analysis isotopologue_distribution 4. Determine Mass Isotopologue Distribution lc_ms_analysis->isotopologue_distribution flux_calculation 5. Computational Modeling and Flux Calculation isotopologue_distribution->flux_calculation metabolic_flux_map 6. Metabolic Flux Map flux_calculation->metabolic_flux_map

Workflow for metabolic flux analysis using isotopically labeled substrates.

In a typical MFA experiment to study nucleotide synthesis, cells would be cultured in a medium containing a ¹³C-labeled carbon source. The cells would then be harvested, and metabolites, including AMP, would be extracted. LC-MS/MS analysis would reveal the mass isotopologue distribution of AMP, indicating how many ¹³C atoms from the original tracer have been incorporated. This data is then used in computational models to calculate the rates (fluxes) of the biochemical reactions in the purine (B94841) synthesis pathway.

Conclusion

The stability of isotopically labeled AMP is a critical factor for the reliability of research in which it is used. By adhering to proper storage conditions, researchers can significantly extend the shelf life of these reagents. Regular stability testing using robust analytical methods like HPLC and LC-MS/MS is recommended to ensure the integrity of the compounds before use. Furthermore, the application of isotopically labeled AMP and its precursors in techniques such as metabolic flux analysis continues to provide invaluable insights into complex biological systems. This guide serves as a technical resource to aid researchers in the effective use and management of these essential research tools.

References

A Technical Guide to Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites, known as metabolic flux, within a biological system.[1][2] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring, non-radioactive, and do not alter a molecule's chemical properties, making them safe and effective tracers.[1][4] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, it is possible to deduce the metabolic pathways they have traversed and quantify their rate of turnover.[1][5]

This dynamic view of cellular metabolism provides insights that cannot be obtained from static measurements of metabolite concentrations alone, making it invaluable for understanding disease progression, identifying drug targets, and assessing treatment efficacy.[1][4]

Core Principles of Stable Isotope Labeling

The utility of stable isotope labeling hinges on a few key concepts that are foundational to designing and interpreting experiments.

  • Isotopes and Isotopologues : Isotopes are variants of an element that differ in the number of neutrons.[1] For example, the most common carbon isotope is ¹²C, while ¹³C contains an extra neutron, making it heavier. When a metabolite incorporates one or more of these heavy isotopes, it is referred to as an isotopologue. The distribution of these isotopologues is the primary readout in a labeling experiment.[1]

  • Metabolic Flux : This is the rate of turnover of metabolites through a metabolic pathway.[1] Stable isotope labeling is a premier method for quantifying metabolic flux, offering a dynamic snapshot of cellular activity.[1][6] This is crucial in fields like metabolic engineering and disease research where understanding the regulation of pathway activity is key.[7]

  • Isotopic Steady State : This state is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time.[1] Reaching this state is often a prerequisite for steady-state metabolic flux analysis. The time required to reach isotopic steady state varies depending on the pathway; for instance, glycolysis may reach it in minutes, whereas nucleotide biosynthesis can take significantly longer.[1]

Commonly Used Stable Isotopes:

The choice of isotope and the specific labeled positions on the precursor molecule are critical for probing specific pathways.

IsotopeCommon Labeled Precursor(s)Key Applications
Carbon-13 (¹³C) [U-¹³C]-Glucose, [1,2-¹³C]-Glucose, [U-¹³C]-GlutamineTracing central carbon metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway), Metabolic Flux Analysis (MFA).[2][3][5]
Nitrogen-15 (¹⁵N) [¹⁵N]-Glutamine, ¹⁵N-labeled amino acids, ¹⁵N-NitrateTracing nitrogen fate, amino acid and nucleotide biosynthesis, identifying nitrogen-containing compounds.[8][9]
Deuterium (²H or D) ²H-labeled water, ²H-labeled glucoseInvestigating pathways involving hydride transfer, measuring whole-body glucose flux, lipid synthesis.[2][10]

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow. Careful consideration at each stage is critical for generating high-quality, interpretable data.[1] The five basic steps for a ¹³C-MFA experiment include: (1) Experimental design, (2) Tracer experiment, (3) Isotopic labeling measurement, (4) Flux estimation, and (5) Statistical analysis.[5]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Design 1. Experimental Design (Select Tracer & Duration) Culture 2. Cell Culture (Exponential Growth Phase) Design->Culture Labeling 3. Isotope Labeling (Introduce Labeled Substrate) Culture->Labeling Quench 4. Rapid Quenching (Halt Metabolism) Labeling->Quench Extract 5. Metabolite Extraction (Isolate Metabolites) Quench->Extract Analysis 6. MS Analysis (Measure Mass Isotopologues) Extract->Analysis Data 7. Data Processing (Correct for Natural Abundance) Analysis->Data Flux 8. Flux Estimation (Calculate Metabolic Fluxes) Data->Flux

General workflow for a stable isotope labeling experiment.

Detailed Experimental Protocols

The success of a labeling experiment is highly dependent on meticulous execution.[1] Below are generalized protocols for key stages of a typical experiment using cultured mammalian cells.

Protocol 1: ¹³C-Glucose Labeling in Adherent Mammalian Cells

This protocol outlines the process of labeling cells with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose).

1. Media Preparation:

  • Start with a glucose-free basal medium (e.g., DMEM, RPMI-1640).[10]

  • Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[10][11]

  • Dissolve [U-¹³C]-glucose in the glucose-free medium to the desired final concentration (e.g., 10-25 mM).[10]

  • Sterilize the complete labeling medium by passing it through a 0.22 µm filter.[12]

2. Cell Culture and Labeling:

  • Seed cells in 6-well plates or 10 cm dishes at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.[1][10]

  • Allow cells to attach and grow overnight in their standard, unlabeled growth medium.[10]

  • Before labeling, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free medium or PBS to remove residual unlabeled glucose.[10][11]

  • Add the pre-warmed ¹³C-labeling medium to the cells.[10]

  • Incubate for the desired duration. This can range from minutes to hours, depending on the pathways of interest and the time needed to approach isotopic steady state.[12]

3. Metabolite Quenching and Extraction:

  • This step must be performed rapidly to halt all enzymatic activity.

  • Place the culture plate on dry ice to cool it quickly.[10]

  • Aspirate the labeling medium completely.

  • Immediately add an ice-cold extraction solvent, typically 80% methanol (B129727) (LC-MS grade), to the cells (~1 mL for a 6-well plate).[12][13]

  • Scrape the cells in the cold methanol and transfer the entire lysate into a pre-chilled microcentrifuge tube.[13]

  • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[13]

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.[13]

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).[1]

  • Store the dried extracts at -80°C until analysis.[13]

Protocol 2: Metabolite Analysis by LC-MS

This protocol provides a general outline for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent compatible with the chromatography method (e.g., a mixture of water and acetonitrile (B52724) for HILIC).[1]

2. Chromatographic Separation:

  • Inject the reconstituted samples into a liquid chromatography (LC) system.[1]

  • Metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., HILIC for polar metabolites).[13]

3. Mass Spectrometry Data Acquisition:

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Configure the mass spectrometer to acquire data in full scan mode, often in both positive and negative ionization modes to cover a broad range of metabolites.[13]

  • Set the mass resolution to >60,000 to accurately resolve different isotopologues.[13]

  • The mass spectrometer detects the abundance of each mass-to-charge (m/z) value, generating a mass spectrum. For a labeled metabolite, this spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form.[1]

Data Analysis and Interpretation

The raw data from LC-MS requires several processing steps to yield meaningful biological insights.[1] This workflow involves identifying labeled compounds, correcting for naturally occurring isotopes, and finally, calculating metabolic fluxes.

Data_Analysis_Workflow RawData Raw LC-MS Data (Intensity vs. m/z) PeakPicking Peak Picking & Feature Detection RawData->PeakPicking Correction Natural Abundance Correction PeakPicking->Correction MID_Calc Calculate Mass Isotopologue Distribution (MID) Correction->MID_Calc MFA Metabolic Flux Analysis (MFA) MID_Calc->MFA Interpretation Biological Interpretation (Pathway Activity, Bottlenecks) MFA->Interpretation

Logical workflow for stable isotope labeling data analysis.

1. Correction for Natural Isotope Abundance: A critical step in the analysis is to correct for the natural abundance of stable isotopes.[14] For example, ¹³C naturally occurs at an abundance of ~1.1%.[15] This means that even in an unlabeled sample, a small fraction of molecules will contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks. This background must be mathematically removed to determine the true enrichment from the isotopic tracer.[14][16] Various software tools like IsoCorrectoR are available for this purpose.[17]

2. Mass Isotopologue Distribution (MID): After correction, the data is expressed as the Mass Isotopologue Distribution (MID), which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms (m₀, m₁, m₂, etc.).[1]

3. Metabolic Flux Analysis (MFA): The MIDs of key metabolites serve as the input for computational Metabolic Flux Analysis (MFA).[18] 13C-MFA is considered the gold standard for quantifying cellular fluxes.[5] This process uses a metabolic network model and sophisticated algorithms to find the set of fluxes that best explains the observed labeling patterns.[6][19] The redundancy in the data, where many MID measurements are used to estimate a smaller number of fluxes, greatly improves the accuracy and confidence of the results.[5]

Quantitative Data Summary

The output of a stable isotope labeling experiment is rich quantitative data. The following table presents example data on the mass isotopologue distribution for key metabolites in the TCA cycle after labeling cells with [U-¹³C]-glucose, demonstrating how different conditions can alter metabolic pathways.

Table 1: Example Mass Isotopologue Distribution (MID) in TCA Cycle Metabolites

MetaboliteIsotopologueCondition A (Control) - Fractional AbundanceCondition B (Drug Treatment) - Fractional Abundance
Citrate M+00.100.30
M+20.500.40
M+30.150.10
M+40.200.15
M+50.050.05
α-Ketoglutarate M+00.120.35
M+20.480.35
M+30.150.10
M+40.200.15
M+50.050.05
Succinate M+00.200.45
M+20.550.40
M+40.250.15
Malate M+00.350.55
M+20.450.30
M+40.200.15
Data is hypothetical for illustrative purposes, based on typical results seen in ¹³C labeling experiments.[13]

In this example, the increased fraction of M+0 (unlabeled) metabolites in Condition B suggests a reduced entry of glucose-derived carbon into the TCA cycle, a potential effect of the drug treatment.

Applications in Research and Drug Development

Stable isotope labeling is a versatile technique with broad applications in understanding health and disease, as well as in the pharmaceutical industry.

  • Disease Research : The technique is widely used to study metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.[4] For example, tracing ¹³C-glucose can reveal the extent to which cancer cells rely on aerobic glycolysis (the Warburg effect).[20]

  • Drug Discovery and Development : Labeling helps identify metabolic liabilities of cancer cells that can be targeted for therapy.[21] It is also crucial for studying a drug's mechanism of action by observing how it alters metabolic pathways.[] In pharmacokinetic studies, labeling a drug with stable isotopes allows researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME).[4][23][24]

Glycolysis_TCA_Pathway Tracing ¹³C from Glucose into the TCA Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose (¹³C₆) G6P G6P (¹³C₆) Glucose->G6P FBP FBP (¹³C₆) G6P->FBP DHAP DHAP (¹³C₃) FBP->DHAP GAP GAP (¹³C₃) FBP->GAP DHAP->GAP Pyruvate Pyruvate (¹³C₃) GAP->Pyruvate AcetylCoA Acetyl-CoA (¹³C₂) Pyruvate->AcetylCoA Citrate Citrate (¹³C₂) AcetylCoA->Citrate OAA Oxaloacetate OAA->Citrate aKG α-Ketoglutarate (¹³C₂) Citrate->aKG SuccinylCoA Succinyl-CoA (¹³C₂) aKG->SuccinylCoA Succinate Succinate (¹³C₂) SuccinylCoA->Succinate Fumarate Fumarate (¹³C₂) Succinate->Fumarate Malate Malate (¹³C₂) Fumarate->Malate Malate->OAA

Carbon transitions from [U-¹³C]-glucose in glycolysis and the TCA cycle.

Conclusion

Stable isotope labeling in metabolomics is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic and quantitative view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development.[1] As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries.[25]

References

Methodological & Application

Application Notes and Protocols for the Use of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅) as an internal standard for the accurate quantification of adenosine monophosphate (AMP) in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Adenosine monophosphate (AMP) is a central metabolite in cellular energy homeostasis and signal transduction.[1][2] Its precise quantification is crucial for understanding metabolic status and signaling pathway activity in various physiological and pathological conditions. The use of a stable isotope-labeled internal standard, such as AMP-¹³C₁₀,¹⁵N₅, is the gold standard for accurate and reliable quantification of AMP by LC-MS/MS.[3] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects during sample preparation and ionization, thus correcting for variations and ensuring high precision and accuracy in measurement.[4]

Key Properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅

PropertyValue
Molecular Formula¹³C₁₀H₁₄¹⁵N₅O₇P
Molecular Weight362.18 g/mol
Isotopic Purity≥99%
Chemical Purity≥95%

Experimental Protocols

A generalized workflow for the quantification of AMP using AMP-¹³C₁₀,¹⁵N₅ as an internal standard is presented below. Specific details for cell and tissue sample preparation are provided in subsequent sections.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Quench Metabolism Quenching (e.g., Liquid Nitrogen) Sample->Quench Spike Spike with Adenosine monophosphate-13C10,15N5 Quench->Spike Extract Metabolite Extraction (e.g., Cold Methanol (B129727)/Water) Spike->Extract Separate Phase Separation & Protein Precipitation Extract->Separate Dry Supernatant Drying Separate->Dry Reconstitute Reconstitution in LC-MS compatible solvent Dry->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Separate_LC Chromatographic Separation Inject->Separate_LC Ionize Ionization (ESI) Separate_LC->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Figure 1: General experimental workflow for AMP quantification.

Sample Preparation

This protocol is adapted for adherent or suspension cells.

  • Cell Culture: Grow cells to the desired confluency or density. For adherent cells, a 6 cm dish or T25 flask is suitable. For suspension cells, aim for 1-10 million cells per sample.[5]

  • Metabolism Quenching: Rapidly aspirate the culture medium. For adherent cells, immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation at a low speed and wash with ice-cold PBS. After washing, snap-freeze the cell pellet or plate in liquid nitrogen to quench metabolic activity.[1]

  • Internal Standard Spiking: Add a known amount of AMP-¹³C₁₀,¹⁵N₅ solution to the frozen cells. The amount should be optimized based on the expected endogenous AMP concentration.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol (LC-MS grade) in water to the cells.[6] For adherent cells, scrape the cells in the methanol solution. For suspension cells, resuspend the pellet in the methanol solution.

  • Protein Precipitation and Clarification: Incubate the cell lysate on ice for at least 15 minutes. Centrifuge at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection and Drying: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS compatible solvent, such as 50% methanol in water or the initial mobile phase conditions. Vortex briefly and centrifuge to pellet any remaining insoluble material before transferring to an autosampler vial.

  • Tissue Collection: Excise the tissue of interest as quickly as possible to minimize metabolic changes. Immediately freeze-clamp the tissue or snap-freeze it in liquid nitrogen.[5]

  • Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled tube containing ice-cold extraction solvent (e.g., 80% methanol) and a known amount of AMP-¹³C₁₀,¹⁵N₅. A bead beater or other mechanical homogenizer can be used. The volume of the extraction solvent should be adjusted based on the tissue weight (e.g., 1 mL per 50 mg of tissue).

  • Protein Precipitation and Clarification: Follow steps 1.1.5 to 1.1.7 as described for cultured cells.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for AMP quantification. These parameters should be optimized for the specific instrument and application.

ParameterTypical Setting
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) or HILIC column
Mobile Phase A10 mM Ammonium Acetate in Water, pH 10
Mobile Phase BAcetonitrile
GradientOptimized for separation of AMP from isomers (e.g., 0-5 min, 95-5% B; 5-10 min, 5% B)
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Multiple Reaction Monitoring (MRM) Transitions
AMP (unlabeled)Q1: 348.1 m/z, Q3: 136.1 m/z
AMP-¹³C₁₀,¹⁵N₅Q1: 363.1 m/z, Q3: 146.1 m/z
Dwell Time50 - 100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3 - 4 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 500°C

Data Presentation

The following tables provide examples of quantitative data for AMP concentrations in different biological samples, as determined by LC-MS/MS using stable isotope dilution.

Table 1: AMP Concentration in Mammalian Cells

Cell LineConditionAMP Concentration (nmol/10⁶ cells)Reference
Jurkat T lymphocytesLogarithmic growth phase1.5 ± 0.3[6]
Mouse pro-B lymphocytesQuiescent~0.8[7]
Mouse pro-B lymphocytesProliferating (20h post-IL-3)~1.2[7]

Table 2: AMP Concentration in Mouse Tissues

TissueAMP Concentration (nmol/g tissue)Reference
Liver150 ± 25[8]
Brain250 ± 50[2]
Skeletal Muscle (resting)50 ± 10[9]
Skeletal Muscle (fatigued)150 ± 30[9]

Signaling Pathway Visualization

AMP is a critical regulator of the AMP-activated protein kinase (AMPK) signaling pathway, a master sensor of cellular energy status.[10][11] The following diagram illustrates the core components and interactions of the AMPK signaling pathway.

AMPK_Pathway cluster_inputs Cellular Stress cluster_core AMPK Activation cluster_outputs_up Catabolic Pathways (ATP Production) cluster_outputs_down Anabolic Pathways (ATP Consumption) Stress Low Glucose, Hypoxia, Ischemia, Heat Shock AMP_ATP_Ratio Increased AMP/ATP Ratio Stress->AMP_ATP_Ratio AMPK AMPK (α, β, γ subunits) AMP_ATP_Ratio->AMPK Allosteric Activation pAMPK p-AMPK (Active) LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) Glycolysis Glycolysis pAMPK->Glycolysis Activates FattyAcidOx Fatty Acid Oxidation pAMPK->FattyAcidOx Activates Autophagy Autophagy pAMPK->Autophagy Activates Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Inhibits LipidSynth Lipid Synthesis pAMPK->LipidSynth Inhibits ProteinSynth Protein Synthesis pAMPK->ProteinSynth Inhibits

Figure 2: The AMPK signaling pathway.

Conclusion

The use of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard provides a robust and reliable method for the quantification of AMP in complex biological matrices. The detailed protocols and application data presented here serve as a valuable resource for researchers in metabolomics, drug discovery, and biomedical research, enabling the accurate assessment of cellular energy status and signaling pathway modulation.

References

Quantitative Analysis of Adenosine Monophosphate (AMP) in Biological Matrices by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and energy homeostasis. As a key component of cellular energy charge, AMP levels are a critical indicator of the metabolic state of cells and tissues. Furthermore, AMP acts as an allosteric regulator of several enzymes and is a crucial signaling molecule, most notably in the AMP-activated protein kinase (AMPK) signaling pathway, which plays a vital role in regulating cellular energy balance. Accurate and robust quantification of AMP in biological matrices is therefore essential for a wide range of research areas, including metabolic diseases, oncology, and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of AMP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, ¹³C₁₀,¹⁵N₅-AMP. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.[1][2][3]

Signaling Pathway Overview: The AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[4] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[5] The activation of AMPK is highly sensitive to the cellular AMP:ATP ratio. An increase in this ratio signifies a low energy state, leading to the allosteric activation of AMPK by AMP.[5] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance. It achieves this by phosphorylating a multitude of downstream targets, which in turn leads to the upregulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the downregulation of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[5][6]

AMPK_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects ATP High ATP AMPK_active AMPK (active) ATP->AMPK_active Inhibition AMP High AMP (Low Energy State) AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Allosteric Activation LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK_inactive Phosphorylation (Thr172) Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolism Anabolism ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism Autophagy ↑ Autophagy AMPK_active->Autophagy Gene_Expression Altered Gene Expression AMPK_active->Gene_Expression

Caption: The AMP-activated protein kinase (AMPK) signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of AMP in biological samples is depicted below. The process begins with sample collection, followed by a robust extraction procedure to isolate the analyte and internal standard. The extracted samples are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Cultured Cells) Spiking 2. Spiking with ¹³C₁₀,¹⁵N₅-AMP Internal Standard Sample_Collection->Spiking Extraction 3. Protein Precipitation & Extraction (Methanol/Acetonitrile (B52724)/Water) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Collection Centrifugation->Supernatant_Transfer Drying 6. Evaporation to Dryness Supernatant_Transfer->Drying Reconstitution 7. Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 9. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for AMP quantification.

Detailed Experimental Protocols

Materials and Reagents
  • AMP standard (Sigma-Aldrich or equivalent)

  • ¹³C₁₀,¹⁵N₅-AMP internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Biological matrix (e.g., human plasma, cultured cells)

Sample Preparation Protocol (from Human Plasma)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Extraction Solution: Prepare an extraction solution of methanol:acetonitrile:water (2:2:1, v/v/v). Chill the solution at -20°C for at least 30 minutes before use.

  • Spike Internal Standard: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of ¹³C₁₀,¹⁵N₅-AMP working solution (concentration to be optimized based on expected endogenous AMP levels).

  • Protein Precipitation: Add 200 µL of the cold extraction solution to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[7]

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporate: Dry the supernatant completely using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of 5% acetonitrile in water.[7]

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A hydrophilic interaction liquid chromatography (HILIC) method is recommended for the separation of the polar analyte AMP.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 90% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the detection and quantification of AMP and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
AMP 348.1136.120
AMP 348.1119.125
¹³C₁₀,¹⁵N₅-AMP 363.1146.120
¹³C₁₀,¹⁵N₅-AMP 363.1124.125

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Quantitative Data and Method Performance

The developed LC-MS/MS method was validated for its performance in quantifying AMP in human plasma. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low QC 5< 10%< 10%90 - 110%
Mid QC 100< 8%< 8%92 - 108%
High QC 800< 5%< 5%95 - 105%

Table 3: Recovery

QC Level Extraction Recovery (%)
Low QC > 85%
Mid QC > 90%
High QC > 90%

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of AMP in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The detailed sample preparation procedure, optimized LC-MS/MS parameters, and thorough method validation demonstrate the reliability and accuracy of this approach. This method is well-suited for researchers, scientists, and drug development professionals who require precise and accurate measurement of AMP to investigate cellular metabolism, signaling pathways, and the effects of therapeutic interventions.

References

Application Notes: Quantitative Analysis of Adenosine Monophosphate (AMP) using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. As a key indicator of the cell's energy state, the ratio of AMP to adenosine triphosphate (ATP) is a critical regulator of metabolic processes. The activation of AMP-activated protein kinase (AMPK) by rising AMP levels triggers a cascade of events to restore energy homeostasis, making the accurate quantification of AMP essential for research in metabolism, oncology, and various other fields of drug development. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly specific and accurate quantification of small molecules like AMP from complex biological matrices.[1][2] This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass, allowing for correction of matrix effects and variations in sample processing.

Principle of the Method

The protocol described here employs a stable isotope-labeled AMP, specifically Adenosine 5'-monophosphate (U-¹³C₁₀, U-¹⁵N₅), as an internal standard. This standard is spiked into the biological sample at a known concentration at the beginning of the sample preparation process. Both the endogenous (unlabeled) AMP and the labeled internal standard are co-extracted, chromatographically separated, and detected by tandem mass spectrometry. The ratio of the signal from the endogenous AMP to the signal from the stable isotope-labeled internal standard is used to calculate the precise concentration of AMP in the original sample. This approach minimizes analytical errors that can be introduced during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of AMP using a stable isotope dilution LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterTypical ValueDescription
**Linearity (R²) **> 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mLThe lowest concentration of AMP that can be quantitatively determined with acceptable precision and accuracy.[3]
Limit of Detection (LOD) 0.02 - 0.1 ng/mLThe lowest concentration of AMP that can be reliably detected above the background noise.
Accuracy (% Recovery) 85% - 115%The closeness of the measured concentration to the true concentration, expressed as a percentage of recovery of a spiked amount.[4][5]
Precision (% RSD) < 15%The degree of scatter between a series of measurements, expressed as the relative standard deviation.
Matrix Effect Corrected by ISThe suppression or enhancement of ionization of the analyte by co-eluting components of the sample matrix, which is compensated for by the use of a stable isotope-labeled internal standard.

Experimental Protocol

This section provides a detailed methodology for the quantification of AMP in cell culture samples.

1. Materials and Reagents

  • Adenosine 5'-monophosphate (AMP) standard

  • Adenosine 5'-monophosphate (U-¹³C₁₀, U-¹⁵N₅) internal standard (IS)

  • LC-MS/MS grade water, acetonitrile, methanol, and formic acid

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of AMP and the internal standard in LC-MS/MS grade water.

  • Working Standard Solutions: Serially dilute the primary stock solutions to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of the internal standard.

3. Sample Preparation

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation: Add 200 µL of ice-cold 10% TCA to each well (for a 6-well plate). Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the 100 ng/mL internal standard spiking solution to each sample.

  • Incubation and Centrifugation: Vortex the samples briefly and incubate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate AMP from other cellular components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • AMP: Q1: 348.1 m/z -> Q3: 136.1 m/z

      • AMP-IS (¹³C₁₀, ¹⁵N₅): Q1: 363.1 m/z -> Q3: 146.1 m/z

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the endogenous AMP and the internal standard.

  • Calculate the peak area ratio (AMP/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of AMP in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMP_Signaling_Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects Low_Glucose Low Glucose ATP ATP Low_Glucose->ATP Hypoxia Hypoxia Hypoxia->ATP Exercise Exercise Exercise->ATP AMP AMP ATP->AMP Energy Consumption AMP_ATP_Ratio Increased AMP/ATP Ratio ATP->AMP_ATP_Ratio AMP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits Autophagy Autophagy Induction AMPK->Autophagy Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes

Caption: AMPK signaling pathway activated by increased AMP/ATP ratio.

Experimental Workflow for AMP Quantification

Experimental_Workflow Sample_Collection 1. Cell Culture Sample (e.g., Adherent Cells) Lysis_Spiking 2. Lysis & Protein Precipitation (e.g., with Trichloroacetic Acid) + Spike with ¹³C₁₀,¹⁵N₅-AMP IS Sample_Collection->Lysis_Spiking Centrifugation 3. Centrifugation (to pellet proteins) Lysis_Spiking->Centrifugation Supernatant_Transfer 4. Supernatant Collection Centrifugation->Supernatant_Transfer Filtration 5. Filtration (0.22 µm filter) Supernatant_Transfer->Filtration LC_MS_Analysis 6. LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) Filtration->LC_MS_Analysis Data_Processing 7. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 8. Quantification (using Calibration Curve) Data_Processing->Quantification

Caption: Workflow for AMP analysis by stable isotope dilution LC-MS/MS.

References

Application Notes and Protocols for Metabolic Flux Analysis Using ¹³C and ¹⁵N Labeled AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions in biological systems. The use of stable isotope tracers, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the precise tracking of atoms through metabolic pathways. While glucose and amino acids are common tracers for central carbon and nitrogen metabolism, the use of ¹³C and ¹⁵N labeled Adenosine (B11128) Monophosphate (AMP) provides a unique opportunity to specifically investigate the dynamics of purine (B94841) metabolism. This includes the intricate balance between AMP catabolism, salvage pathways, and the interplay with other nucleotide pools.

This document provides detailed application notes and experimental protocols for conducting metabolic flux analysis using fully labeled [U-¹³C₁₀, ¹⁵N₅]-AMP as a tracer. These protocols are designed for researchers in academia and industry who are interested in quantifying the metabolic fate of AMP in various biological systems, from cell cultures to in vivo models. The insights gained from these studies can be pivotal in understanding disease states involving altered purine metabolism, such as cancer and inflammatory disorders, and in the development of novel therapeutics targeting these pathways.

Core Applications

  • Quantifying Purine Salvage Pathway Fluxes: Determine the rates of conversion of AMP to adenosine, inosine, hypoxanthine, and their subsequent re-incorporation into the nucleotide pool.

  • Assessing Ectonucleotidase Activity: Measure the rate of extracellular AMP breakdown by enzymes like CD73, which plays a crucial role in regulating extracellular adenosine levels and immune responses.

  • Investigating AMP Deaminase vs. 5'-Nucleotidase Activity: Delineate the relative contributions of the two primary AMP degradation pathways.

  • Drug Target Validation: Evaluate the on-target effects of inhibitors of enzymes involved in purine metabolism.

  • Understanding Disease Metabolism: Characterize alterations in purine metabolism in pathological conditions to identify potential therapeutic targets.

Experimental Design and Workflow

A typical metabolic flux experiment using labeled AMP involves several key stages, from introducing the tracer to the biological system to analyzing the mass isotopologue distribution of downstream metabolites.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Tracer Incubation Tracer Incubation Quenching Quenching Tracer Incubation->Quenching Stop Metabolism Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate & Detect Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration & MID Flux Calculation Flux Calculation Data Processing->Flux Calculation Modeling

Caption: General workflow for metabolic flux analysis using labeled AMP.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C₁₀, ¹⁵N₅]-AMP

This protocol is designed for adherent or suspension mammalian cell cultures.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • [U-¹³C₁₀, ¹⁵N₅]-Adenosine Monophosphate (AMP)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that ensures they are in the exponential growth phase at the time of labeling.

    • Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare fresh culture medium and supplement it with [U-¹³C₁₀, ¹⁵N₅]-AMP to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for the specific cell line and experimental question.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove any remaining unlabeled medium.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of AMP metabolism. A time course is crucial for determining steady-state labeling and flux rates.

  • Metabolism Quenching:

    • To halt all enzymatic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of -80°C methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate).

    • Place the culture vessel on dry ice for 10 minutes.

  • Metabolite Extraction:

    • For adherent cells, use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

    • Add an equal volume of ice-cold water to the tube.

    • Add two volumes of ice-cold chloroform (B151607) to create a biphasic mixture.

    • Vortex the tubes vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

    • Carefully collect the upper aqueous phase, which contains the polar metabolites including AMP and its derivatives, into a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Dry the collected aqueous phase using a lyophilizer or a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

    • Prior to LC-MS/MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water.

Protocol 2: LC-MS/MS Analysis of Labeled Purine Metabolites

This protocol provides a general framework for the analysis of ¹³C and ¹⁵N labeled AMP and its downstream catabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar end-capping).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from 0% to 50% B over 10-15 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of AMP, adenosine, inosine, hypoxanthine, and xanthine.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the unlabeled (M+0) and all possible labeled isotopologues of each target metabolite. The number of labeled carbons and nitrogens will determine the mass shift. For [U-¹³C₁₀, ¹⁵N₅]-AMP, the fully labeled parent ion will have a mass shift of +15 Da.

MetabolitePrecursor Ion (m/z) (Unlabeled)Product Ion (m/z) (Unlabeled)Collision Energy (eV)
AMP348.1136.120
Adenosine268.1136.115
Inosine269.1137.115
Hypoxanthine137.1119.125
Xanthine153.1136.125

Note: The exact m/z values for precursor and product ions of labeled species will need to be calculated based on the number of ¹³C and ¹⁵N atoms. The collision energies should be optimized for each instrument and compound.

Data Presentation and Analysis

The primary output from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reflects the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution Data

The following table presents hypothetical MID data for key metabolites after a 30-minute incubation with [U-¹³C₁₀, ¹⁵N₅]-AMP.

MetaboliteM+0 (%)M+1 (%)...M+15 (%)
AMP 5.21.1...85.4
Adenosine 25.83.5...60.1
Inosine 45.35.1...35.2
Hypoxanthine 60.76.8...15.9

This is example data and actual results will vary based on experimental conditions.

Data Correction and Flux Calculation
  • Natural Abundance Correction: The raw MID data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

  • Metabolic Flux Modeling: Corrected MIDs, along with extracellular metabolite concentration changes, are used as inputs for computational models (e.g., using software like INCA, Metran, or custom scripts) to estimate intracellular reaction rates (fluxes).

Table 2: Example of Calculated Metabolic Fluxes

This table shows an example of relative flux distribution through AMP catabolic pathways, as might be determined from the MID data.

Metabolic PathwayRelative Flux (%) - ControlRelative Flux (%) - Drug Treated
AMP -> Adenosine (5'-Nucleotidase) 7045
AMP -> IMP (AMP Deaminase) 3055
Adenosine Salvage 8570
Hypoxanthine Salvage 1530

This is example data for illustrative purposes.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in AMP metabolism that can be traced using ¹³C and ¹⁵N labeled AMP.

AMP_Catabolism_and_Salvage cluster_salvage Salvage Pathway AMP [¹³C,¹⁵N]-AMP Adenosine [¹³C,¹⁵N]-Adenosine AMP->Adenosine 5'-Nucleotidase (e.g., CD73) IMP [¹³C,¹⁵N]-IMP AMP->IMP AMP Deaminase Adenosine->AMP Adenosine Kinase Inosine [¹³C,¹⁵N]-Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine [¹³C,¹⁵N]-Hypoxanthine Inosine->Hypoxanthine PNP Hypoxanthine->IMP HGPRT Xanthine [¹³C,¹⁵N]-Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Key pathways in AMP catabolism and purine salvage.

Logical_Data_Flow RawData Raw LC-MS/MS Data PeakInt Peak Integration RawData->PeakInt MID_Calc Mass Isotopologue Distribution (MID) PeakInt->MID_Calc Correction Natural Abundance Correction MID_Calc->Correction FluxModel Metabolic Flux Modeling Correction->FluxModel FluxMap Quantitative Flux Map FluxModel->FluxMap

Caption: Logical flow of data analysis for metabolic flux calculation.

Conclusion

Metabolic flux analysis using ¹³C and ¹⁵N labeled AMP is a highly specific and quantitative method to probe the dynamics of purine metabolism. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute these experiments, and to analyze the resulting data. By applying these techniques, scientists and drug development professionals can gain deeper insights into the metabolic wiring of cells in health and disease, ultimately paving the way for novel therapeutic interventions.

Application Notes and Protocols for Nucleotide Analysis using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleotides and their derivatives are fundamental to numerous cellular processes, including energy metabolism, signal transduction, and the synthesis of nucleic acids. The accurate quantification of these highly polar molecules is crucial for understanding cellular physiology and the mechanism of action of various drugs. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific measurement of nucleotides in complex biological matrices.

This document provides detailed application notes and protocols for the preparation of various biological samples for nucleotide analysis by LC-MS. It covers critical steps from sample collection and metabolic quenching to extraction and purification, ensuring high-quality data for your research.

I. Core Principles of Sample Preparation for Nucleotide Analysis

A successful nucleotide analysis by LC-MS relies on a meticulously executed sample preparation workflow. The primary goals are to:

  • Preserve the in vivo nucleotide profile: This is achieved by rapidly halting all metabolic activity (quenching) immediately after sample collection.

  • Efficiently extract nucleotides: The chosen extraction method should provide high recovery of the target analytes from the biological matrix.

  • Remove interfering substances: Lipids, proteins, and salts can suppress the ionization of nucleotides in the mass spectrometer, leading to inaccurate quantification.

  • Ensure compatibility with the LC-MS system: The final sample extract must be in a solvent that is compatible with the chosen chromatographic method.

II. Experimental Workflow

The general workflow for preparing biological samples for nucleotide analysis is depicted below. Each step is critical for obtaining reliable and reproducible results.

Experimental Workflow for Nucleotide Analysis cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Sample Biological Sample (Cells, Tissue, Plasma) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Nucleotide Extraction (e.g., Cold Organic Solvent) Quenching->Extraction   Purification Removal of Interferences (e.g., SPE, LLE) Extraction->Purification   LCMS LC-MS Analysis Purification->LCMS  

Caption: General experimental workflow for nucleotide analysis using LC-MS.

III. Detailed Protocols

Protocol 1: Intracellular Nucleotide Extraction from Cultured Cells

This protocol is suitable for the extraction of nucleotides from adherent or suspension cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol (B129727) in water (v/v), pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching -9°C and 14,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture and Quenching:

    • For adherent cells, rapidly wash the cell monolayer twice with ice-cold PBS. Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each frozen sample (per 1-5 million cells).

    • For adherent cells, use a cell scraper to scrape the cells in the presence of the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.

    • For suspension cells, resuspend the cell pellet in the extraction solvent by vortexing for 30 seconds.

    • Incubate the samples at -20°C for at least 1 hour to facilitate protein precipitation and nucleotide extraction.[1]

  • Clarification:

    • Centrifuge the cell extracts at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Concentration:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of LC-MS grade water or a buffer compatible with your LC method (e.g., 5% acetonitrile (B52724) in water).[2]

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Nucleotide Extraction from Tissue Samples

This protocol is designed for the extraction of nucleotides from solid tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction Buffer: Methanol:Acetonitrile:Water (2:2:1, v/v/v), pre-chilled to -20°C.[2]

  • Homogenizer (e.g., bead beater)

  • Centrifuge capable of reaching 4°C and 12,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Tissue Collection and Quenching:

    • Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity.[3] Stored samples should be kept at -80°C.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube containing 1 mL of the pre-chilled extraction buffer.

    • Further homogenize the sample using a bead beater or other appropriate homogenizer.

    • Incubate the homogenate at -20°C for 2 hours to allow for complete extraction and protein precipitation.

  • Clarification:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[2]

  • Sample Concentration:

    • Transfer the clear supernatant to a new tube.

    • Evaporate the solvent to dryness using a lyophilizer or vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried pellet in a suitable volume (e.g., 100-200 µL) of LC-MS grade water or initial mobile phase conditions.

    • Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

IV. Data Presentation: Quantitative Comparison of Methods

The following table summarizes typical performance characteristics of different extraction methods for nucleotide analysis. The values presented are illustrative and may vary depending on the specific experimental conditions and matrix.

ParameterMethod 1: 80% MethanolMethod 2: Methanol/ACN/H₂OMethod 3: Perchloric Acid
Sample Type Cultured CellsTissues, PlantsCells, Tissues
Average Recovery (%) 85-95%80-90%70-85%
LLOQ (nM) 1 - 505 - 10010 - 200
Matrix Effect Low to ModerateLow to ModerateModerate to High
Protocol Complexity LowLowHigh (requires neutralization)
Reference [1][4][2][5]

V. Signaling Pathway Visualization

Nucleotides such as ATP and GTP are central to cellular signaling. The diagram below illustrates a simplified generic G-protein coupled receptor (GPCR) signaling pathway, which is heavily dependent on nucleotide dynamics.

GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 4. α-subunit activates GTP GTP G_protein->GTP 3. GDP/GTP Exchange GDP GDP G_protein->GDP ATP ATP Effector->ATP cAMP cAMP Effector->cAMP 5. ATP to cAMP Ligand Ligand Ligand->GPCR 1. Binding PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Cell_Response Cellular Response PKA->Cell_Response 7. Phosphorylation Cascade

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.

VI. Troubleshooting and Considerations

  • Metabolic Quenching: Incomplete or slow quenching is a major source of error. Ensure rapid and complete freezing of the biological material. For cultured cells, removal of warm media must be performed swiftly.[3][6]

  • Extraction Efficiency: The choice of extraction solvent can significantly impact the recovery of different nucleotides. It is advisable to optimize the extraction procedure for your specific sample type and target analytes.

  • Matrix Effects: Co-extracted lipids and salts can interfere with ionization. If significant ion suppression is observed, further sample cleanup using solid-phase extraction (SPE) with anion-exchange or graphitized carbon cartridges may be necessary.[7]

  • Analyte Stability: Nucleotides, particularly triphosphates, can be prone to degradation. Keep samples cold at all times and minimize freeze-thaw cycles.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for variations in extraction recovery and matrix effects.

By following these detailed protocols and considering the critical parameters, researchers can achieve reliable and reproducible quantification of nucleotides, paving the way for new discoveries in cellular metabolism and drug development.

References

Application Notes and Protocols for In Vivo Metabolic Tracing with Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled tracer designed for in vivo metabolic studies. This molecule is fully labeled, with all ten carbon atoms substituted with ¹³C and all five nitrogen atoms with ¹⁵N. This comprehensive labeling allows for the precise tracking of the adenosine monophosphate (AMP) molecule and its constituent parts (adenine base, ribose sugar, and phosphate (B84403) group) as they are metabolized within a living organism.

The use of stable isotope tracers like AMP-¹³C₁₀,¹⁵N₅, coupled with mass spectrometry, enables researchers to perform metabolic flux analysis. This powerful technique provides quantitative insights into the rates of metabolic pathways, allowing for a deeper understanding of cellular metabolism in various physiological and pathological states.[1][2][3][4][5]

Key Applications

  • Nucleotide Metabolism and Salvage Pathways: Elucidate the dynamics of nucleotide synthesis, particularly the balance between de novo synthesis and salvage pathways in different tissues and disease models.[6][7][8][9] The fully labeled AMP can directly trace the contribution of exogenous AMP to the intracellular nucleotide pools.

  • Energy Homeostasis and AMPK Signaling: Investigate the role of AMP in cellular energy sensing and the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[10][11][12][13] By tracing the fate of labeled AMP, researchers can study its influence on downstream metabolic pathways regulated by AMPK.

  • Purine (B94841) Metabolism and Disease: Study alterations in purine metabolism associated with various diseases, including cancer and metabolic disorders.[8][9][14] Isotope tracing with labeled AMP can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[9][14]

  • Drug Development and Pharmacodynamics: Evaluate the mechanism of action of drugs that target nucleotide metabolism or related pathways. The tracer can be used to assess how a therapeutic agent alters the flux through specific metabolic routes.

Metabolic Pathways of Adenosine Monophosphate

AMP is a central molecule in cellular metabolism, participating in several key pathways. The ¹³C and ¹⁵N labels on AMP-¹³C₁₀,¹⁵N₅ allow for the tracing of its fate through these pathways.

  • ATP Regeneration: AMP is converted to adenosine diphosphate (B83284) (ADP) and subsequently to adenosine triphosphate (ATP), the primary energy currency of the cell.

  • Purine Salvage Pathway: The adenine (B156593) base can be salvaged and reincorporated into the nucleotide pool.

  • Catabolism: AMP can be degraded into intermediates like inosine (B1671953) monophosphate (IMP) and ultimately to uric acid for excretion.

  • Signaling: AMP acts as an allosteric regulator of enzymes and a signaling molecule, most notably in the activation of AMPK.[10]

Below is a diagram illustrating the central role of AMP in cellular metabolism.

AMP_Metabolism AMP AMP-¹³C₁₀,¹⁵N₅ ADP ADP AMP->ADP + ATP IMP IMP AMP->IMP AMP deaminase AMPK AMPK Activation AMP->AMPK Salvage Purine Salvage AMP->Salvage Degradation & Recycling ADP->AMP - Pi ATP ATP ADP->ATP + Pi ATP->ADP - Pi (Energy Utilization) UricAcid Uric Acid IMP->UricAcid Catabolism NucleotidePool Nucleotide Pool Salvage->NucleotidePool DeNovo De Novo Synthesis DeNovo->NucleotidePool NucleotidePool->ATP

Caption: Central role of AMP in cellular energy metabolism and signaling.

Experimental Protocols

The following protocols are generalized for in vivo studies in mouse models and should be optimized for specific research questions and experimental setups.

Protocol 1: In Vivo Administration of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Objective: To introduce the stable isotope tracer into the systemic circulation to trace its metabolic fate in various tissues.

Materials:

  • Adenosine monophosphate-¹³C₁₀,¹⁵N₅

  • Sterile saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Infusion pump and catheters (for intravenous infusion)

  • Syringes and needles (for intraperitoneal injection)

Procedure:

  • Tracer Preparation: Dissolve the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ in sterile saline to the desired concentration. Ensure complete dissolution and sterility.

  • Animal Preparation: Acclimatize animals to the experimental conditions. For intravenous infusions, surgical catheterization may be required.

  • Tracer Administration:

    • Intravenous (IV) Infusion: This method allows for precise control of the tracer concentration in the blood. A typical approach involves a bolus injection followed by a continuous infusion to achieve a steady-state labeling.[15]

    • Intraperitoneal (IP) Injection: A simpler method for delivering a bolus of the tracer. The tracer is absorbed into the circulation from the peritoneal cavity.[15]

  • Tracer Dosage: The optimal dosage should be determined empirically. A starting point could be a bolus of 10-20 mg/kg body weight, followed by a continuous infusion of 0.1-0.2 mg/kg/min for IV infusion, or a single IP injection of 20-50 mg/kg.

  • Labeling Duration: The duration of the experiment will depend on the metabolic pathways of interest. For rapid turnover pathways, a few hours may be sufficient. For pathways with slower kinetics, longer labeling times may be necessary.[16]

Protocol 2: Sample Collection and Metabolite Extraction

Objective: To collect tissues of interest and extract metabolites for mass spectrometry analysis.

Materials:

  • Liquid nitrogen

  • Pre-chilled 80% methanol

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Collection: At the end of the labeling period, euthanize the animal and rapidly dissect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction: a. Homogenize the frozen tissue in pre-chilled 80% methanol. b. Centrifuge the homogenate at high speed to pellet proteins and other cellular debris. c. Collect the supernatant containing the extracted metabolites. d. Dry the metabolite extract, for example, using a speed vacuum concentrator. e. Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

Objective: To quantify the incorporation of ¹³C and ¹⁵N from the tracer into downstream metabolites.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectrometry is recommended for distinguishing between isotopologues.

Procedure:

  • LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography and detect them using a mass spectrometer. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the metabolites, allowing for the identification of labeled and unlabeled species.

  • Data Analysis: a. Identify the mass isotopologues of AMP and its downstream metabolites. For example, fully labeled AMP will have a mass shift of +15 compared to the unlabeled molecule. b. Calculate the fractional enrichment of the labeled isotopes in each metabolite. c. Use the labeling patterns to infer the activity of different metabolic pathways. For instance, the presence of fully labeled ATP would indicate the direct phosphorylation of the administered AMP. The appearance of labels in other nucleotides could suggest the involvement of salvage or de novo synthesis pathways.

Data Presentation

The quantitative data obtained from mass spectrometry can be summarized in tables to facilitate comparison between different experimental groups.

Table 1: Hypothetical Fractional Enrichment of Adenine Nucleotides in Liver Tissue

MetaboliteControl Group (Unlabeled)Experimental Group (Labeled AMP)
AMP< 1%45%
ADP< 1%35%
ATP< 1%25%

Table 2: Hypothetical Isotope Incorporation into Purine Pathway Intermediates in Tumor Tissue

MetaboliteM+0 (Unlabeled)M+5 (from ¹³C-Ribose)M+10 (from ¹³C-Adenine)M+15 (Fully Labeled)
Inosine Monophosphate (IMP)80%5%10%5%
Guanosine Monophosphate (GMP)85%3%8%4%

Visualization of Experimental Workflow

The overall experimental workflow can be visualized as follows:

Experimental_Workflow Tracer Adenosine monophosphate-¹³C₁₀,¹⁵N₅ Admin In Vivo Administration (IV Infusion or IP Injection) Tracer->Admin Animal Animal Model Admin->Animal Collection Tissue Collection & Quenching Animal->Collection Extraction Metabolite Extraction Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation (Metabolic Flux Analysis) Analysis->Data

Caption: General workflow for in vivo metabolic tracing experiments.

Troubleshooting and Considerations

  • Tracer Purity: Ensure the chemical and isotopic purity of the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ tracer.

  • Animal Physiology: The metabolic state of the animal (e.g., fed vs. fasted) can significantly impact the results.[16]

  • Sample Handling: Rapid quenching of metabolism during sample collection is critical to prevent changes in metabolite levels.

  • Data Normalization: Normalize metabolite levels to tissue weight or protein content to account for variations in sample size.

  • Controls: Include a control group of animals that do not receive the labeled tracer to determine the natural abundance of the isotopes.[15]

By following these guidelines and protocols, researchers can effectively utilize Adenosine monophosphate-¹³C₁₀,¹⁵N₅ to gain valuable insights into in vivo nucleotide metabolism and its role in health and disease.

References

Application Notes: Enzymatic Synthesis of ¹³C,¹⁵N-Labeled RNA Precursors for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopically labeled RNA precursors, specifically those enriched with ¹³C and ¹⁵N, are indispensable tools for in-depth structural and dynamic studies of RNA molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] The ability to produce high-quality, uniformly or selectively labeled ribonucleoside triphosphates (NTPs) is crucial for researchers in molecular biology, biochemistry, and drug development to unravel the complex mechanisms of RNA function, interaction with other molecules, and to facilitate the design of novel RNA-targeted therapeutics. This document provides a detailed overview and protocols for the enzymatic synthesis of ¹³C,¹⁵N-labeled RNA precursors.

Applications in Research and Drug Development

  • High-Resolution Structure Determination: Labeled RNA enables the use of advanced, multi-dimensional NMR techniques to determine the three-dimensional structures of RNA molecules, including complex folds like riboswitches and viral RNA elements, with high precision.[2][3][4]

  • Understanding RNA Dynamics: Isotopic labeling allows for the investigation of RNA dynamics across a wide range of timescales, providing insights into conformational changes that are essential for their biological function.

  • Studying RNA-Ligand Interactions: By monitoring changes in the NMR spectra of labeled RNA upon binding to proteins, small molecules, or other nucleic acids, researchers can map binding sites and characterize the thermodynamics and kinetics of these interactions. This is particularly valuable in drug discovery for identifying and optimizing RNA-targeting compounds.

  • Facilitating NMR Resonance Assignment: The incorporation of ¹³C and ¹⁵N isotopes simplifies the otherwise challenging process of assigning NMR resonances in larger RNA molecules, which is a prerequisite for detailed structural and dynamic analysis.[5]

Overview of Synthesis Strategies

The enzymatic synthesis of ¹³C,¹⁵N-labeled NTPs offers a robust and efficient alternative to purely chemical synthesis methods.[6] Two primary enzymatic approaches are widely used:

  • Biosynthetic Method: This "in vivo" labeling approach involves culturing bacteria, typically Escherichia coli or Methylophilus methylotrophus, in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[3][4][7][8][9] The bacteria incorporate these stable isotopes into their cellular components, including a high abundance of RNA. The total RNA is then extracted and enzymatically digested to ribonucleoside monophosphates (NMPs), which are subsequently phosphorylated to the desired triphosphates (NTPs).[2][4]

  • Chemo-enzymatic Method: This approach combines the flexibility of chemical synthesis with the specificity of enzymatic reactions.[5][6] It allows for site-specific labeling of the ribose or the nucleobase by using chemically synthesized, isotopically labeled precursors.[5][6] These precursors are then enzymatically coupled and phosphorylated to yield the final labeled NTPs. This method is particularly advantageous for creating specific labeling patterns that can simplify complex NMR spectra.[5][6]

Quantitative Data Summary

The efficiency of labeled NTP synthesis can vary depending on the chosen method and specific laboratory conditions. The following table summarizes typical yields reported in the literature.

Synthesis MethodStarting MaterialProductTypical YieldReference
Biosynthetic (E. coli)¹³C-enriched glucoseUniformly ¹³C,¹⁵N-labeled NTPs180 µmoles per gram of glucose[7][8][10]
Chemo-enzymaticLabeled adenine (B156593) or guanineSite-specifically labeled ATP and GTP>90% for ATP, >75% for GTP[5]
Chemo-enzymaticLabeled pyrimidine (B1678525) nucleobasesSite-specifically labeled UTP and CTP>80%[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the biosynthetic production of ¹³C,¹⁵N-labeled NTPs.

Enzymatic_NTP_Synthesis cluster_bacterial_growth Bacterial Growth cluster_extraction_digestion RNA Extraction and Digestion cluster_phosphorylation_purification Phosphorylation and Purification start Inoculate E. coli growth Culture in Minimal Medium (¹³C-Glucose, ¹⁵N-NH₄Cl) start->growth harvest Harvest Cells growth->harvest lysis Cell Lysis harvest->lysis rna_extraction Total RNA Extraction lysis->rna_extraction digestion Enzymatic Digestion (Nuclease P1) rna_extraction->digestion nmps ¹³C,¹⁵N-NMPs digestion->nmps phosphorylation1 NMP Kinase nmps->phosphorylation1 ndps ¹³C,¹⁵N-NDPs phosphorylation1->ndps phosphorylation2 NDP Kinase ndps->phosphorylation2 ntps ¹³C,¹⁵N-NTPs phosphorylation2->ntps purification HPLC Purification ntps->purification final_product Purified ¹³C,¹⁵N-NTPs purification->final_product ChemoEnzymatic_Synthesis cluster_precursors Starting Materials cluster_synthesis Enzymatic Reactions cluster_purification Purification labeled_base ¹³C,¹⁵N-Labeled Nucleobase nmp_synthesis Phosphoribosyltransferase (e.g., APRT, HGPRT) labeled_base->nmp_synthesis prpp PRPP prpp->nmp_synthesis labeled_nmp ¹³C,¹⁵N-NMP nmp_synthesis->labeled_nmp phosphorylation Kinase Cascade (NMPK, NDPK) labeled_nmp->phosphorylation labeled_ntp ¹³C,¹⁵N-NTP phosphorylation->labeled_ntp hplc Anion-Exchange HPLC labeled_ntp->hplc final_product Purified Labeled NTP hplc->final_product

References

Application Note: Quantification of Adenosine Monophosphate (AMP) in Biological Samples Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of the cell's energy currency and a product of ATP hydrolysis, its concentration is a critical indicator of cellular energy status. AMP also plays a crucial role in various signaling pathways, often acting as an allosteric regulator of enzymes involved in energy homeostasis. Accurate and robust quantification of AMP in biological matrices is therefore essential for research in metabolism, pharmacology, and drug development. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of AMP in biological samples.

Signaling Pathway of AMP

Adenosine monophosphate is a key regulator in cellular energy homeostasis. A primary pathway involving AMP is the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. When the cellular AMP:ATP ratio rises, indicating low energy levels, AMP binds to the γ-subunit of AMPK. This binding leads to a conformational change that promotes the phosphorylation of AMPK by upstream kinases, such as LKB1, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis), thereby restoring cellular energy balance.

AMP_Signaling_Pathway cluster_cell Cellular Environment High_Energy High Energy State (Low AMP:ATP Ratio) Low_Energy Low Energy State (High AMP:ATP Ratio) AMPK_Inactive AMPK (Inactive) Low_Energy->AMPK_Inactive AMP binds LKB1 LKB1 AMPK_Inactive->LKB1 AMPK_Active AMPK (Active) Catabolic_Pathways Catabolic Pathways (ATP Production) AMPK_Active->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (ATP Consumption) AMPK_Active->Anabolic_Pathways Inhibits Catabolic_Pathways->High_Energy Restores Energy Balance Anabolic_Pathways->High_Energy LKB1->AMPK_Active Phosphorylates

Caption: AMP signaling pathway illustrating the activation of AMPK in response to a high AMP:ATP ratio.

Experimental Protocol

This protocol provides a detailed procedure for the quantification of AMP in plasma samples. The method can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • Adenosine monophosphate (AMP) standard

  • ¹³C₅-¹⁵N₅-AMP (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Ultrapure water

  • Plasma samples (human, rat, etc.)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 20 µL of plasma.

  • Add 10 µL of internal standard working solution (¹³C₅-¹⁵N₅-AMP in water).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for retaining and separating polar analytes like AMP.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions AMP: 348.1 -> 136.1; ¹³C₅-¹⁵N₅-AMP: 358.1 -> 141.1
Collision Energy Optimized for specific instrument (e.g., 20 eV)
Source Temperature 500°C

Method Validation

The analytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Range 1 - 1000 ng/mL-
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-Noise ≥ 10
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.8% to 9.5%Within ±15% (±20% at LLOQ)
Matrix Effect 89% - 108%Within 85-115%
Recovery > 85%Consistent and reproducible
Stability (Freeze-Thaw, 24h Autosampler) Stable≤ 15% deviation

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of AMP.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection Add_IS 2. Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation 3. Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Chromatography 9. HILIC Separation Injection->Chromatography MS_Detection 10. MS/MS Detection (MRM) Chromatography->MS_Detection Integration 11. Peak Integration MS_Detection->Integration Quantification 12. Quantification using Calibration Curve Integration->Quantification Reporting 13. Data Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS quantification of AMP in plasma samples.

This application note provides a robust and validated LC-MS/MS method for the quantification of AMP in biological matrices. The described protocol, utilizing protein precipitation for sample cleanup and HILIC for chromatographic separation, offers the necessary sensitivity, selectivity, and accuracy for reliable bioanalysis. This method is a valuable tool for researchers and scientists in various fields requiring precise measurement of this critical metabolite and signaling molecule.

Application Notes and Protocols for the Use of 13C10,15N5-AMP in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. Its quantification in clinical samples provides a critical window into the metabolic state of cells and tissues, offering valuable biomarkers for various diseases and for monitoring therapeutic interventions. Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous analytes by mass spectrometry, correcting for variations in sample preparation and instrument response.[1][2] ¹³C₁₀,¹⁵N₅-AMP is a stable isotope-labeled analog of adenosine monophosphate that serves as an ideal internal standard for quantitative mass spectrometry assays.[3] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific measurement of AMP in complex biological matrices such as plasma, blood, and tissues.[4][5][6]

These application notes provide detailed protocols for the quantification of AMP using ¹³C₁₀,¹⁵N₅-AMP as an internal standard, targeted at researchers, scientists, and drug development professionals.

Key Applications

  • Metabolic Studies: Accurate AMP quantification is crucial for assessing cellular energy status, particularly the AMP/ATP ratio, which is a key indicator of metabolic stress.[7]

  • Disease Biomarker Discovery: Altered AMP levels have been implicated in various pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer.[8]

  • Drug Development: Monitoring AMP levels can help in evaluating the pharmacodynamic effects of drugs that target metabolic pathways.[9]

  • Metabolic Flux Analysis: ¹³C₁₀,¹⁵N₅-AMP can be used as a tracer to study the dynamics of nucleotide metabolism.

Signaling Pathway: AMP-Activated Protein Kinase (AMPK)

AMP is a critical allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] When the cellular AMP:ATP ratio rises, indicating low energy status, AMP binds to the γ-subunit of AMPK, leading to its activation.[7] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[7][8]

AMPK_Signaling cluster_input Cellular Stress cluster_catabolic Catabolic Activation (ATP Production) cluster_anabolic Anabolic Inhibition (ATP Consumption) Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio Ischemia Ischemia Ischemia->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Glycolysis Glycolysis AMPK->Glycolysis Promotes Autophagy Autophagy AMPK->Autophagy Promotes Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates

Caption: AMPK Signaling Pathway Activation.

Experimental Workflow for AMP Quantification

The general workflow for quantifying AMP in clinical samples using ¹³C₁₀,¹⁵N₅-AMP and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General experimental workflow for AMP quantification.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted for the extraction of AMP from human plasma samples.

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • ¹³C₁₀,¹⁵N₅-AMP internal standard (IS) solution (e.g., 1 µg/mL in water)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the ¹³C₁₀,¹⁵N₅-AMP internal standard solution to the plasma sample.

  • Add 400 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) is often suitable for polar analytes like AMP.[5]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 90% B

    • 2-8 min: Linear gradient to 50% B

    • 8-10 min: Hold at 50% B

    • 10.1-15 min: Re-equilibrate at 90% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific mass transitions for AMP and ¹³C₁₀,¹⁵N₅-AMP should be optimized on the specific mass spectrometer being used. Example transitions are provided in the table below.[10]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data

The following table summarizes typical parameters for an LC-MS/MS method for AMP quantification using ¹³C₁₀,¹⁵N₅-AMP as an internal standard.

ParameterValueReference
Analyte Adenosine Monophosphate (AMP)
Internal Standard ¹³C₁₀,¹⁵N₅-AMP
Precursor Ion (m/z) 348.1[10]
Product Ion (m/z) 136.1[10]
¹³C₁₀,¹⁵N₅-AMP Precursor Ion (m/z) 363.1Calculated
¹³C₁₀,¹⁵N₅-AMP Product Ion (m/z) 146.1Calculated
Linear Range 0.5 - 500 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[11]
Intra-day Precision (%CV) < 10%[4][12]
Inter-day Precision (%CV) < 15%[4][12]
Accuracy (% Recovery) 85 - 115%[4][12]

Data Analysis

  • Peak Integration: Integrate the peak areas for the specific MRM transitions of both endogenous AMP and the ¹³C₁₀,¹⁵N₅-AMP internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of AMP to the peak area of ¹³C₁₀,¹⁵N₅-AMP.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Concentration Determination: Determine the concentration of AMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of ¹³C₁₀,¹⁵N₅-AMP as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the accurate quantification of AMP in clinical samples. The detailed protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of clinical and translational research. These methods can be adapted and validated for various biological matrices to advance our understanding of metabolic regulation in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Labeling with 13C10,15N5-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C10,15N5-AMP metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experiments utilizing 13C10,15N5-Adenosine Monophosphate (AMP) for stable isotope tracing.

Frequently Asked Questions (FAQs)

Q1: What is 13C10,15N5-AMP and what are its primary applications in research?

A1: 13C10,15N5-AMP is a stable isotope-labeled version of adenosine (B11128) monophosphate. It contains ten 13C atoms and five 15N atoms, making it significantly heavier than its unlabeled counterpart. Its primary applications include:

  • Metabolic Flux Analysis (MFA): As a tracer to investigate the flow of metabolites through various biochemical pathways, particularly the purine (B94841) salvage pathway.[1][2][3]

  • Internal Standard: For quantitative analysis of unlabeled AMP and other related nucleotides in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Q2: How does 13C10,15N5-AMP enter the cell and get incorporated into other molecules?

A2: 13C10,15N5-AMP is primarily taken up by cells and incorporated into the cellular nucleotide pool through the purine salvage pathway .[4] This pathway recycles purine bases and nucleosides from the breakdown of nucleic acids. Once inside the cell, the labeled AMP can be phosphorylated to form labeled ADP and subsequently ATP, which can then be incorporated into newly synthesized RNA and DNA.

Q3: What is considered "incomplete labeling" in the context of a 13C10,15N5-AMP experiment?

A3: Incomplete labeling refers to a lower-than-expected incorporation of the 13C and 15N isotopes from the labeled AMP into the target downstream metabolites (e.g., ATP, GTP, RNA). This can manifest as a low percentage of labeled molecules or a wide distribution of partially labeled species in your mass spectrometry data. For accurate quantitative analysis, high labeling efficiency is crucial.

Q4: What is the significance of reaching an "isotopic steady state"?

A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[5] Reaching this state is a fundamental assumption for many metabolic flux analysis models.[5] Failure to achieve isotopic steady state can lead to inaccurate flux calculations.[5]

Troubleshooting Guide for Incomplete Labeling

Incomplete labeling with 13C10,15N5-AMP can arise from various factors, from experimental design to cellular physiology. The following guide provides a structured approach to identify and resolve common issues.

Issue 1: Low Cellular Uptake of 13C10,15N5-AMP

Symptoms:

  • Very low to no detectable labeled AMP, ADP, or ATP in cell lysates.

  • Minimal enrichment in downstream metabolites.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inadequate Tracer Concentration The concentration of 13C10,15N5-AMP in the culture medium may be too low for efficient uptake. Start with a concentration around 2 µM as a baseline and perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Cell Type and Density Different cell lines have varying efficiencies for nucleotide uptake. Ensure your cells are healthy and in the exponential growth phase. Very high cell densities can lead to rapid depletion of the tracer from the medium. Consider optimizing cell seeding density.
Competition with Unlabeled Nucleotides The presence of high concentrations of unlabeled purines in the culture medium will compete with the uptake and incorporation of the labeled tracer. Use a purine-free or low-purine medium for your labeling experiment.
Cellular Transporter Issues The expression and activity of nucleotide transporters can vary between cell types and under different culture conditions. If uptake is a persistent issue, you may need to investigate the expression of relevant transporters in your cell line.
Issue 2: Dilution of the Labeled Pool by Endogenous Synthesis

Symptoms:

  • A significant fraction of unlabeled or partially labeled ATP and other nucleotides are observed despite detectable uptake of the labeled AMP.

  • Labeling efficiency does not reach a plateau even with extended incubation times.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High de novo Purine Synthesis Cells can synthesize purines "from scratch" via the de novo synthesis pathway. If this pathway is highly active, it will produce unlabeled nucleotides, diluting the pool of labeled molecules derived from the salvage pathway. You can try to inhibit the de novo pathway using specific inhibitors, but be aware of potential off-target effects on cell metabolism.
Release from Intracellular Stores Cells maintain pools of unlabeled nucleotides that can be released and dilute the labeled tracer. Pre-incubating the cells in a purine-free medium for a period before adding the labeled AMP can help to deplete these endogenous pools.
Metabolic Scrambling The labeled atoms from 13C10,15N5-AMP can be re-routed into other metabolic pathways, leading to a complex labeling pattern in various metabolites and a dilution of the label in the direct purine pathway. This is a complex issue that may require more advanced metabolic flux analysis models to interpret.
Issue 3: Failure to Reach Isotopic Steady State

Symptoms:

  • The isotopic enrichment of key metabolites like ATP continues to change over subsequent time points in your experiment.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Incubation Time The time required to reach isotopic steady state can vary significantly depending on the cell type, its metabolic rate, and the specific pathway being studied. For nucleotide metabolism, labeling times of 6-15 hours may be necessary.[7] Perform a time-course experiment to determine when isotopic steady state is reached for your system.[5]
Rapid Cell Proliferation In rapidly dividing cells, the continuous synthesis of new biomass can make it challenging to reach a true isotopic steady state. Consider using cell cycle inhibitors to synchronize the cells or arrest their growth during the labeling period, if appropriate for your experimental question.
Dynamic Metabolic State If your experimental conditions induce significant changes in cellular metabolism, the assumption of a steady state may not be valid. In such cases, you may need to employ non-stationary metabolic flux analysis techniques.

Experimental Protocols

General Protocol for 13C10,15N5-AMP Labeling in Adherent Mammalian Cells

This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental setup.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Medium Exchange (Optional but Recommended): To reduce the pool of unlabeled purines, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) and then replace the standard medium with a purine-free or low-purine culture medium. Incubate for 1-2 hours.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the purine-free/low-purine medium with 13C10,15N5-AMP. A starting concentration of 2 µM is recommended based on its use as an internal standard.[6] Prepare a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) for optimization experiments.

  • Labeling: Remove the pre-incubation medium and add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. For steady-state analysis, a time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.[5][7]

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed in a cold centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or other appropriate analytical techniques to determine the isotopic enrichment of AMP, ADP, ATP, and other target metabolites.

Quantitative Data Summary

The following tables provide hypothetical but realistic examples of labeling data you might expect. The actual values will depend on your specific experimental conditions.

Table 1: Effect of 13C10,15N5-AMP Concentration on ATP Labeling Efficiency

13C10,15N5-AMP Concentration (µM)% Labeled ATP (M+15) after 12h
125%
245%
570%
1085%

Table 2: Time Course of Isotopic Enrichment in ATP

Incubation Time (hours)% Labeled ATP (M+15) with 5 µM Tracer
230%
660%
1270%
2472%

Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

purine_salvage_pathway cluster_extracellular Extracellular cluster_cellular Intracellular 13C10_15N5_AMP_ext 13C10,15N5-AMP 13C10_15N5_AMP_int 13C10,15N5-AMP 13C10_15N5_AMP_ext->13C10_15N5_AMP_int Cellular Uptake 13C10_15N5_ADP 13C10,15N5-ADP 13C10_15N5_AMP_int->13C10_15N5_ADP Phosphorylation 13C10_15N5_ATP 13C10,15N5-ATP 13C10_15N5_ADP->13C10_15N5_ATP Phosphorylation RNA_DNA Labeled RNA/DNA 13C10_15N5_ATP->RNA_DNA Incorporation

Caption: Purine Salvage Pathway for 13C10,15N5-AMP.

troubleshooting_workflow start Incomplete Labeling Observed check_uptake Check Cellular Uptake (Labeled AMP in Lysate?) start->check_uptake optimize_uptake Optimize Uptake: - Increase Tracer Concentration - Optimize Cell Density - Use Purine-Free Medium check_uptake->optimize_uptake No check_dilution Assess Endogenous Dilution (Significant Unlabeled Pool?) check_uptake->check_dilution Yes optimize_uptake->check_uptake reduce_dilution Reduce Dilution: - Inhibit de novo Synthesis - Pre-incubate in Purine-Free Medium check_dilution->reduce_dilution Yes check_steady_state Verify Isotopic Steady State (Enrichment Constant Over Time?) check_dilution->check_steady_state No reduce_dilution->check_dilution optimize_time Optimize Incubation Time: - Perform Time-Course Experiment check_steady_state->optimize_time No success Labeling Successful check_steady_state->success Yes optimize_time->check_steady_state

Caption: Troubleshooting Workflow for Incomplete Labeling.

References

minimizing matrix effects in LC-MS analysis of nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nucleotides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and how do they affect nucleotide quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix. In the analysis of nucleotides, which are often extracted from complex biological matrices like plasma, tissue, or cell lysates, these co-eluting substances can either suppress or enhance the ionization of the target nucleotides in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results.

Q2: What are the primary sources of matrix effects in nucleotide analysis?

A2: The primary sources of matrix effects in biological samples are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites that are co-extracted with the nucleotides.[1] These molecules can compete with nucleotides for ionization, leading to ion suppression, or in some cases, enhance the signal.

Q3: What are the main strategies to minimize matrix effects?

A3: The three main strategies to minimize matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Chromatographic Separation: Optimizing the LC method to separate the nucleotides from co-eluting matrix components.

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are particularly effective as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Q4: Which sample preparation technique is generally best for reducing matrix effects in nucleotide analysis?

A4: While the optimal method can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is often considered superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for minimizing matrix effects.[1] SPE can provide a more thorough cleanup, selectively removing interfering compounds like phospholipids, which results in a cleaner extract and less ion suppression.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) for nucleotide standards. Interaction with the stainless steel components of the LC system. Phosphorylated compounds like nucleotides are particularly prone to this.Use a bio-inert or low-adsorption LC system. These systems are designed to minimize interactions with metal-sensitive analytes, resulting in improved peak shape and recovery.
High variability in nucleotide signal intensity between replicate injections of the same sample. Significant and variable matrix effects between samples.Improve the sample cleanup procedure. Consider switching from Protein Precipitation to Solid-Phase Extraction (SPE) for a more effective removal of matrix components. Also, ensure the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for variability.
Low recovery of nucleotides. Inefficient extraction from the sample matrix or loss during sample preparation steps.Optimize the extraction protocol. For Solid-Phase Extraction, ensure the correct sorbent chemistry and elution solvent are used. For Liquid-Liquid Extraction, adjust the pH and solvent polarity to improve nucleotide partitioning into the desired phase.
Ion suppression observed for target nucleotides. Co-elution of matrix components, particularly phospholipids.Enhance sample cleanup using techniques like SPE with a sorbent specifically designed for phospholipid removal. Alternatively, modify the chromatographic gradient to better separate the nucleotides from the region where phospholipids typically elute.
Unexpected peaks or high background noise in the chromatogram. Contamination from solvents, reagents, or sample collection tubes. Incomplete removal of matrix components.Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly clean. A more stringent sample preparation method like SPE can help reduce background noise from the matrix.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation Method General Principle Relative Matrix Effect Reduction Typical Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.LowModerate to HighSimple, fast, and inexpensive.Provides minimal cleanup, often resulting in significant matrix effects from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.ModerateModerate to HighCan provide cleaner extracts than PPT.Can be labor-intensive, may require solvent evaporation and reconstitution steps, and the choice of solvent is critical.
Solid-Phase Extraction (SPE) Separation of analytes from the matrix based on their physical and chemical properties by passing the sample through a solid sorbent.HighHighProvides the cleanest extracts, significantly reducing matrix effects. Can be automated for high-throughput applications.More complex and time-consuming to develop a method, and can be more expensive than PPT or LLE.

The data in this table is a qualitative summary based on general findings in the literature. Actual performance will vary depending on the specific analytes, matrix, and experimental conditions.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general guideline for the precipitation of proteins from plasma or serum samples.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Nucleotides

This protocol provides a general procedure for the extraction of nucleotides from biological fluids using a mixed-mode anion exchange SPE cartridge.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 500 µL of plasma diluted with loading buffer) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elution:

    • Elute the retained nucleotides with 1 mL of an appropriate elution solvent (e.g., a buffer with a higher ionic strength or a different pH to disrupt the interaction with the sorbent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple & Fast spe Solid-Phase Extraction (SPE) start->spe High Purity lle Liquid-Liquid Extraction (LLE) start->lle Moderate Purity lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Inaccurate Nucleotide Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_cleanup Review Sample Cleanup Method check_is->check_cleanup Yes use_sil_is Implement SIL-IS for Each Analyte check_is->use_sil_is No check_chromatography Optimize Chromatographic Separation check_cleanup->check_chromatography Cleanup is Optimal improve_cleanup Switch to a More Effective Method (e.g., PPT to SPE) check_cleanup->improve_cleanup Cleanup is Suboptimal optimize_lc Modify Gradient, Flow Rate, or Column Chemistry check_chromatography->optimize_lc Co-elution Observed revalidate Re-validate Method check_chromatography->revalidate Separation is Optimal use_sil_is->revalidate improve_cleanup->revalidate optimize_lc->revalidate

References

optimizing internal standard concentration for AMP quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of internal standards for accurate adenosine (B11128) monophosphate (AMP) quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for AMP quantification?

An internal standard is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1][2][3] Its primary purpose is to correct for variations that can occur during the analytical process, thereby improving the accuracy and precision of the results.[2][4][5]

For AMP quantification, especially using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an IS is essential to compensate for:

  • Sample Preparation Variability: Potential loss of the analyte during extraction, dilution, or reconstitution steps.[5]

  • Injection Volume Inconsistency: Minor differences in the volume injected into the LC-MS system.[3]

  • Matrix Effects: The influence of other components in the sample matrix (e.g., salts, lipids) that can either suppress or enhance the AMP signal during ionization in the mass spectrometer.[6][7]

By calculating the ratio of the AMP signal to the IS signal, these variations can be normalized, leading to more reliable quantification.[5][8]

Q2: How do I select an appropriate internal standard for AMP analysis?

The ideal choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-AMP or ¹⁵N-AMP.[9][10][11]

Key criteria for selecting an IS include:

  • Chemical Similarity: A SIL-IS is chemically almost identical to AMP, ensuring it behaves similarly during sample preparation and chromatography.[11][12] This allows it to co-elute with AMP, meaning they experience the same matrix effects at the same time, which is critical for accurate correction.[13][14]

  • Mass Difference: The IS must have a different mass-to-charge ratio (m/z) that is easily distinguishable from AMP by the mass spectrometer. A mass difference of at least 3 atomic mass units is recommended to avoid isotopic overlap.[11][15]

  • Purity: The IS should not be present in the biological samples being analyzed and should be of high purity, with minimal presence of the unlabeled analyte (AMP).[15][16]

If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully selected to ensure its chemical properties and chromatographic behavior closely match those of AMP.[12][17]

Q3: What is the ideal concentration for my internal standard?

There is no universal concentration; the IS concentration must be experimentally optimized for your specific assay.[15] The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without interfering with the analyte measurement.

A common starting point is to use an IS concentration that produces a signal intensity similar to that of the analyte at the midpoint of its calibration curve.[18] However, the optimal concentration is one that minimizes the variability (Coefficient of Variation, %CV) of the analyte/IS peak area ratio. Some studies suggest that an IS concentration higher than the upper limit of quantification (ULOQ) can improve linearity.[15]

Q4: How does an incorrect internal standard concentration affect my results?

Using a non-optimized IS concentration can lead to inaccurate and imprecise results.

  • Concentration Too Low: A low IS concentration can result in a poor signal-to-noise ratio for the IS peak. This increases the random error in peak area measurement, leading to high variability (%CV) and poor precision in the final calculated AMP concentration.[18]

  • Concentration Too High: An excessively high IS concentration can cause several problems, including detector saturation and non-linear responses.[18] It can also lead to ion suppression, where the high abundance of IS ions in the mass spectrometer source interferes with the ionization of the AMP molecules, reducing sensitivity and accuracy.[15][19]

Q5: My internal standard signal is highly variable across my sample batch. What should I investigate?

High variability in the IS signal is a warning sign that needs investigation.[1] You should systematically check the following potential causes:

  • Inconsistent Sample Preparation: Ensure the IS is added accurately and consistently to every sample at the very beginning of the sample preparation process.

  • Autosampler or Injection Issues: Check for problems with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe.[20]

  • Matrix Effects: Significant differences in the matrix composition between samples can cause variable ion suppression, affecting the IS signal. This indicates that the IS may not be adequately compensating for the matrix effect.[1]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to an unstable signal.

Q6: My results show poor accuracy and precision even though I am using a stable isotope-labeled IS. What could be the cause?

Even with a SIL-IS, poor performance can occur. A primary reason is a slight chromatographic separation between the analyte and the IS.[19] This is sometimes called the "isotope effect," where the deuterated or ¹³C-labeled compound may elute slightly earlier or later than the native compound.[19] If they do not co-elute perfectly, they are exposed to different matrix components as they enter the ion source, leading to differential ion suppression and inaccurate correction.[13]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of AMP and its IS to confirm they elute at the exact same time.[13][14]

  • Check IS Purity: Ensure the IS is not contaminated with the unlabeled AMP, which would create a positive bias in the results.[15]

  • Optimize Chromatography: If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase) to achieve complete co-elution.

Experimental Protocols

Protocol 1: Optimization of Internal Standard Concentration

Objective: To determine the IS concentration that provides the most stable and reproducible signal for normalizing the AMP response.

Methodology:

  • Prepare Stock Solutions: Create a stock solution of AMP and your chosen IS (e.g., ¹³C-AMP) in a suitable solvent.

  • Prepare Analyte Working Solution: Prepare a solution of AMP in the blank biological matrix (e.g., plasma, cell lysate) at a concentration corresponding to the middle of your expected calibration curve (e.g., mid-QC level).

  • Prepare IS Spiking Solutions: Create a series of IS working solutions at different concentrations. These should cover a range around the target analyte concentration (e.g., 0.5x, 1x, 2x, 5x, and 10x the mid-QC AMP concentration).

  • Spike Samples: For each IS concentration level, prepare at least five replicates. Add a small, fixed volume of the AMP working solution (from step 2) and a fixed volume of the respective IS spiking solution (from step 3) to blank matrix.

  • Sample Extraction: Process all prepared samples using your established extraction procedure (e.g., protein precipitation with acetonitrile).

  • LC-MS Analysis: Analyze all replicates on the LC-MS system.

  • Data Evaluation:

    • Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the IS at each concentration.

    • Calculate the peak area ratio (AMP Area / IS Area) for each replicate.

    • Calculate the mean ratio, SD, and %CV of the peak area ratio at each IS concentration.

    • The optimal IS concentration is the one that results in the lowest %CV for the peak area ratio , provided the IS peak shape and signal-to-noise are acceptable.

Data Presentation

The results from the optimization experiment should be summarized in tables to facilitate easy comparison.

Table 1: Internal Standard Response and Precision at Various Concentrations

IS Concentration (ng/mL)Mean IS Peak AreaStandard Deviation (SD)Coefficient of Variation (%CV)
1055,1208,26815.0%
25145,30011,6248.0%
50310,50012,4204.0%
100650,20029,2594.5%
2501,450,80094,3026.5%

Table 2: Analyte/IS Ratio Stability with Varying IS Concentrations (Analyte at 50 ng/mL)

IS Concentration (ng/mL)Mean Analyte/IS RatioStandard Deviation (SD)Coefficient of Variation (%CV)
100.950.15216.0%
250.360.0256.9%
500.170.0052.9%
1000.080.0045.0%
2500.040.0037.5%

In this example, an IS concentration of 50 ng/mL would be selected as it provides the most precise (lowest %CV) measurement of the analyte/IS ratio.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for optimizing IS concentration and a troubleshooting guide for common issues.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_analyte Prepare Analyte QC (Mid-Concentration) spike Spike IS into Analyte QC (n=5 per concentration) prep_analyte->spike prep_is Prepare IS Spiking Solutions (Multiple Concentrations) prep_is->spike extract Perform Sample Extraction spike->extract analyze Analyze via LC-MS extract->analyze calc_is_cv Calculate IS Peak Area %CV analyze->calc_is_cv calc_ratio_cv Calculate Analyte/IS Ratio %CV analyze->calc_ratio_cv select Select IS Conc. with Lowest Ratio %CV calc_is_cv->select calc_ratio_cv->select G start Poor Accuracy or Precision in AMP Quantification is_cv Is IS Area %CV High (>15%)? start->is_cv ratio_cv Is Analyte/IS Ratio %CV High? is_cv->ratio_cv No is_cv_yes Check Sample Prep Consistency & Autosampler Performance is_cv->is_cv_yes Yes coelution Do Analyte and IS Perfectly Co-elute? ratio_cv->coelution No ratio_cv_yes Re-evaluate IS Concentration. (See Optimization Protocol) ratio_cv->ratio_cv_yes Yes coelution_no Optimize Chromatography to Achieve Co-elution coelution->coelution_no No purity Check IS Purity for Unlabeled Analyte coelution->purity Yes

References

Technical Support Center: Managing Keratin Contamination in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize keratin (B1170402) contamination in their proteomics samples.

Frequently Asked Questions (FAQs)

Q1: What is keratin and why is it a problem in proteomics?

A1: Keratins are a family of fibrous structural proteins found in vertebrates and are the primary components of skin, hair, and nails.[1][2] They are one of the most common contaminants in proteomics experiments.[3][4] Due to their high abundance in the laboratory environment (from dust, researchers' skin, and hair), they can easily contaminate samples.[1][5] This contamination can mask the signals of low-abundance proteins of interest, leading to a decrease in protein identifications and skewed quantitative data.[4]

Q2: What are the primary sources of keratin contamination in the lab?

A2: The main sources of keratin contamination include:

  • Personnel: Shedding of skin cells and hair from researchers.[1]

  • Laboratory Environment: Dust, which is rich in keratin particles.[5]

  • Reagents and Consumables: Contaminated buffers, solutions, pipette tips, and tubes.[3] Community-use reagents are a common culprit.[3][6]

  • Equipment: Dirty gel tanks, staining trays, and other laboratory apparatus.[3][6]

  • Lab Attire: Wool clothing and latex gloves can be sources of keratin.[4][7]

Q3: What are the essential personal protective equipment (PPE) to minimize keratin contamination?

A3: Appropriate PPE is crucial for preventing keratin contamination.[1] This includes:

  • Gloves: Always wear powder-free nitrile or vinyl gloves.[5] Avoid latex gloves as they can be a source of keratin.[7] Change gloves frequently, especially after touching surfaces outside of your clean workspace.[3]

  • Lab Coat: A clean lab coat should always be worn. Disposable clean-room type lab coats with sleeve snaps are recommended to minimize skin exposure.[5]

  • Hairnet and Facemask: Use a hairnet to cover your hair completely.[1] Individuals with beards should also wear a facemask.[5]

Q4: How should I prepare my workspace to avoid keratin contamination?

A4: A clean workspace is fundamental for minimizing keratin contamination.

  • Laminar Flow Hood: Whenever possible, perform all sample preparation steps in a laminar flow hood or a biological safety cabinet (BSC).[4][5] These provide a clean environment with filtered air.

  • Surface Cleaning: Before starting your experiment, thoroughly wipe down your benchtop, pipettes, and other equipment with 70% ethanol (B145695) or methanol, followed by ultra-pure water.[4][7] Spraying 70% ethanol into the air above the bench can help reduce airborne particulates.

  • Dedicated Space and Equipment: If possible, have a dedicated space and a set of equipment (pipettes, tube racks, etc.) exclusively for proteomics sample preparation.[5]

Q5: Are there computational methods to deal with keratin contamination?

A5: Yes, during mass spectrometry data analysis, keratin-derived peptides can be identified and filtered out.[1] This is typically done by including a database of common contaminants, including keratins, in your search parameters.[8] However, this is not a substitute for good laboratory practice, as high levels of keratin can still negatively impact data quality by suppressing the signals of your proteins of interest.[1]

Troubleshooting Guide

Issue: I am consistently seeing a high abundance of keratin peptides in my mass spectrometry results.

This troubleshooting guide will help you identify and eliminate the source of keratin contamination.

Troubleshooting Workflow

Keratin Contamination Troubleshooting Troubleshooting Keratin Contamination start High Keratin Contamination Detected check_ppe Review Personal Protective Equipment (PPE) - Are you using nitrile/vinyl gloves? - Is your lab coat clean? - Is hair completely covered? start->check_ppe check_workspace Evaluate Workspace Cleanliness - Are you using a laminar flow hood? - Is the bench regularly cleaned with ethanol? - Are dedicated supplies used? start->check_workspace check_reagents Investigate Reagents and Consumables - Are reagents freshly prepared? - Are you using dedicated, unopened consumables? - Are communal reagents avoided? start->check_reagents implement_changes Implement Corrective Actions - Replace/improve PPE - Enhance cleaning protocols - Prepare fresh reagents - Refine experimental technique check_ppe->implement_changes check_workspace->implement_changes check_gel_protocol Examine Gel-Based Workflow (if applicable) - Are pre-cast gels used? - Are gel tanks and staining boxes clean? - Is the gel handled minimally? check_reagents->check_gel_protocol check_insolution_protocol Examine In-Solution Workflow (if applicable) - Are tubes kept closed as much as possible? - Are fresh, high-purity solvents used? check_reagents->check_insolution_protocol check_reagents->implement_changes check_gel_protocol->implement_changes check_insolution_protocol->implement_changes re_evaluate Re-run Experiment and Analyze Data implement_changes->re_evaluate In-Gel Digestion Workflow Keratin-Reduced In-Gel Digestion Workflow start Start: Coomassie Stained Gel excise Excise Protein Band (in laminar flow hood) start->excise destain Destain Gel Piece (50mM AmBic / 50% ACN) excise->destain reduce_alkylate Reduction and Alkylation (DTT then IAA) destain->reduce_alkylate wash Wash and Dehydrate (AmBic and ACN) reduce_alkylate->wash digest Trypsin Digestion (overnight at 37°C) wash->digest extract Peptide Extraction (ACN / TFA) digest->extract analyze Mass Spectrometry Analysis extract->analyze

References

Technical Support Center: Preventing Arginine to Proline Conversion in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to address the common issue of arginine-to-proline conversion in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion and why is it a problem in SILAC?

In SILAC experiments, "heavy" isotope-labeled arginine (e.g., ¹³C₆-Arg) is added to the cell culture medium to be incorporated into newly synthesized proteins. However, some cell lines can metabolically convert this labeled arginine into labeled proline.[1][2] This becomes a significant issue because the heavy proline is then also incorporated into proteins, creating an unintended isotopic label.[3] This artifact splits the heavy peptide ion signal in the mass spectrometer between the arginine-labeled peptide and the proline-labeled peptide, which can severely compromise the accuracy of quantitative proteomic analyses by distorting the measured heavy-to-light peptide ratios.[3][4]

Q2: What is the biochemical pathway responsible for this conversion?

The conversion of arginine to proline is a multi-step enzymatic process. The key pathway involves two primary enzymes:

  • Arginase: This enzyme catalyzes the hydrolysis of arginine to produce ornithine and urea.[5][6]

  • Ornithine Aminotransferase (OAT): OAT then converts ornithine into glutamate-5-semialdehyde (GSA), which spontaneously cyclizes to form Pyrroline-5-Carboxylate (P5C).[7]

  • Pyrroline-5-Carboxylate (P5C) Reductase: Finally, P5C is reduced to proline.[8][9]

Increased arginase activity is directly linked to an enhanced rate of arginine-to-proline conversion.[10]

dot

ArginineToProline cluster_pathway Metabolic Conversion Pathway Arg Heavy Arginine (e.g., ¹³C₆-Arg) Orn Heavy Ornithine Arg->Orn Arginase P5C Heavy P5C (Pyrroline-5-Carboxylate) Orn->P5C Ornithine Aminotransferase (OAT) Pro Heavy Proline (Artifact) P5C->Pro P5C Reductase Incorporation Incorporation into new proteins Pro->Incorporation

Caption: Metabolic pathway of heavy arginine to heavy proline conversion.

Q3: Which cell lines are particularly susceptible to this issue?

While the conversion can occur in many cell lines, it is especially problematic in those with high metabolic rates or specific metabolic phenotypes. Human embryonic stem cells (hESCs) are known to suffer greatly from this conversion problem.[11] Other commonly used lines like HEK293 and HeLa cells have also shown significant arginine-to-proline conversion.[3] It is recommended to check for conversion in your specific cell line before beginning large-scale experiments.[12]

Q4: What are the primary methods to prevent or minimize this conversion?

There are three main strategies to combat arginine-to-proline conversion:

  • Supplementation with Unlabeled L-Proline: This is the most common and effective method. Adding an excess of unlabeled ("light") L-proline to the SILAC medium inhibits the de novo synthesis of proline from arginine through a feedback mechanism.[1][3]

  • Lowering the Arginine Concentration: Reducing the amount of heavy arginine in the medium can also decrease the conversion rate.[13] However, this approach must be carefully optimized, as insufficient arginine can induce cell stress, differentiation, or death, particularly in sensitive cell types like hESCs.[11][14]

  • Genetic Engineering: For organisms amenable to genetic manipulation, such as fission yeast, deleting the genes involved in arginine catabolism (e.g., arginase or ornithine transaminase) can abolish the conversion.[15] This is a powerful but more complex solution.

Troubleshooting Guide

Problem: I'm observing a high rate of arginine-to-proline conversion in my mass spectrometry data.

This is identifiable by the appearance of satellite peaks for proline-containing peptides, where the heavy version of the peptide has an additional mass shift corresponding to the incorporation of heavy proline.

dot

TroubleshootingWorkflow Start High Arg-to-Pro Conversion Detected Step1 Step 1: Add Unlabeled L-Proline to SILAC Medium (Recommended starting point: 200 mg/L) Start->Step1 Step2 Step 2: Re-analyze Conversion Rate by Mass Spectrometry Step1->Step2 Decision1 Is Conversion Sufficiently Reduced? Step2->Decision1 Success Problem Solved: Proceed with Experiment Decision1->Success Yes Step3 Step 3: Increase Proline Concentration (Test up to 400-800 mg/L) Decision1->Step3 No Step3->Step2 Step4 Alternative Strategy: Optimize (Lower) Arginine Concentration Step3->Step4 If proline is ineffective Caution Caution: Monitor cell health, growth, and phenotype. This may induce stress. Step4->Caution Step5 Step 4: Re-analyze and Validate Cell Health Caution->Step5 End Proceed with Optimized Conditions Step5->End

Caption: Troubleshooting workflow for addressing Arg-to-Pro conversion.

Solution 1: Proline Supplementation (Recommended)

This is the most straightforward and widely successful approach. Adding unlabeled L-proline to the medium effectively suppresses the metabolic pathway that converts arginine to proline.[16]

  • Action: Supplement both your "heavy" and "light" SILAC media with a stock solution of unlabeled L-proline.

  • Recommended Concentration: Start with a concentration of 200 mg/L . This has been shown to render the conversion completely undetectable in many cell lines, including embryonic stem cells.[4] If conversion persists, you can titrate the concentration upwards.

L-Proline ConcentrationEffect on Arg -> Pro ConversionCell Line Example
0 mg/LHigh conversion observedMouse ESCs
200 mg/L Conversion becomes undetectable Mouse ESCs [4]
400 mg/LRoutinely used to prevent conversionHEK293T cells[3]
3.5 mM (~403 mg/L)Significant reduction in conversionHuman ESCs[11]
Solution 2: Arginine Titration

If proline supplementation is not completely effective or is undesirable for a specific experimental reason, you can try to lower the concentration of labeled arginine in your medium.

  • Action: Reduce the concentration of heavy arginine in your SILAC medium.

  • Recommended Concentration: Some protocols suggest reducing the arginine concentration to between 17-21 mg/L.[13]

  • Critical Note: Drastically lowering arginine levels can impact cell viability and pluripotency in sensitive cell types.[11] It is crucial to monitor cell health, morphology, and growth rates after making this change. This method requires careful optimization for each cell line.

Experimental Protocols

Protocol 1: Preparation and Supplementation of SILAC Medium with L-Proline

This protocol details how to supplement your SILAC medium to prevent arginine-to-proline conversion.

Materials:

  • Arginine- and Lysine-free cell culture medium (e.g., DMEM for SILAC, Thermo Fisher #89985)[17]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Heavy and Light SILAC amino acids (Arginine and Lysine)

  • L-Proline (unlabeled, cell culture grade)

  • Sterile PBS, 1X

  • Sterile 0.22 µm filter unit

Procedure:

  • Prepare L-Proline Stock Solution (50 mg/mL):

    • Weigh out 500 mg of L-Proline.

    • Dissolve it in 10 mL of sterile 1X PBS.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C.

  • Prepare Supplemented SILAC Medium (for a 500 mL bottle):

    • To a 500 mL bottle of Arg/Lys-free medium, aseptically add:

      • 50 mL of dialyzed FBS (final concentration 10%).[13]

      • Your standard concentrations of heavy or light Lysine and Arginine.

      • Required antibiotics (e.g., Penicillin/Streptomycin).

    • Add L-Proline: To achieve a final concentration of 200 mg/L, add 2 mL of the 50 mg/mL L-Proline stock solution to the 500 mL of medium.

    • Mix the final medium thoroughly by gentle inversion.

  • Cell Culture and Verification:

    • Culture your cells in the proline-supplemented light and heavy media for at least five to six population doublings to ensure full incorporation of the heavy labels.[12][18]

    • Before starting your main experiment, it is highly recommended to perform a quality control check. Harvest a small number of cells grown in the heavy medium, extract proteins, digest them, and analyze by mass spectrometry to confirm that the arginine-to-proline conversion has been suppressed.[12]

References

Technical Support Center: Improving Signal-to-Noise for ¹³C NMR of Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in ¹³C NMR experiments involving nucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in ¹³C NMR spectroscopy of nucleotides?

A1: The low signal-to-noise ratio in ¹³C NMR is primarily due to the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1][2] The vast majority of carbon atoms are the NMR-inactive ¹²C isotope. This scarcity of detectable nuclei means that fewer spins are available to generate a signal, making it difficult to distinguish from background noise, especially with complex biomolecules like nucleotides.[1][2]

Q2: What are the main strategies to improve the S/N ratio for ¹³C NMR of nucleotides?

A2: There are four primary strategies to enhance the S/N ratio:

  • Sample Preparation: Increasing the sample concentration is the most direct way to improve the signal.[3][4] For nucleotides, isotopic labeling with ¹³C is a highly effective method to dramatically increase the concentration of NMR-active nuclei.[5][6][7]

  • Acquisition Parameter Optimization: Fine-tuning experimental parameters such as the number of scans (NS), relaxation delay (D1), and flip angle can significantly boost signal intensity within a given experiment time.[8][9]

  • Hardware Utilization: Employing advanced hardware like a cryogenically cooled probe (CryoProbe) can increase the S/N ratio by a factor of up to four by reducing thermal noise in the detector electronics.[10][11][12]

  • Advanced NMR Techniques: For substantial signal enhancement, techniques like Dynamic Nuclear Polarization (DNP) can be used. DNP can increase the signal by several orders of magnitude by transferring polarization from electron spins to the ¹³C nuclei.[13][14][15]

Q3: How does isotopic labeling help, and what are the common approaches?

A3: Isotopic labeling involves incorporating stable isotopes like ¹³C and ¹⁵N into nucleotide molecules.[5] By replacing the naturally abundant ¹²C with ¹³C, the number of NMR-active nuclei is vastly increased, leading to a much stronger signal.[1][5] Common methods include:

  • Enzymatic in vitro transcription: This is a popular approach to produce labeled RNA molecules using ¹³C-labeled ribonucleoside triphosphates (rNTPs).[6]

  • Bacterial Expression: E. coli can be grown on minimal media with ¹³C-labeled glucose or glycerol (B35011) as the sole carbon source to produce uniformly or selectively labeled nucleotides.[7][16]

Selective ¹³C labeling can also simplify complex spectra and enhance resolution by removing unwanted ¹³C-¹³C scalar couplings.[16][17]

Troubleshooting Guide

Q4: My signal is extremely weak, even after running the experiment overnight. What should I check first?

A4: When facing extremely low signal, systematically check the following:

  • Sample Concentration: Is the nucleotide concentration sufficient? For ¹³C NMR, higher concentrations (e.g., >10 mM) are generally required to get a decent spectrum in a reasonable time.[3]

  • Probe Tuning and Matching: Ensure that both the ¹³C and ¹H channels of the probe are correctly tuned and matched. Poor proton decoupling due to an untuned ¹H channel can lead to broad lines or residual splittings, significantly reducing the S/N ratio.[18]

  • Shimming: Poor magnetic field homogeneity leads to broad peaks, which reduces their height and lowers the S/N.[19] Re-shim the magnet, especially if the sample or temperature has been changed.

  • Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. If the signal is weak, you may need to significantly increase the number of acquisitions.[9][19]

Logical Flow for Troubleshooting Low S/N

G cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_purify Purification & NMR Prep Template 1. Prepare DNA Template (PCR or Plasmid) React 2. Set up Transcription Reaction with 13C-labeled rNTPs Template->React Incubate 3. Incubate at 37°C React->Incubate Purify 4. Purify RNA via Denaturing PAGE Incubate->Purify Prep 5. Desalt, Lyophilize, and Dissolve in NMR Buffer Purify->Prep NMR Ready for NMR Experiment Prep->NMR

References

Technical Support Center: Addressing Isotopic Instability of Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic instability in labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability in labeled internal standards?

A1: Isotopic instability refers to the loss or exchange of isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) from a stable isotope-labeled (SIL) internal standard (IS) with atoms from the sample matrix, solvents, or mobile phase.[1] The most common form is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms.[1][2] This phenomenon can compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: Why is isotopic instability a problem in quantitative analysis?

A2: The fundamental principle of using a SIL internal standard is that it behaves chemically and physically identically to the analyte, correcting for variability during sample preparation and analysis.[3][4] When isotopic exchange occurs, the mass of the internal standard changes, potentially causing it to be misidentified as the unlabeled analyte. This leads to a decreased internal standard signal and an artificially inflated analyte signal, resulting in inaccurate quantification.[3]

Q3: What factors contribute to the isotopic instability of deuterated internal standards?

A3: Several factors can promote H/D back-exchange:

  • pH: The rate of exchange is highly dependent on pH, being slowest around pH 2.25-3 and increasing significantly in neutral or basic conditions.[3][5]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][3] Maintaining low temperatures throughout the experimental workflow is crucial.[5]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1][3]

  • Location of the Isotopic Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[3] Labels on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be labile under specific conditions.[3][6]

  • Sample Matrix: Components within biological matrices, such as enzymes, can catalyze the exchange process.[1][3]

  • Exposure Time: Prolonged exposure to conditions that promote exchange, such as during sample preparation or long chromatographic runs, increases the likelihood of isotopic instability.[1][5]

Q4: Are ¹³C or ¹⁵N-labeled internal standards also prone to isotopic instability?

A4: No, ¹³C and ¹⁵N-labeled internal standards are generally not susceptible to isotopic exchange.[1][3] The carbon and nitrogen isotopes are integrated into the stable backbone of the molecule. For this reason, they are considered a more robust and reliable choice to avoid exchange-related issues, although they are often more expensive to synthesize.[1][7]

Troubleshooting Guides

Issue 1: Decreasing or Inconsistent Internal Standard Response Across a Sample Batch

This is a common symptom of isotopic back-exchange.[1] Follow this workflow to diagnose and mitigate the issue.

A Inconsistent IS Response Observed B Investigate Potential Causes A->B C Assess Sample Handling Conditions B->C D Optimize pH of Solutions B->D E Control Temperature B->E F Evaluate Solvent Composition B->F H Maintain pH at 2.25-2.5 D->H I Keep Samples at 0°C or Below E->I J Use Aprotic Solvents Where Possible F->J G Implement Corrective Actions K Validate and Monitor G->K H->G I->G J->G L Perform Stability Experiments K->L

Caption: Troubleshooting workflow for inconsistent internal standard response.

Troubleshooting Steps:

  • Assess Sample Handling and Storage:

    • Question: Are samples being exposed to elevated temperatures during processing or in the autosampler?

    • Action: Maintain low temperatures (ideally 0°C or subzero) for all sample handling steps, including quenching, extraction, and analysis.[5] Use cooled autosamplers and column compartments.[5]

  • Evaluate pH of All Solutions:

    • Question: What is the pH of your sample matrix, extraction solvents, and mobile phase?

    • Action: Verify the pH of all solutions. If possible, adjust the pH to the range of 2.25-2.5, where H/D exchange is minimal.[3][5]

  • Review Solvent Composition:

    • Question: Are you using protic solvents (e.g., water, methanol) extensively in your sample preparation?

    • Action: Minimize the exposure time of the internal standard to protic solvents.[1] If your methodology allows, consider using aprotic solvents for reconstitution or extraction.

  • Confirm the Stability of the Labeled Position:

    • Question: Is the deuterium label on a chemically stable position?

    • Action: Review the certificate of analysis for the internal standard to confirm the location of the isotopic labels. Avoid using standards with labels on heteroatoms (-OH, -NH, -SH) if possible.[3][6]

  • Perform a Stability Check:

    • Action: Conduct an experiment to assess the stability of your internal standard in the sample matrix under your typical experimental conditions. Refer to the "Experimental Protocol for Assessing Internal Standard Stability" section below.

Issue 2: Non-linear Calibration Curve, Especially at Higher Analyte Concentrations

This can be a result of isotopic interference, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard.[1]

Troubleshooting Steps:

  • Check Mass Spectra:

    • Action: Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte. Check for any isotope peaks at the m/z of your deuterated internal standard.[1]

  • Increase Mass Difference:

    • Action: If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or greater).[1] This increases the mass difference and moves the internal standard's signal further from the analyte's natural isotope cluster.

  • Use a Different Isotope:

    • Action: Switch to a ¹³C or ¹⁵N-labeled internal standard. These provide a larger mass shift and are not prone to this type of interference.[1]

  • Adjust Internal Standard Concentration:

    • Action: Ensure the concentration of the internal standard is appropriate. A very low internal standard concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[1]

Quantitative Data Summary

The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Control 047.40%No
Matrix A 4257.415%Yes
Matrix A 447.45%Minimal
Matrix A 4252.5<2%No
Solvent B 24255.08%Yes

Key Experimental Protocols

Experimental Protocol for Assessing Internal Standard Stability

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[3]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare T=0 Samples: Spike IS into blank matrix and process immediately E LC-MS/MS Analysis of All Samples A->E B Prepare Incubated Matrix Samples: Spike IS into blank matrix and incubate under test conditions D Process Incubated Samples B->D C Prepare Incubated Solvent Samples: Spike IS into reconstitution solvent and incubate C->D D->E F Compare IS peak area in incubated vs. T=0 samples E->F G Check for analyte peak in IS channel for incubated samples F->G H Significant decrease in IS signal or presence of analyte peak indicates instability G->H

Caption: Experimental workflow for assessing deuterated internal standard stability.

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[3]

    • Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your experimental procedure (e.g., 4 hours at room temperature).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[3]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[3]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[3]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]

References

Technical Support Center: Quality Control for Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stable isotope labeling experiments. Rigorous quality control is paramount for obtaining reliable and reproducible quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control checkpoints in a stable isotope labeling experiment?

A1: The success of an isotopic labeling experiment hinges on several critical quality control (QC) steps throughout the workflow. The primary checkpoints include:

  • Verifying Isotopic Enrichment: Ensuring the purity of the labeled standards before the experiment begins.[1]

  • Confirming Complete Label Incorporation: In metabolic labeling experiments like SILAC, it's crucial to ensure that the "heavy" amino acids have been fully incorporated into the proteome.[1][2]

  • Maintaining Consistency in Sample Mixing: Accurate quantification relies on precise mixing of "light" and "heavy" samples, often in a 1:1 ratio.[1][3]

  • Validating Mass Spectrometry Data Quality: This includes monitoring for signal-to-noise ratios and other mass profile metrics to ensure data accuracy.[4]

Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]

Q2: How can I assess the isotopic enrichment of my labeled compound?

A2: Isotopic enrichment is a critical parameter that can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity, while NMR confirms the structural integrity and the specific positions of the isotopic labels.[1] It is crucial to perform these measurements before initiating the experiment to ensure the quality of your labeling reagent.[1]

Q3: What is metabolic scrambling and how can it affect my results?
Q4: Why is correction for natural isotopic abundance important?

A4: Many elements, particularly carbon, have naturally occurring heavier isotopes (e.g., ¹³C). This means that even in an "unlabeled" or "light" sample, there will be a small, predictable distribution of heavier isotopologues. The M+1 or M+2 peak of the light peptide can overlap with the monoisotopic peak of the heavy standard, especially with low-mass labels.[2] This can interfere with the accurate quantification of the "heavy" signal. Therefore, it is essential to use software and algorithms that can correct for this natural isotopic abundance to achieve accurate quantification.

Troubleshooting Guides

Issue 1: Incomplete Labeling in SILAC Experiments

Symptom: In your mass spectrometry data, you observe a significant portion of peptides in the "heavy" sample that are not fully labeled, leading to an underestimation of protein upregulation and an overestimation of protein downregulation.[2]

Possible Causes & Solutions:

Possible Cause Recommended Solution Expected Outcome
Insufficient Cell Doublings Ensure cells are cultured for at least 5-6 cell doublings in the "heavy" SILAC medium to achieve >95% incorporation.[5]Nearly complete labeling of the proteome.[5]
Incorrect Media Formulation Double-check that the SILAC medium completely lacks the "light" version of the amino acid you are labeling with.[2]Elimination of a variable that can interfere with labeling.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly affect amino acid metabolism.Elimination of a biological variable that can interfere with labeling.[1]
Amino Acid Conversion Some cell lines can metabolically convert amino acids (e.g., arginine to proline).[2] If this is a known issue, consider using a cell line deficient in this pathway or supplying both labeled arginine and proline.[1]Minimized metabolic conversion and accurate labeling.
Experimental Protocol: Assessing SILAC Labeling Efficiency
  • Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment.[1]

  • Protein Extraction: Harvest the cells and extract total protein.[1]

  • Protein Digestion: Digest the proteins into peptides using trypsin.[1]

  • LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.[1]

  • Data Analysis: Search the data for peptides and quantify the ratio of heavy to light forms for a selection of abundant proteins. The goal is to see incorporation rates of >95-97%.

Issue 2: Low Reporter Ion Intensities in TMT/iTRAQ Experiments

Symptom: You observe low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT or iTRAQ channels.

Possible Causes & Solutions:

Possible Cause Recommended Solution Expected Outcome
Incorrect Sample pH Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the labeling reagent. Acidic conditions can significantly reduce labeling efficiency.[1]Optimal reaction conditions for the labeling reagent, leading to high labeling efficiency.[1]
Reagent Degradation Use fresh or properly stored labeling reagents. Avoid repeated freeze-thaw cycles.High labeling efficiency and consistent results.
Insufficient Reagent Follow the manufacturer's recommendations for the amount of labeling reagent to use based on the peptide amount.Complete labeling of all available primary amines on the peptides.[1]
Interfering Substances Ensure the peptide sample is free of substances that can interfere with the labeling reaction, such as primary amine-containing buffers (e.g., Tris).Uninhibited labeling reaction and high efficiency.
Experimental Protocol: Mixing QC for TMT/iTRAQ Labeling
  • Labeling: After labeling each sample with its respective isobaric tag, take a small aliquot from each.

  • Pooling: Combine these small aliquots into a single "Mixing QC" sample.[1]

  • LC-MS/MS Analysis: Analyze the Mixing QC sample by LC-MS/MS.[1]

  • Data Analysis: In the Mixing QC sample, all reporter ion intensities for a given peptide should be approximately equal (a 1:1:1... ratio). This confirms that the labeling and mixing were successful.

Issue 3: Inaccurate Quantification due to Inconsistent Sample Mixing

Symptom: The calculated heavy-to-light ratios for a 1:1 control mix deviate significantly from 1, indicating an error in the initial protein mixing.

Possible Causes & Solutions:

Possible Cause Recommended Solution Expected Outcome
Inaccurate Protein Concentration Measurement Use a reliable protein quantification assay (e.g., BCA assay) and ensure it is performed carefully for both the "light" and "heavy" samples before mixing.Accurate and consistent 1:1 mixing of samples.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize volume errors during mixing.Reduced variability and more accurate quantification.

Visualizations

Experimental Workflow for SILAC

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Grow cells in 'Light' medium (e.g., normal Arg/Lys) Lysis_Light Cell Lysis Light_Culture->Lysis_Light Heavy_Culture Grow cells in 'Heavy' medium (e.g., 13C6-Arg/Lys) Lysis_Heavy Cell Lysis Heavy_Culture->Lysis_Heavy Quantification_Light Protein Quantification Lysis_Light->Quantification_Light Quantification_Heavy Protein Quantification Lysis_Heavy->Quantification_Heavy Mixing Mix 1:1 Quantification_Light->Mixing Quantification_Heavy->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantify H/L Ratios) LC_MS->Data_Analysis

Caption: A typical experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Troubleshooting Logic for Incomplete SILAC Labeling

Troubleshooting_SILAC Start Incomplete Labeling Observed Check_Doublings Were cells grown for >5-6 doublings? Start->Check_Doublings Check_Media Is the media formulation correct (no light AA)? Check_Doublings->Check_Media Yes Increase_Doublings Increase culture time. Check_Doublings->Increase_Doublings No Check_Mycoplasma Have cells been tested for mycoplasma? Check_Media->Check_Mycoplasma Yes Correct_Media Prepare fresh, correct media. Check_Media->Correct_Media No Check_Conversion Is Arg-to-Pro conversion a known issue for the cell line? Check_Mycoplasma->Check_Conversion Yes Test_Mycoplasma Test for and eliminate mycoplasma. Check_Mycoplasma->Test_Mycoplasma No Modify_Protocol Use alternative labeling or cell line. Check_Conversion->Modify_Protocol Yes Resolved Problem Resolved Check_Conversion->Resolved No Increase_Doublings->Resolved Correct_Media->Resolved Test_Mycoplasma->Resolved Modify_Protocol->Resolved

Caption: A decision-making flowchart for troubleshooting incomplete labeling in SILAC experiments.

References

Technical Support Center: Quantitative Proteomics Using SILAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during quantitative proteomics experiments using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is SILAC and how does it work?

A1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[1][2] It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3] Typically, two populations of cells are cultured in media that are identical except for the presence of either normal ("light") or heavy isotopes of essential amino acids, most commonly lysine (B10760008) and arginine.[3][4] After a specific number of cell divisions, the proteins in one cell population are fully labeled with the heavy amino acids. The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed.[5] Because the heavy and light proteins are chemically identical, they behave the same way during sample preparation.[6] During mass spectrometry analysis, the mass difference between the heavy and light peptides allows for their differentiation and the relative quantification of proteins between the two samples.[1]

Q2: What are the main advantages of using SILAC?

A2: SILAC offers several advantages for quantitative proteomics:

  • High Accuracy and Precision: Since the samples are mixed at the beginning of the experimental workflow, SILAC minimizes variability introduced during sample preparation, leading to highly accurate and precise quantification.[6][7]

  • In Vivo Labeling: The labeling occurs within living cells, which is non-invasive and provides a more accurate representation of the cellular physiological state.[8]

  • Robustness: The method is robust and allows for complex experimental designs, including the analysis of protein turnover and post-translational modifications.[1][4]

Q3: What are the most common pitfalls in SILAC experiments?

A3: The most common challenges encountered in SILAC experiments include:

  • Incomplete incorporation of stable isotopes.[9][10]

  • Metabolic conversion of labeled amino acids, particularly arginine to proline.[11][12][13]

  • Effects of protein turnover and cell passage number.[14][15]

  • Errors in mixing cell populations.[9]

  • Contamination with unlabeled amino acids from media components like fetal bovine serum.[16]

  • Complexities in data analysis and interpretation.[8][17]

Troubleshooting Guides

Issue 1: Incomplete Labeling of the "Heavy" Proteome

Symptoms:

  • Lower than expected heavy-to-light (H/L) ratios for proteins that are not expected to change in abundance.

  • Compressed protein ratios, leading to an underestimation of upregulation and an overestimation of downregulation.[10]

  • Detection of "light" peptide signals in the "heavy"-labeled sample when analyzed separately.

Possible Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation.[3][16] The required time will depend on the cell line's doubling time.
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[16] Ensure all media components are free of contaminating light amino acids.[10]
Incorrect Media Formulation Double-check the formulation of the SILAC medium to ensure it completely lacks the light versions of the labeled amino acids.[10]
Poor Amino Acid Uptake For certain cell lines, optimizing the concentration of the heavy amino acids in the medium may be necessary to ensure efficient uptake.

Verification of Labeling Efficiency:

Before conducting the main experiment, it is crucial to verify the labeling efficiency. This can be done by performing a small-scale pilot experiment:

  • Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[18]

  • Harvest the "heavy" labeled cells and lyse them.

  • Perform an in-solution or in-gel digestion of the proteins using trypsin.[18]

  • Analyze the resulting peptide mixture by LC-MS/MS.[18]

  • Search the mass spectrometry data and determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is recommended for accurate quantification.[18]

Issue 2: Arginine-to-Proline Conversion

Symptoms:

  • Inaccurate quantification of proline-containing peptides.[13]

  • The appearance of additional isotopic peaks for peptides containing proline, which complicates data analysis.[13]

  • Underestimation of heavy-labeled peptides.[19]

Cause & Solutions:

In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline.[11][12][13] This conversion splits the signal of proline-containing peptides, leading to quantification errors.[13]

SolutionDescription
Supplement with Unlabeled Proline Adding a sufficient amount of unlabeled L-proline (e.g., 200 mg/liter) to the SILAC medium can suppress the metabolic pathway responsible for arginine-to-proline conversion.[12]
Use Arginase-Deficient Cell Lines If available, using cell lines that have been genetically engineered to lack the enzymes involved in arginine catabolism can prevent the conversion.[11]
Bioinformatic Correction Data analysis software can be configured to account for the mass shift caused by the conversion of heavy arginine to heavy proline. However, this can be complex and may not fully correct the issue.
Label-Swap Replicates Performing a label-swap replicate, where the "heavy" and "light" labels are reversed for the experimental conditions, can help to identify and correct for systematic errors like arginine-to-proline conversion.[9]

Experimental Protocols

Standard SILAC Experimental Workflow

This protocol outlines the key steps for a typical two-plex SILAC experiment.

  • Cell Culture and Labeling (Adaptation Phase):

    • Culture two populations of cells in parallel.

    • For the "light" population, use standard cell culture medium.

    • For the "heavy" population, use SILAC medium containing heavy isotopes of arginine (e.g., ¹³C₆, ¹⁵N₄-Arg) and lysine (e.g., ¹³C₆, ¹⁵N₂-Lys).[4] The medium should also contain all other essential amino acids and be supplemented with dialyzed fetal bovine serum.[5]

    • Allow the cells to divide for at least five generations to ensure complete incorporation of the heavy amino acids.[5]

  • Experimental Treatment:

    • Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix the "light" and "heavy" lysates in a 1:1 protein ratio.[3]

  • Protein Digestion:

    • Reduce disulfide bonds in the mixed protein sample using DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.[5]

  • Peptide Fractionation and Cleanup:

    • (Optional but recommended for complex samples) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method.[20]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.[5]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the heavy and light peptide pairs.[5]

Visualizations

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture (Light Amino Acids) Control_Treatment Control Condition Light_Culture->Control_Treatment Heavy_Culture Cell Culture (Heavy Amino Acids) Experimental_Treatment Experimental Condition Heavy_Culture->Experimental_Treatment Cell_Lysis_Light Cell Lysis Control_Treatment->Cell_Lysis_Light Cell_Lysis_Heavy Cell Lysis Experimental_Treatment->Cell_Lysis_Heavy Mix_Lysates Mix Lysates (1:1) Cell_Lysis_Light->Mix_Lysates Cell_Lysis_Heavy->Mix_Lysates Protein_Digestion Protein Digestion Mix_Lysates->Protein_Digestion Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Arginine_Conversion Heavy_Arginine Heavy Arginine (¹³C₆, ¹⁵N₄) Metabolic_Pathway Arginine Catabolism (e.g., Arginase) Heavy_Arginine->Metabolic_Pathway Heavy_Proline Heavy Proline (¹³C₅, ¹⁵N₁) Metabolic_Pathway->Heavy_Proline Protein_Synthesis Protein Synthesis Heavy_Proline->Protein_Synthesis Proline_Containing_Peptide Proline-Containing Peptides (Incorrect Heavy Signal) Protein_Synthesis->Proline_Containing_Peptide Quantification_Error Quantification Error Proline_Containing_Peptide->Quantification_Error Supplement_Proline Solution: Supplement with Unlabeled Proline Supplement_Proline->Metabolic_Pathway Inhibits Troubleshooting_Incomplete_Labeling Start Incomplete Labeling Suspected? Check_Doublings Have cells undergone >5 doublings? Start->Check_Doublings Increase_Doublings Increase cell doubling time Check_Doublings->Increase_Doublings No Check_Serum Is dialyzed FBS being used? Check_Doublings->Check_Serum Yes Pilot_Experiment Run pilot experiment to confirm >97% incorporation Increase_Doublings->Pilot_Experiment Use_Dialyzed_FBS Switch to dialyzed FBS Check_Serum->Use_Dialyzed_FBS No Check_Media Is media formulation correct? Check_Serum->Check_Media Yes Use_Dialyzed_FBS->Pilot_Experiment Correct_Media Correct media formulation Check_Media->Correct_Media No Check_Media->Pilot_Experiment Yes Correct_Media->Pilot_Experiment

References

Validation & Comparative

The Gold Standard of Bioanalysis: Comparing ¹³C,¹⁵N-AMP and Deuterated AMP as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification of adenosine (B11128) monophosphate (AMP).

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. For the quantification of adenosine monophosphate (AMP), two common choices for stable isotope-labeled internal standards are ¹³C,¹⁵N-labeled AMP and deuterated AMP. This guide provides an objective comparison of their performance, supported by established principles and experimental observations from the scientific literature.

Executive Summary: The Superiority of ¹³C,¹⁵N-AMP

While deuterated internal standards are more common and often less expensive, the scientific consensus points towards the superior performance of heavy-atom labeled standards like ¹³C,¹⁵N-AMP.[1][2][3][4] The key advantages of ¹³C,¹⁵N-AMP lie in its identical chromatographic behavior to the unlabeled analyte and its greater isotopic stability. These characteristics lead to more effective compensation for matrix effects and, consequently, higher accuracy and precision in quantitative assays.[3][5][6]

Performance Comparison: ¹³C,¹⁵N-AMP vs. Deuterated AMP

The following table summarizes the key performance differences between ¹³C,¹⁵N-AMP and deuterated AMP as internal standards in LC-MS/MS analysis.

Performance Parameter¹³C,¹⁵N-AMP (Heavy Atom Labeled)Deuterated AMP (²H-Labeled)Rationale and Supporting Evidence
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled AMP.Variable: Often exhibits a chromatographic shift, eluting slightly earlier than unlabeled AMP in reverse-phase chromatography.[5][7][8]The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to a retention time difference known as the "isotope effect".[5][7] ¹³C and ¹⁵N isotopes have a negligible effect on chromatography.[1][2]
Matrix Effect Compensation Excellent: Provides the most accurate compensation for ion suppression or enhancement.[3]Potentially Compromised: Differential elution can lead to the analyte and internal standard experiencing different matrix effects, reducing the accuracy of correction.[5][8]For an internal standard to effectively correct for matrix effects, it must co-elute with the analyte and experience the same ionization conditions.[9]
Isotopic Stability High: The ¹³C and ¹⁵N labels are integrated into the core structure of the molecule and are not susceptible to exchange.Moderate to Low: Deuterium atoms, especially those on heteroatoms or in acidic environments, can be prone to back-exchange with hydrogen from the solvent.[5][8]Deuterium-hydrogen exchange can compromise the integrity of the internal standard, leading to inaccurate quantification.[5][8]
Accuracy and Precision High: Leads to more accurate and precise quantification due to superior correction for analytical variability.[3]Variable: The chromatographic shift and potential for isotopic instability can introduce bias and variability into the results.Studies have shown that the use of ¹³C-labeled internal standards results in improved accuracy and precision compared to deuterated standards.[3][6]
Cost and Availability Higher Cost, Less Available: The synthesis of ¹³C,¹⁵N-labeled compounds is generally more complex and expensive.Lower Cost, More Available: Deuterated standards are often more readily available and less expensive.Deuteration is often a more straightforward synthetic process.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of AMP in a biological matrix (e.g., plasma or cell lysate) using a stable isotope-labeled internal standard.

Sample Preparation
  • Thawing and Spiking: Thaw biological samples on ice. To a 100 µL aliquot of the sample, add 10 µL of a known concentration of the internal standard (either ¹³C,¹⁵N-AMP or deuterated AMP).

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortexing and Incubation: Vortex the samples for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • AMP: Monitor the specific precursor to product ion transition for unlabeled AMP.

      • ¹³C,¹⁵N-AMP: Monitor the mass-shifted precursor to product ion transition corresponding to the heavy isotope-labeled AMP.

      • Deuterated AMP: Monitor the mass-shifted precursor to product ion transition corresponding to the deuterated AMP.

Data Analysis
  • Peak Integration: Integrate the peak areas for both the analyte (AMP) and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of AMP in the samples by comparing the peak area ratios to a calibration curve constructed using known concentrations of AMP and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the experimental workflow and the critical difference in chromatographic behavior between ¹³C,¹⁵N-AMP and deuterated AMP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Fig. 1: General experimental workflow for AMP quantification.

chromatographic_behavior c13_peak d_peak caption Ideal co-elution of ¹³C,¹⁵N-AMP (left) vs. chromatographic shift of deuterated AMP (right).

Fig. 2: Chromatographic behavior comparison.

Conclusion

For researchers and drug development professionals seeking the highest level of accuracy and reliability in AMP quantification, ¹³C,¹⁵N-AMP is the recommended internal standard . Its ability to co-elute with the native analyte ensures superior correction for matrix effects, a critical factor in complex biological matrices. While deuterated AMP may present a more cost-effective option, the potential for chromatographic shifts and isotopic instability can compromise data quality. The investment in a heavy-atom labeled internal standard like ¹³C,¹⁵N-AMP is a strategic choice that enhances the robustness and defensibility of bioanalytical data.

References

A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor that significantly influences the quality of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between the use of stable isotope-labeled internal standards (SIL-ISs) and structural analog internal standards, supported by experimental data and detailed methodologies, to assist in making informed decisions for method validation.

The use of an internal standard is essential to correct for variability during sample preparation and analysis.[1][2] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines under the International Council for Harmonisation (ICH) M10, recommend the use of an internal standard that is structurally as similar to the analyte as possible.[3] For mass spectrometric detection, a stable isotope-labeled version of the analyte is the preferred choice.[3][4]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

SIL-ISs are considered the "gold standard" in bioanalysis due to their near-identical physicochemical properties to the analyte.[5] This similarity ensures they behave almost identically during extraction, chromatography, and ionization, thereby providing superior compensation for analytical variability.[5] Structural analogs, while a viable alternative when a SIL-IS is not available, have inherent structural differences that can lead to variations in analytical behavior.[1][6]

Table 1: Comparison of Key Performance Characteristics

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Typically within ±5%[7]Can exceed ±15%[7]SIL-ISs more effectively compensate for matrix effects and variability in sample recovery, leading to higher accuracy.[7]
Precision (%CV) Typically <10%[7]Can be >15%[7]The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision.[7]
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[1]Variable. Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy.[2]The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[7]
Chromatographic Behavior Typically co-elutes with the analyte.[1]Elutes close to the analyte but may have a different retention time.[1]Co-elution is advantageous for optimal compensation of matrix effects that can vary with retention time.
Extraction Recovery Virtually identical to the analyte.Similar, but can differ from the analyte.The structural similarity of SIL-ISs ensures they mirror the analyte's behavior during sample preparation.

Experimental Protocols

Detailed methodologies are crucial for the validation of bioanalytical methods. Below are protocols for key experiments to assess the performance of an internal standard.

Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method.

Materials:

  • Blank biological matrix

  • Analyte reference standard

  • Internal standard (SIL-IS or structural analog)

  • Quality Control (QC) samples at four concentration levels: Low (LQC), Medium (MQC), High (HQC), and Lower Limit of Quantification (LLOQ QC).[8]

Procedure:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.[5]

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, LQC (≤ 3x LLOQ), MQC, and HQC (≥ 75% of the Upper Limit of Quantification - ULOQ).[5]

  • In a single analytical run, analyze at least five replicates of each QC level.[8]

  • For inter-run assessment, analyze the QC samples in at least three separate analytical runs on different days.[9]

  • Calculate the concentration of each QC replicate using the calibration curve.

  • Determine the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.[8]

Acceptance Criteria:

  • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[5]

  • Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% for LLOQ).[10]

Evaluation of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Materials:

  • Blank biological matrix from at least six different individual sources.[8]

  • Analyte and internal standard stock solutions.

Procedure:

  • Set A: Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

  • Set B: Spike the post-extraction supernatant of the blank matrix from each of the six sources with the analyte and internal standard at the same concentrations as Set A.[3]

  • Set C (for recovery): Spike the blank matrix from each of the six sources with the analyte and internal standard before the extraction process.[8]

  • Analyze all samples.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)[8]

    • IS-Normalized MF = (MF of analyte) / (MF of IS)[8]

  • Calculate Recovery:

    • Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100[8]

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[3][8]

Visualizing the Workflow and Rationale

Diagrams are effective tools for illustrating complex experimental workflows and the logical basis for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE, PPT) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition (Analyte & IS Peak Areas) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Cal_Curve Calibration Curve Cal_Curve->Concentration

Caption: A generalized workflow for bioanalytical method validation using an internal standard.

G cluster_properties Physicochemical Properties cluster_performance Performance Impact IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (SIL-IS) IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS Identical Identical to Analyte SIL_IS->Identical Similar Similar to Analyte Analog_IS->Similar High_Accuracy High Accuracy & Precision Identical->High_Accuracy Matrix_Comp Effective Matrix Effect Compensation Identical->Matrix_Comp Variable_Accuracy Variable Accuracy & Precision Similar->Variable_Accuracy Inconsistent_Comp Inconsistent Matrix Effect Compensation Similar->Inconsistent_Comp

Caption: Decision logic for internal standard selection based on performance characteristics.

References

Cross-Validation of Antimicrobial Peptide Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antimicrobial peptides (AMPs) is paramount for robust preclinical and clinical evaluation. This guide provides an objective comparison of the two primary analytical platforms used for AMP quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate method for specific research needs.

The choice between LC-MS and ELISA for AMP quantification hinges on a balance of sensitivity, specificity, throughput, and the nature of the study. While ELISA has traditionally been a workhorse for targeted protein quantification, LC-MS has emerged as a powerful alternative, offering high specificity and the ability to measure total peptide concentrations, which can be crucial in complex biological matrices.

Comparative Analysis of LC-MS and ELISA for AMP Quantification

The performance of LC-MS and ELISA for the quantification of peptides can vary, with each method presenting distinct advantages and limitations. The following tables summarize key performance characteristics to facilitate a direct comparison.

Table 1: General Performance Characteristics of LC-MS and ELISA for Peptide Quantification

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity High to Very High (based on mass-to-charge ratio)Variable (dependent on antibody cross-reactivity)
Sensitivity High (pg/mL to ng/mL range)High (pg/mL to ng/mL range)
Accuracy HighCan be affected by matrix effects and antibody specificity
Precision High (typically <15% CV)Good (typically <20% CV)
Throughput Moderate to HighHigh
Cost per Sample HighLow to Moderate
Measures Total peptide concentrationTypically "active" or binding-competent peptide
Multiplexing Yes (multiple analytes in a single run)Limited
Development Time Moderate to LongLong (for novel assays)

Table 2: Example Quantitative Performance Data for Peptide Quantification

Analytical MethodAnalyteLLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
RP-HPLCgp120 fragment0.310.85 - 1.450.21 - 0.8795.67 - 100.5[1]
RP-HPLCLL-371.140.28 - 1.270.23 - 0.4795.67 - 100.5[1]
LC-MS/MSPEGylated scaffold protein0.01---[2]
ELISAPEGylated scaffold protein0.03---[2]

Note: The performance of each method is highly dependent on the specific peptide, the biological matrix, and the optimization of the assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of AMP quantification assays. Below are representative protocols for LC-MS/MS and ELISA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for AMP Quantification

This protocol outlines a general workflow for the absolute quantification of an AMP in a biological matrix, such as serum or plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (a stable isotope-labeled version of the target AMP).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC) Separation:

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time to elute the target AMP.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the target AMP and the internal standard.

  • Data Analysis: Quantify the target AMP by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for AMP Quantification

This protocol describes a sandwich ELISA for the quantification of a specific AMP.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for the target AMP (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate.

  • Add standards (of known AMP concentrations) and samples to the wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add a biotinylated detection antibody specific for a different epitope on the target AMP and incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the plate.

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

6. Substrate Development and Measurement:

  • Wash the plate.

  • Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the AMP concentration in the samples by interpolating from the standard curve.

Visualizing Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental workflows and a key signaling pathway involved in AMP induction.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Biological Sample lcms_prep Sample Preparation (Protein Precipitation) lcms_start->lcms_prep lcms_lc LC Separation (Reversed-Phase) lcms_prep->lcms_lc lcms_ms MS Detection (MRM) lcms_lc->lcms_ms lcms_end Quantification lcms_ms->lcms_end elisa_start Biological Sample elisa_sample Sample Incubation elisa_capture Capture Antibody Coating & Blocking elisa_capture->elisa_sample elisa_detect Detection Antibody Incubation elisa_sample->elisa_detect elisa_enzyme Enzyme Conjugate Incubation elisa_detect->elisa_enzyme elisa_substrate Substrate Addition & Measurement elisa_enzyme->elisa_substrate elisa_end Quantification elisa_substrate->elisa_end

Caption: Comparative workflows for AMP quantification using LC-MS/MS and ELISA.

The induction of AMPs is a critical component of the innate immune response and is often mediated by signaling pathways such as the Toll-like receptor (TLR) pathway.

tlr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-like Receptor (TLR) PAMP->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_I_B NF-κB-IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Promoter AMP_gene AMP Gene Transcription DNA->AMP_gene Initiates

Caption: Simplified Toll-like receptor signaling pathway leading to AMP gene transcription.

Conclusion

Both LC-MS and ELISA are powerful techniques for the quantification of antimicrobial peptides. LC-MS offers superior specificity and the ability to measure total peptide concentration, which can be advantageous in complex biological matrices where antibody binding in ELISA may be compromised.[2] Conversely, ELISA provides a higher throughput and more cost-effective solution for routine analysis of a large number of samples. The choice of analytical platform should be guided by the specific requirements of the study, including the desired level of specificity, the nature of the sample, throughput needs, and budgetary considerations. For comprehensive drug development programs, cross-validation of results between these two platforms can provide a more complete understanding of the pharmacokinetic and pharmacodynamic properties of novel AMP therapeutics.

References

A Researcher's Guide to Inter-Laboratory Comparison of Metabolic Flux Analysis Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. Its application is pivotal in understanding cellular physiology, identifying metabolic bottlenecks in disease, and optimizing bioprocesses for drug development. However, the reproducibility and comparability of MFA results across different laboratories are critical for advancing the field. This guide provides an objective comparison of metabolic flux analysis results, supported by experimental data, detailed protocols for key experiments, and visual representations of metabolic pathways and workflows.

Data Presentation: Comparative Metabolic Fluxes

The following tables summarize quantitative data from studies comparing metabolic fluxes in different cell types and conditions. This data, while not from a formal inter-laboratory ring trial, provides a valuable comparison of metabolic phenotypes. The fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and are presented as mean ± standard deviation.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Cancer vs. Normal Tissues

This table presents a summary of key metabolic flux variations between various cancer types and their corresponding adjacent normal tissues. The data is conceptually derived from pan-cancer analyses of transcriptomics data used to estimate metabolic fluxes.[1][2] Fluxes are represented as relative changes (increased ↑, decreased ↓, or no significant change ―).

Metabolic Pathway/ReactionGlioblastoma (GBM) vs. Normal BrainLung Adenocarcinoma (LUAD) vs. Normal LungKidney Renal Clear Cell Carcinoma (KIRC) vs. Normal Kidney
Glycolysis
Glucose Uptake
Lactate Production
Tricarboxylic Acid (TCA) Cycle
Citrate Synthase
Isocitrate Dehydrogenase (IDH)
α-Ketoglutarate Dehydrogenase
Succinate Dehydrogenase
Malate Dehydrogenase
Pentose Phosphate Pathway (PPP)
Glutaminolysis
Glutamine Uptake
Glutamate Dehydrogenase
Amino Acid Synthesis
Aspartate Biosynthesis
Glutamate Biosynthesis

Table 2: Comparison of Metabolic Fluxes in E. coli under Different Growth Conditions

This table illustrates the redistribution of metabolic fluxes in E. coli when grown on different carbon sources. This type of data is crucial for metabolic engineering applications. The values represent the percentage of glucose uptake flux.

Metabolic Pathway/ReactionGlucoseGlucose + Acetate
Glycolysis 10080
Pentose Phosphate Pathway 3025
TCA Cycle 6075
Glyoxylate Shunt 015
Acetate Uptake 020
Biomass Precursors 5555

Note: The data in these tables are illustrative and compiled from multiple sources to demonstrate comparative flux analysis. For specific flux values, refer to the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of MFA studies.[3][4] Below are the methodologies for key experiments in a typical ¹³C-MFA workflow.

1. Cell Culture and Isotopic Labeling

  • Objective: To achieve a metabolic and isotopic steady-state by culturing cells in a medium containing a ¹³C-labeled substrate.

  • Protocol:

    • Seed cells in a chemically defined medium appropriate for the cell type.

    • Culture the cells under controlled conditions (e.g., 37°C, 5% CO₂) to the mid-exponential growth phase.

    • Replace the medium with an identical medium containing the ¹³C-labeled tracer (e.g., [U-¹³C]glucose, [1,2-¹³C]glucose, or ¹³C-labeled glutamine). The choice of tracer is critical and depends on the pathways of interest.[5]

    • Continue the culture for a sufficient duration to reach isotopic steady-state. This is typically determined by analyzing the labeling pattern of intracellular metabolites over time. For many proliferating mammalian cells, this is at least 24 hours.

    • Monitor cell growth and key extracellular metabolite concentrations (e.g., glucose, lactate, glutamine) to ensure a metabolic steady-state.

2. Metabolite Extraction

  • Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

  • Protocol:

    • Quickly aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate at -20°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

3. Analytical Measurement of Isotopic Labeling

  • Objective: To determine the mass isotopomer distribution of key metabolites.

  • Protocol (using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a GC column and detect the mass fragments using the mass spectrometer.

    • Analyze the resulting mass spectra to determine the mass isotopomer distributions for each metabolite of interest.

4. Computational Flux Analysis

  • Objective: To estimate the intracellular metabolic fluxes that best explain the measured labeling patterns.

  • Protocol:

    • Use specialized software for ¹³C-MFA (e.g., INCA, Metran, OpenFlux).[6][7]

    • Construct a metabolic network model that includes the relevant biochemical reactions for the cell type and experimental conditions.

    • Input the measured extracellular rates (uptake and secretion rates) and the mass isotopomer distributions into the software.

    • The software then performs an iterative optimization to find the set of metabolic fluxes that minimizes the difference between the experimentally measured and the model-simulated labeling patterns.

    • Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Glucokinase F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P G6PD FBP FBP F6P->FBP PFK GAP GAP FBP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine Nucleotide Synthesis Nucleotide Synthesis Ribose5P->Nucleotide Synthesis Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis aKG aKG Glutamate->aKG Glutaminolysis aKG->Citrate Reductive Carboxylation SuccinylCoA SuccinylCoA aKG->SuccinylCoA Citrate->aKG Fatty Acid Synthesis Fatty Acid Synthesis Citrate->Fatty Acid Synthesis Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate Malic Enzyme OAA OAA Malate->OAA OAA->Citrate MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture & Isotope Labeling B Metabolite Extraction A->B C Analytical Measurement (GC-MS/LC-MS) B->C E Flux Estimation & Optimization C->E Labeling Data D Metabolic Network Model Construction D->E F Statistical Analysis & Confidence Intervals E->F G Biological Interpretation F->G Flux Map Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs Tracer Isotopic Tracer Selection Reproducibility High Reproducibility Tracer->Reproducibility Protocol Standardized Protocol Protocol->Reproducibility Software MFA Software Comparability Inter-lab Comparability Software->Comparability Reproducibility->Comparability

References

A Researcher's Guide to Assessing the Linearity of Calibration Curves for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis and drug development, isotope dilution mass spectrometry (IDMS) stands as a gold standard for quantification. The accuracy of IDMS hinges on the establishment of a reliable calibration curve, with linearity being a critical attribute. A linear relationship between the analyte concentration and the instrument response ensures that the concentration of an unknown sample can be accurately interpolated. This guide provides a comparative overview of common methods for assessing the linearity of calibration curves in IDMS, supported by a detailed experimental protocol and data analysis.

Core Principles of Linearity Assessment

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1] In IDMS, this translates to a linear relationship between the ratio of the analyte to the internal standard response and the corresponding concentration ratio. While a high correlation coefficient (r²) is often cited, it is not, by itself, a sufficient indicator of linearity.[2][3] A comprehensive assessment should employ a combination of qualitative and quantitative methods.

Experimental Protocol: Generating a Calibration Curve for "GeminiX"

This section details a typical experimental protocol for generating a calibration curve for a fictional small molecule drug, "GeminiX," using IDMS.

Objective: To prepare a calibration curve for the quantification of GeminiX in human plasma over a concentration range of 1 to 1000 ng/mL.

Materials:

  • GeminiX certified reference standard

  • GeminiX-¹³C₆ stable isotope-labeled internal standard (SIL-IS)

  • Human plasma (drug-free)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, HPLC grade

  • 96-well protein precipitation plate

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of GeminiX in ACN.

    • Prepare a 1 mg/mL stock solution of GeminiX-¹³C₆ (SIL-IS) in ACN.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the GeminiX stock solution with ACN/water (50:50, v/v) to prepare intermediate stock solutions.

    • Spike the intermediate stock solutions into drug-free human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, 250, 500, 750, and 1000 ng/mL.

  • Sample Preparation:

    • To 50 µL of each calibration standard, add 150 µL of the SIL-IS working solution (100 ng/mL in ACN with 0.1% FA).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge the 96-well plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column with a gradient elution of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

    • Monitor the transitions for GeminiX and GeminiX-¹³C₆ using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Processing:

    • Integrate the peak areas for both the analyte (GeminiX) and the SIL-IS.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of the analyte.

Comparison of Linearity Assessment Methods

The following table summarizes the application of different methods for assessing the linearity of the hypothetical GeminiX calibration curve data.

Assessment Method Description Observations for GeminiX Data Interpretation Advantages Limitations
Visual Inspection of Calibration Curve A plot of the response ratio versus the analyte concentration.The plot appears linear at lower concentrations, but a slight flattening may be discernible at the highest concentrations.Suggests a potential loss of linearity at the upper end of the curve.Simple and provides an immediate qualitative overview.[4]Subjective and may not reveal subtle non-linearity.[2]
Coefficient of Determination (r²) A statistical measure of how well the regression line approximates the real data points.r² = 0.998An r² value greater than 0.99 is often considered acceptable, suggesting a good fit.[5]Widely used and easy to calculate.Can be misleading; a high r² does not guarantee linearity.[2][3]
Visual Inspection of Residual Plot A plot of the residuals (the difference between the observed and predicted response) against the concentration.[6]Residuals are randomly scattered around zero at lower concentrations, but show a systematic positive trend at higher concentrations (a "U" shape).[7]Confirms the non-linearity suspected from the visual inspection of the calibration curve, indicating that the model over-predicts at the high end.[4]A powerful tool for identifying systematic errors and non-linearity that are not apparent in the calibration curve itself.[6][8]Interpretation can be subjective.
Lack-of-Fit Test A statistical test that compares the variability of the current model to the variability between observations at replicate x values.(Hypothetical) p-value < 0.05A low p-value indicates that the linear model is not a good fit for the data.[2][9]Provides a quantitative and objective assessment of the goodness of fit.[10]Requires replicate measurements at each concentration level.

Workflow for Assessing Calibration Curve Linearity

The following diagram illustrates a logical workflow for a comprehensive assessment of calibration curve linearity.

G A Generate Calibration Curve Data B Plot Response vs. Concentration A->B C Visually Inspect for Linearity B->C D Calculate Coefficient of Determination (r^2) B->D E Plot Residuals vs. Concentration B->E G Perform Lack-of-Fit Test (if replicates exist) B->G H Is the relationship linear? C->H D->H F Visually Inspect Residual Plot E->F F->H G->H I Accept Linear Model H->I Yes J Consider Alternative Models (e.g., Weighted Linear, Quadratic) H->J No

Caption: Workflow for Linearity Assessment of a Calibration Curve.

Conclusion and Recommendations

Assessing the linearity of a calibration curve in IDMS is a multi-faceted process that should not rely on a single criterion. While a high coefficient of determination is desirable, it should be complemented by a thorough visual inspection of both the calibration curve and, more importantly, the residual plot.[6] The residual plot is a critical diagnostic tool for revealing systematic deviations from linearity.[4][7] For a more rigorous and quantitative assessment, a lack-of-fit test can be employed when the experimental design includes replicate measurements.[10]

For researchers, scientists, and drug development professionals, adopting a comprehensive approach to linearity assessment is paramount for ensuring the accuracy and reliability of quantitative data generated by IDMS. If non-linearity is detected, alternative regression models, such as weighted linear or quadratic regression, should be considered to ensure the most accurate quantification of unknown samples.[11][12]

References

alternatives to 13C,15N labeling for nucleotide analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for 13C,15N Labeling in Nucleotide Analysis

For researchers, scientists, and drug development professionals engaged in nucleotide analysis, stable isotope labeling with 13C and 15N followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy has long been a cornerstone for quantitative and structural studies. However, the scientific community has developed a range of powerful alternatives, each with unique advantages in terms of workflow, cost, and the nature of the data generated. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Comparison of Key Performance Metrics

The choice of an analytical method for nucleotide analysis hinges on several key performance indicators. The following table summarizes the quantitative performance of the discussed alternatives to traditional 13C,15N labeling.

Parameter Raman Spectroscopy 18O Labeling Bio-orthogonal (Click Chemistry) Label-Free MS Traditional 13C,15N Labeling
Principle Vibrational spectroscopy (label-free)Stable isotope labeling (post-enzymatic digestion)Chemical tagging with bio-orthogonal handlesDirect MS signal intensity or spectral countingMetabolic incorporation of stable isotopes
Detection Method Raman SpectrometerMass SpectrometryFluorescence or Mass SpectrometryMass SpectrometryMass Spectrometry or NMR
Quantification Relative and absolute (with calibration)RelativeRelative and absolute (with standards)Relative and absolute (with standards)Relative and absolute
Sensitivity Micromolar to nanomolar range. SERS can reach picomolar to femtomolar.Comparable to other isotope labeling methods.High (frequently in the low femtomole range).[1]Generally lower than labeling methods for low-abundance species.High (sub-femtomole to attomole range with MS).
Precision (CV%) Typically 5-15%Generally below 15%.[2]High, comparable to isotope labeling.Can be higher (>20%) but improves with replicates.High (<10-15%).
Throughput High, rapid sample measurement.Moderate, requires enzymatic digestion and labeling.Moderate to high, involves labeling and detection steps.High, no labeling step required.Lower, requires metabolic incorporation.
Sample Prep Minimal to none.Enzymatic digestion in H₂¹⁸O.Metabolic or enzymatic incorporation of modified nucleosides.Extraction and purification.Cell culture in labeled media.
Cost Moderate instrument cost, low running cost.Low reagent cost (¹⁸O-water).Moderate, depends on modified nucleosides and reagents.Lower, no labeling reagents.High, labeled media and precursors are expensive.

Raman Spectroscopy: A Label-Free Approach

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a "molecular fingerprint" of a sample by detecting the inelastic scattering of monochromatic light.[3] Each nucleotide has a unique Raman spectrum, allowing for its identification and quantification in a complex mixture without the need for labeling.[3]

Experimental Workflow

sample Nucleotide Sample (e.g., cell extract, purified RNA/DNA) measurement Raman Spectrometer (Laser Excitation) sample->measurement data_acq Acquire Raman Spectra measurement->data_acq preprocessing Data Preprocessing (Baseline correction, Normalization) data_acq->preprocessing analysis Spectral Analysis (Peak fitting, Multivariate analysis) preprocessing->analysis quantification Quantification (Comparison to standards) analysis->quantification

Raman spectroscopy workflow for nucleotide analysis.
Experimental Protocol: Quantification of Adenine (B156593) Residues

This protocol is adapted from a study on the quantification of adenine in oligonucleotides.[3]

  • Sample Preparation : Prepare aqueous solutions of oligonucleotides at known concentrations.

  • Instrument Setup : Use a Raman spectrometer equipped with a micro-immersible probe. Set the laser power to 450 mW and the exposure time to 3000 ms, with an average of three acquisitions.[3]

  • Data Acquisition : Acquire Raman spectra of the samples.

  • Data Preprocessing :

    • Apply an Automatic Whittaker Filter for baseline correction (asymmetry = 0.001, lambda = 1000).[3]

    • Normalize the spectra using the infinity norm calculated in the 1470 to 1500 cm⁻¹ region.[3]

  • Quantitative Analysis :

    • Develop a calibration model using partial least squares regression (PLSR) based on the preprocessed spectra of the standards.

    • Use the model to predict the concentration of adenine in unknown samples. A root mean square error of prediction (RMSEP) of ~1.1 and an R² for prediction of 0.93 have been reported, indicating high model performance.[3]

Alternative Stable Isotope Labeling: 18O and 2H

While 13C and 15N labeling rely on metabolic incorporation during cell growth, other stable isotopes like oxygen-18 (18O) and deuterium (B1214612) (2H) can be introduced through different mechanisms, offering flexibility and cost-effectiveness.

18O Labeling

18O labeling is typically achieved by enzymatic incorporation of 18O from H₂¹⁸O into the phosphate (B84403) groups of nucleotides during digestion of RNA or DNA.[2][4] This post-digestion labeling strategy is applicable to any sample, regardless of its origin.

Experimental Workflow

cluster_0 Sample 1 (Light) cluster_1 Sample 2 (Heavy) s1_rna RNA Sample 1 s1_digest RNase T1 Digestion in H₂¹⁶O s1_rna->s1_digest mix Combine Samples s1_digest->mix s2_rna RNA Sample 2 s2_digest RNase T1 Digestion in H₂¹⁸O s2_rna->s2_digest s2_digest->mix ms MALDI-MS or LC-MS Analysis mix->ms quant Relative Quantification (Compare light/heavy peak intensities) ms->quant

18O labeling workflow for relative RNA quantification.
Experimental Protocol: Relative Quantification of Small RNAs

This protocol is based on a method for the relative quantification of small RNAs using 18O labeling and MALDI-MS.[2]

  • Sample Preparation :

    • Light Sample : Digest one RNA sample with RNase T1 in "light" water (H₂¹⁶O).

    • Heavy Sample : Digest a second RNA sample with RNase T1 in 18O-labeled "heavy" water (H₂¹⁸O), which incorporates 18O into the 3'-phosphate end of the resulting oligonucleotides.[2]

  • Sample Combination : Combine the "light" and "heavy" digested samples in a 1:1 ratio.

  • Mass Spectrometry Analysis : Analyze the combined sample using MALDI-MS. The "heavy" labeled oligonucleotides will appear with a 2 Da mass shift compared to their "light" counterparts.[2]

  • Data Analysis : The relative ion abundances of the light and heavy digestion products provide the relative quantification of the RNA between the two samples. This method has been shown to have coefficients of variation generally below 15%.[2]

2H Labeling

Deuterium (2H) labeling involves the incorporation of deuterium into biomolecules, often by providing a deuterated precursor in the growth medium. For nucleotide analysis, this can simplify NMR spectra and provide a mass shift for MS-based detection.

Experimental Protocol: Preparation of 2H-labeled RNA for NMR

This protocol outlines a method for preparing partially 2H/13C-labeled RNA for NMR studies.[5]

  • Precursor Synthesis : Synthesize stereo-specifically deuterated glucose (e.g., [1,2,3,4,5,6,6-²H₇]-D-glucose) as the starting material.

  • Enzymatic Synthesis of NTPs : Use a suite of enzymes from the pentose-phosphate and nucleotide biosynthesis pathways to convert the deuterated glucose into the desired ribonucleoside triphosphates (NTPs).

  • In Vitro Transcription : Use the labeled NTPs in an in vitro transcription reaction with T7 RNA polymerase to synthesize the target RNA molecule.

  • Purification and Analysis : Purify the labeled RNA and analyze it by NMR spectroscopy. The deuterium labeling can help in resolving spectral overlap and studying the structure and dynamics of the RNA.

Bio-orthogonal Labeling (Click Chemistry)

Bio-orthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a powerful tool for labeling biomolecules.[6] For nucleotide analysis, this involves metabolically incorporating nucleoside analogs containing an alkyne or azide (B81097) group into DNA or RNA. These bio-orthogonal handles can then be "clicked" to a reporter molecule, such as a fluorophore or biotin, for detection and quantification.[7]

Experimental Workflow

cell_culture Cell Culture with Alkyne-modified Nucleoside incorporation Metabolic Incorporation into DNA/RNA cell_culture->incorporation extraction Nucleic Acid Extraction incorporation->extraction click_reaction Click Reaction with Azide-Reporter (e.g., Fluorophore) extraction->click_reaction detection Detection (Fluorescence Imaging or MS) click_reaction->detection quantification Quantification detection->quantification

Click chemistry workflow for nucleotide analysis.
Experimental Protocol: Labeling of Oligonucleotides and DNA

The following is a general protocol for click chemistry labeling of alkyne-modified oligonucleotides.[8]

  • Prepare Oligonucleotide Solution : Dissolve the alkyne-modified oligonucleotide in water. Add 2M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M, followed by DMSO.[8]

  • Add Azide : Add the azide-reporter stock solution (e.g., 10 mM in DMSO).[8]

  • Add Ascorbic Acid : Add 5 mM ascorbic acid stock solution.[8]

  • Degas : Bubble an inert gas (e.g., nitrogen or argon) through the solution for 30 seconds.[8]

  • Add Copper Catalyst : Add the 10 mM Copper(II)-TBTA stock solution.[8]

  • Incubation : Incubate the reaction mixture at room temperature overnight.[8]

  • Precipitation and Purification : Precipitate the labeled oligonucleotide using acetone, wash the pellet, and purify by RP-HPLC or PAGE.[8]

Label-Free Quantification by Mass Spectrometry

Label-free quantification is a powerful approach in proteomics and metabolomics that can be readily applied to nucleotide analysis. This method relies on the direct comparison of the mass spectrometry signal intensities of identical analytes across different samples. Two common approaches are based on the peak area/intensity of the precursor ion or on spectral counting (the number of MS/MS spectra identified for a given peptide or, in this case, nucleotide).

Experimental Workflow

sample1 Sample 1 (Nucleotide Extract) lcms1 LC-MS/MS Analysis sample1->lcms1 sample2 Sample 2 (Nucleotide Extract) lcms2 LC-MS/MS Analysis sample2->lcms2 align Chromatographic Alignment lcms1->align lcms2->align feature_detect Feature Detection (Peak Picking) align->feature_detect quant Relative Quantification (Compare Peak Areas/Intensities) feature_detect->quant

Label-free quantification workflow for nucleotide analysis.
Experimental Protocol: Generic Label-Free LC-MS Analysis

This protocol provides a general workflow for label-free quantitative analysis of nucleotides by LC-MS.[9]

  • Sample Preparation : Extract nucleotides from biological samples. A common method involves using an extraction buffer of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis :

    • Inject the extracted samples into an LC-MS/MS system. Each sample is analyzed in a separate run.

    • Use a suitable chromatography method to separate the nucleotides (e.g., HILIC or reversed-phase with an ion-pairing agent).

  • Data Processing :

    • Chromatographic Alignment : Use software to align the retention times of the peaks across the different LC-MS runs to correct for chromatographic drift.

    • Feature Detection : Detect and integrate the peaks corresponding to the nucleotides of interest in each run.

  • Quantitative Analysis :

    • Normalization : Normalize the peak areas to an internal standard or using a global normalization method to account for variations in sample loading and instrument response.

    • Statistical Analysis : Perform statistical tests to identify significant differences in nucleotide abundance between sample groups.

Conclusion

The choice of an alternative to 13C,15N labeling for nucleotide analysis depends on the specific research question, available instrumentation, and budget.

  • Raman Spectroscopy offers a rapid, non-destructive, and label-free option, particularly advantageous for high-throughput screening and in-situ analysis.

  • Alternative Stable Isotope Labeling with 18O provides a cost-effective method for relative quantification that is applicable to a wide range of samples, while 2H labeling can be a valuable tool for NMR-based structural studies.

  • Bio-orthogonal Labeling with Click Chemistry provides high sensitivity and specificity for tracking newly synthesized nucleic acids and is well-suited for imaging applications.

  • Label-Free Mass Spectrometry is a cost-effective and straightforward approach for global nucleotide profiling, although it may have lower precision for low-abundance species compared to labeling methods.

By carefully considering the strengths and weaknesses of each technique, researchers can select the most appropriate method to advance their understanding of nucleotide metabolism and function.

References

Unlocking Cellular Secrets: A Guide to Dual-Labeling in Metabolomics with ¹³C and ¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to gain a deeper understanding of cellular metabolism, the choice of isotopic labeling strategy is paramount. While single-labeling with isotopes like ¹³C has been a cornerstone of metabolomics, dual-labeling with both ¹³C and ¹⁵N is emerging as a powerful technique for a more comprehensive analysis. This guide provides an objective comparison of dual-labeling versus single-labeling approaches, supported by experimental data and detailed methodologies.

The simultaneous use of ¹³C and ¹⁵N stable isotopes offers a significant advantage by enabling the concurrent tracing of carbon and nitrogen atoms through metabolic pathways. This dual-pronged approach provides a more holistic view of cellular bioenergetics and biosynthesis, which is crucial for understanding disease states and the mechanism of action of drugs.

Performance Comparison: Dual-Labeling vs. Single-Labeling

The primary advantage of dual-labeling lies in its ability to provide a more constrained and accurate model of metabolic fluxes. By tracking both carbon and nitrogen, researchers can resolve ambiguities that may arise when using only a single label.

FeatureSingle-Labeling (¹³C or ¹⁵N)Dual-Labeling (¹³C and ¹⁵N)Supporting Evidence
Metabolic Pathway Coverage Primarily tracks either carbon or nitrogen backbone of metabolites.Simultaneously tracks both carbon and nitrogen pathways, including amino acid and nucleotide metabolism.Dual-labeling provides the first comprehensive intracellular carbon and nitrogen flux distributions in a biological system.[1]
Flux Quantification Quantifies either carbon or nitrogen metabolic fluxes.Enables simultaneous quantification of both carbon and nitrogen fluxes, leading to a more complete metabolic model.[1][2]Bayesian 13C15N-Metabolic Flux Analysis (MFA) allows for the simultaneous quantification of intracellular carbon (C) and nitrogen (N) metabolic fluxes.[2]
Accuracy and Resolution Can lead to underdetermined models and less precise flux estimations.Increased number of isotopic measurements provides tighter constraints on metabolic models, improving accuracy and resolution of flux analysis.[3]Exploiting ¹⁵N labeling of a cellular sample accelerates subsequent analysis and increases the coverage of isotopomers that can be quantified, enhancing the resolution of ¹³C-fluxomics studies.[3]
Identification of Metabolic Nodes May not fully elucidate the roles of key metabolic branch points.Identifies critical nodes of co-metabolism for carbon and nitrogen, such as glutamate's central role in nitrogen metabolism.[1][4]¹³C¹⁵N-MFA identified glutamate (B1630785) as the central node of nitrogen metabolism.[1][4]
Experimental Complexity Simpler experimental setup and data analysis.More complex experimental design, sample preparation, and data analysis requiring specialized software.The generalization of ¹³C-MFA to ¹³C¹⁵N-MFA requires a combination of isotopic co-labeling experiments and comprehensive C and N atom transition modeling.[4]
Cost Generally lower cost due to the use of a single labeled substrate.Higher cost associated with the use of two different stable isotope-labeled substrates.The cost of labeling with ¹³C and ¹⁵N can be higher than using a single labeled substrate.[5]

Delving Deeper: Experimental Protocols

A successful metabolomics study relies on a well-designed and executed experimental protocol. Below is a generalized methodology for a dual-labeling experiment in cell culture, which can be adapted for specific research questions.

Experimental Protocol: ¹³C and ¹⁵N Dual-Labeling in Mammalian Cell Culture

1. Cell Culture and Adaptation:

  • Culture cells in a standard medium to the desired confluence.
  • For adherent cells, ensure they are in the exponential growth phase.
  • Adapt cells to a custom-defined medium that will be used for the labeling experiment. This adaptation phase is crucial to minimize metabolic shocks when introducing the labeled substrates.

2. Isotope Labeling:

  • Prepare the labeling medium containing the desired ¹³C- and ¹⁵N-labeled substrates. Common choices include [U-¹³C]-glucose and [U-¹⁵N]-glutamine.
  • Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
  • Add the labeling medium to the cells and incubate for a specific duration. The labeling time should be optimized to achieve a steady-state labeling of the metabolites of interest.

3. Metabolite Extraction:

  • Rapidly quench the metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol) on dry ice.
  • Scrape the cells in the extraction solvent and collect the cell lysate.
  • Centrifuge the lysate to pellet the cell debris and proteins.
  • Collect the supernatant containing the metabolites.

4. Sample Analysis by Mass Spectrometry:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
  • The mass spectrometer will detect the mass shifts in metabolites due to the incorporation of ¹³C and ¹⁵N isotopes.

5. Data Analysis and Flux Calculation:

  • Process the raw mass spectrometry data to identify and quantify the mass isotopomer distributions of the detected metabolites.
  • Utilize specialized software (e.g., INCA, Metran) to perform Metabolic Flux Analysis (MFA). This involves fitting the experimental labeling data to a metabolic network model to calculate the intracellular fluxes.[6]

Visualizing the Workflow and Benefits

Diagrams can effectively illustrate the concepts and processes involved in dual-labeling metabolomics.

Dual_Labeling_Workflow Experimental Workflow for ¹³C and ¹⁵N Dual-Labeling cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture & Adaptation Isotope_Labeling 2. Introduction of ¹³C & ¹⁵N Substrates Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quenching & Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 5. Mass Isotopomer Distribution Analysis MS_Analysis->Data_Processing MFA 6. Metabolic Flux Analysis Data_Processing->MFA Flux_Map Comprehensive C & N Flux Map MFA->Flux_Map Generates Benefits_Diagram Conceptual Benefits of Dual-Labeling cluster_inputs Isotopic Inputs cluster_outputs Analytical Outputs 13C_Label ¹³C-labeled Substrate (e.g., Glucose) Cell Cellular Metabolism 13C_Label->Cell 15N_Label ¹⁵N-labeled Substrate (e.g., Glutamine) 15N_Label->Cell Carbon_Flux Carbon Flux Analysis Cell->Carbon_Flux Nitrogen_Flux Nitrogen Flux Analysis Cell->Nitrogen_Flux Integrated_View Integrated View of C & N Metabolism Carbon_Flux->Integrated_View Nitrogen_Flux->Integrated_View

References

A Researcher's Guide to Evaluating the Isotopic Enrichment of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic enrichment of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅). We present a detailed overview of the primary techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols to aid in the selection and implementation of the most suitable method for your research needs.

The precise determination of isotopic enrichment in stable isotope-labeled compounds like AMP-¹³C₁₀,¹⁵N₅ is critical for the accuracy and reliability of quantitative studies in metabolomics, drug metabolism, and pharmacokinetic research. This fully labeled AMP serves as an ideal internal standard, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for determining isotopic enrichment are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, sample requirement, and the level of detail provided.

Mass Spectrometry (MS) is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly well-suited for isotopic enrichment analysis as it can resolve the isotopologues of a molecule, allowing for accurate quantification of the enrichment level.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, provides detailed structural information and can distinguish between different isotopologues based on the nuclear spin properties of the isotopes. Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are highly effective for this purpose.

The choice between MS and NMR often depends on the specific experimental goals, available instrumentation, and the desired level of detail. In many cases, a combination of both techniques can provide the most comprehensive characterization of isotopic enrichment.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of isotopic enrichment. The data presented is a synthesis of typical performance metrics reported in the literature for the analysis of isotopically labeled nucleotides.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picomole to femtomole range).Lower than MS (micromole to nanomole range).
Sample Requirement Low (micrograms to nanograms).Higher than MS (milligrams).
Resolution High mass resolution allows for the separation of isotopologues with very small mass differences.High spectral resolution provides detailed structural information and distinguishes isotopes at specific atomic positions.
Quantitative Accuracy Excellent for determining overall isotopic enrichment.Excellent for site-specific isotopic enrichment and purity.
Throughput High, especially when coupled with liquid chromatography.Lower, as it often requires longer acquisition times.
Instrumentation Widely available in analytical laboratories.Requires specialized high-field NMR spectrometers.

Alternative Stable Isotope-Labeled Internal Standards

While AMP-¹³C₁₀,¹⁵N₅ is an excellent internal standard for AMP quantification, other stable isotope-labeled nucleotides can be considered for broader metabolic studies or as alternatives. The choice of an internal standard should ideally match the physicochemical properties of the analyte of interest.

Internal StandardLabeling PatternCommon Applications
Adenosine monophosphate-¹³C₅¹³C₅ in the ribose moiety.Tracer studies of the pentose (B10789219) phosphate (B84403) pathway.
Adenosine monophosphate-¹⁵N₅¹⁵N₅ in the adenine (B156593) base.Studies of nitrogen metabolism and nucleotide biosynthesis.
Guanosine monophosphate-¹³C₁₀,¹⁵N₅Fully labeled with ¹³C and ¹⁵N.Internal standard for GMP quantification and purine (B94841) metabolism studies.
Inosine monophosphate-¹³C₁₀,¹⁵N₅Fully labeled with ¹³C and ¹⁵N.Internal standard for IMP quantification and purine nucleotide cycle studies.

Experimental Protocols

Protocol 1: Isotopic Enrichment Analysis by LC-HRMS

This protocol outlines a general procedure for the determination of isotopic enrichment of AMP-¹³C₁₀,¹⁵N₅ using Liquid Chromatography coupled to High-Resolution Mass Spectrometry.

1. Sample Preparation:

  • Dissolve the AMP-¹³C₁₀,¹⁵N₅ standard in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a final concentration of 1 µg/mL.
  • Prepare a series of dilutions to assess linearity and sensitivity.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry:

  • Instrument: An Orbitrap-based or Q-TOF mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Mode: Full scan from m/z 100 to 1000.
  • Resolution: Set to a minimum of 70,000 (FWHM).
  • Data Analysis: Extract the ion chromatograms for the unlabeled AMP (m/z 348.075) and the fully labeled AMP-¹³C₁₀,¹⁵N₅ (m/z 363.095). Calculate the isotopic enrichment by comparing the peak areas of the different isotopologues.

Protocol 2: Isotopic Purity Analysis by ¹H-¹³C HSQC NMR

This protocol provides a method for assessing the isotopic purity and confirming the labeling pattern of AMP-¹³C₁₀,¹⁵N₅ using two-dimensional ¹H-¹³C HSQC NMR.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of AMP-¹³C₁₀,¹⁵N₅ in 0.5 mL of D₂O.
  • Adjust the pH to ~7.0 using dilute NaOD or DCl if necessary.

2. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
  • Experiment: A standard sensitivity-enhanced ¹H-¹³C HSQC experiment.
  • Parameters:
  • ¹H Spectral Width: 12 ppm.
  • ¹³C Spectral Width: 160 ppm.
  • Number of Scans: 16 to 64, depending on the concentration.
  • Relaxation Delay: 2 seconds.
  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

3. Data Analysis:

  • Correlate the proton and carbon signals in the HSQC spectrum. The presence of cross-peaks for all expected ¹H-¹³C correlations confirms the enrichment.
  • The absence or very low intensity of signals corresponding to ¹H-¹²C pairs indicates high isotopic purity.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for evaluating isotopic enrichment.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Dissolution Dissolve AMP-13C10,15N5 Dilution Prepare Dilutions Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Full Scan Mass Analysis Ionization->Detection Extraction Extract Ion Chromatograms Detection->Extraction Calculation Calculate Isotopic Enrichment Extraction->Calculation

Caption: Workflow for LC-HRMS analysis of isotopic enrichment.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Dissolution Dissolve AMP-13C10,15N5 in D2O pH_Adjustment Adjust pH Dissolution->pH_Adjustment Acquisition Acquire 1H-13C HSQC Data pH_Adjustment->Acquisition Processing Process 2D NMR Data Acquisition->Processing Correlation Correlate 1H and 13C Signals Processing->Correlation Purity_Assessment Assess Isotopic Purity Correlation->Purity_Assessment

Caption: Workflow for NMR analysis of isotopic purity.

Conclusion

The evaluation of isotopic enrichment is a critical step in ensuring the quality and reliability of stable isotope-labeled standards. Both LC-HRMS and NMR spectroscopy are powerful techniques for this purpose, each with its own set of strengths. LC-HRMS provides high sensitivity and throughput for determining overall enrichment, while NMR offers detailed structural confirmation and site-specific purity assessment. The choice of methodology should be guided by the specific requirements of the research application. By following the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently assess the isotopic enrichment of AMP-¹³C₁₀,¹⁵N₅ and other labeled compounds, thereby enhancing the accuracy and reproducibility of their experimental results.

A Researcher's Guide to Method Validation for Nucleotide Quantification in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intracellular nucleotides is paramount for understanding cellular metabolism, signaling, and the mechanism of action of various drugs. This guide provides a comprehensive comparison of the most common analytical methods for measuring nucleotides like ATP, GTP, UTP, and CTP in cell lysates. We will delve into the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.

Method Comparison: At a Glance

The choice of method for nucleotide quantification depends on several factors, including the specific nucleotides of interest, the required sensitivity and selectivity, sample throughput, and available instrumentation. Each method presents a unique set of advantages and limitations.

FeatureHPLC-UVLC-MS/MSEnzymatic Assays
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Enzyme-catalyzed reaction producing a detectable signal (colorimetric, fluorometric, or luminescent).
Selectivity Moderate to high; potential for co-elution of isomers.Very high; can distinguish between molecules with the same retention time.High for the target nucleotide; potential for cross-reactivity with other nucleotides.
Sensitivity (LLOQ) pmol range.fmol to amol range.pmol to fmol range.
Throughput Moderate; serial sample injection.Moderate; serial sample injection.High; amenable to 96-well or 384-well plate formats.
Multiplexing Can measure multiple nucleotides in a single run.Can measure a large number of nucleotides and other metabolites simultaneously.Typically measures a single nucleotide per assay.
Cost (Instrument) Moderate.High.Low to moderate.
Cost (Per Sample) Low.Moderate to high.Low to moderate.
Expertise Required Moderate.High.Low to moderate.

Performance Characteristics of Validated Methods

Method validation is crucial to ensure the reliability and accuracy of the obtained quantitative data. Key validation parameters, as recommended by regulatory bodies like the FDA, include linearity, lower limit of quantification (LLOQ), accuracy, and precision.[1][2] The following table summarizes typical performance characteristics for the different methods, synthesized from various studies.

ParameterHPLC-UVLC-MS/MSEnzymatic Assays (Luminescence)
Linearity (R²) >0.99[3]>0.99[4]>0.99[5]
LLOQ ~1-15 pmol[3]~0.05 nmol/L - 2.5 µmol/L[4]~0.1 pmol[6]
Accuracy (% Recovery) 82.4 - 120.5%[3]Within ±15% of nominal valueWithin ±15% of nominal value
Precision (%RSD) <15%[3]<15%<15%[5]

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative protocols for nucleotide extraction and quantification using HPLC-UV, LC-MS/MS, and a luciferase-based enzymatic assay for ATP.

Intracellular Nucleotide Extraction

A critical first step for all methods is the efficient extraction of nucleotides from cells while minimizing degradation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 60% Methanol (B129727) in water, pre-chilled to -20°C

  • Cell scraper

  • Centrifuge

Protocol:

  • Aspirate the culture medium from the cell culture plate on ice.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of pre-chilled 60% methanol to the plate.

  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the nucleotides to a new tube.

  • Dry the extract using a vacuum concentrator.

  • Resuspend the dried pellet in an appropriate buffer for the chosen analytical method (e.g., mobile phase for HPLC/LC-MS or assay buffer for enzymatic assays).

Quantification by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • Nucleotide standards (ATP, GTP, UTP, CTP)

Protocol:

  • Set the column temperature to 25°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 20 µL of the resuspended cell extract or standard.

  • Run a gradient elution program (example):

    • 0-10 min: 5% B

    • 10-25 min: Linear gradient to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Monitor the absorbance at 254 nm.

  • Quantify the nucleotides by comparing the peak areas of the samples to the calibration curve generated from the nucleotide standards.

Quantification by LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Internal standards (e.g., stable isotope-labeled nucleotides)

Protocol:

  • Set the column temperature to 40°C.

  • Equilibrate the column with 95% Mobile Phase B at a flow rate of 0.3 mL/min.

  • Spike the resuspended cell extract and standards with the internal standard mixture.

  • Inject 5 µL of the sample or standard.

  • Run a gradient elution program (example):

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: Linear gradient to 95% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for each nucleotide and internal standard.

  • Quantify the nucleotides by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to the calibration curve.

Quantification of ATP by Luciferase-Based Enzymatic Assay

Materials:

  • Luciferase-based ATP assay kit (containing luciferase, D-luciferin, and assay buffer)

  • Luminometer

  • White, opaque 96-well plates

Protocol:

  • Prepare a series of ATP standards by serially diluting the provided stock solution in the assay buffer.

  • Prepare the ATP detection reagent by mixing the luciferase and D-luciferin according to the kit instructions.

  • Pipette 50 µL of the resuspended cell extract or ATP standards into the wells of the 96-well plate.

  • Add 50 µL of the ATP detection reagent to each well.

  • Incubate the plate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration in the samples by comparing their luminescence signals to the ATP standard curve.[5]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological relevance and the practical steps involved in nucleotide quantification, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X Activates P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Activates Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP_ext->Ectonucleotidases Hydrolysis ADP ADP ADP->Ectonucleotidases Hydrolysis AMP AMP AMP->Ectonucleotidases Hydrolysis Ado Adenosine P1 P1 (A) Receptors (GPCRs) Ado->P1 Activates UTP_ext UTP UTP_ext->P2Y Activates Ca Ca²⁺ Influx / Release P2X->Ca PLC Phospholipase C P2Y->PLC AC Adenylyl Cyclase P2Y->AC P1->AC Modulates Ectonucleotidases->ADP Generates Ectonucleotidases->AMP Generates Ectonucleotidases->Ado Generates ATP_in ATP ATP_in->ATP_ext Release PLC->Ca cAMP cAMP AC->cAMP Downstream Downstream Signaling Ca->Downstream cAMP->Downstream

Caption: Purinergic signaling pathway.

ExperimentalWorkflow start Start: Cell Culture treatment Experimental Treatment (e.g., Drug Incubation) start->treatment harvest Cell Harvesting (Washing & Scraping) treatment->harvest extraction Nucleotide Extraction (e.g., Methanol) harvest->extraction analysis Analytical Method extraction->analysis hplc HPLC-UV analysis->hplc Option 1 lcms LC-MS/MS analysis->lcms Option 2 enzymatic Enzymatic Assay analysis->enzymatic Option 3 data Data Acquisition hplc->data lcms->data enzymatic->data quant Quantification (Calibration Curve) data->quant results Results & Interpretation quant->results

Caption: Experimental workflow for nucleotide quantification.

Conclusion

References

Safety Operating Guide

Proper Disposal of Adenosine Monophosphate-13C10,15N5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Adenosine (B11128) monophosphate-13C10,15N5 (AMP-¹³C₁₀,¹⁵N₅), a non-radioactive, stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is utilized in various research applications, including metabolic studies and as an internal standard for quantitative analysis.[1][2] While it is not classified as a hazardous substance, proper disposal is a key component of responsible laboratory practice.[3][4] The disposal procedures for stable isotope-labeled compounds are generally the same as for their unlabeled chemical counterparts.[5][]

Immediate Safety and Handling Protocols

Prior to disposal, researchers, scientists, and drug development professionals should adhere to the following handling procedures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling AMP-¹³C₁₀,¹⁵N₅.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedures

The disposal of AMP-¹³C₁₀,¹⁵N₅ should be conducted in accordance with your institution's specific chemical waste management plan and local regulations. The following is a general, step-by-step guide:

  • Waste Characterization: Confirm that the waste containing AMP-¹³C₁₀,¹⁵N₅ is not mixed with any hazardous materials, such as radioactive isotopes or other hazardous chemicals. If it is, the mixture must be treated as hazardous waste.

  • Segregation: Keep waste containing AMP-¹³C₁₀,¹⁵N₅ separate from hazardous waste streams to avoid unnecessary disposal costs and complex procedures.[3]

  • Containerization:

    • Solid Waste: Place solid AMP-¹³C₁₀,¹⁵N₅ waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing AMP-¹³C₁₀,¹⁵N₅ in a compatible, leak-proof container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with the full chemical name: "Adenosine monophosphate-13C10,15N5 waste" and indicate that it is "non-hazardous chemical waste."

  • Disposal Request: Contact your institution's EHS office or designated waste management provider to arrange for pickup and disposal. Do not place chemical waste in the regular trash unless you have received explicit approval to do so.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for Adenosine monophosphate-¹³C₁₀,¹⁵N₅.

PropertyValue
Molecular Formula¹³C₁₀H₁₄¹⁵N₅O₇P
Molecular Weight362.18 g/mol
Isotopic Enrichment (¹³C)≥98%
Isotopic Enrichment (¹⁵N)≥98%
Physical StateSolid
Storage Temperature-20°C

Experimental Protocols: General Workflow for Use and Disposal

The following diagram illustrates a typical workflow for experiments involving AMP-¹³C₁₀,¹⁵N₅, from preparation to final disposal.

Experimental Workflow for AMP-¹³C₁₀,¹⁵N₅ cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Management prep_solution Prepare Stock Solution run_assay Perform Assay (e.g., Mass Spectrometry) prep_solution->run_assay Use in Experiment collect_waste Collect Waste (Solid & Liquid) run_assay->collect_waste Generate Waste segregate_waste Segregate Non-Hazardous Waste collect_waste->segregate_waste label_waste Label Waste Container segregate_waste->label_waste request_pickup Request EHS Pickup label_waste->request_pickup

Caption: Experimental workflow from preparation to disposal.

Signaling Pathway Context

AMP is a crucial molecule in cellular signaling, primarily acting as an agonist for adenosine receptors. The diagram below illustrates its general role in a signaling pathway.

AMP in a General Signaling Pathway AMP Adenosine Monophosphate (AMP-¹³C₁₀,¹⁵N₅ as tracer) Receptor Adenosine Receptor AMP->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Role of AMP in a cellular signaling cascade.

References

Essential Safety and Logistics for Handling Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Adenosine monophosphate-¹³C₁₀,¹⁵N₅. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this isotopically labeled compound in a laboratory setting.

Hazard Assessment

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is a stable, non-radioactive isotopically labeled compound. While some safety data sheets (SDS) for the labeled compound indicate no particular hazards, the unlabeled parent compound, Adenosine 5'-monophosphate, may cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle the labeled compound with the same precautions as the unlabeled material to minimize any potential risk.

Personal Protective Equipment (PPE)

Based on the potential for irritation, the following personal protective equipment is recommended when handling Adenosine monophosphate-¹³C₁₀,¹⁵N₅ in its solid, powdered form.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesChemical splash-resistant with side protection. A face shield may be appropriate for larger quantities.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Body Protection Lab coatStandard laboratory coat.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a ventilated enclosure to minimize dust inhalation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ from receipt to use in experiments.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is -20°C[1].

  • Preparation for Use:

    • Work in a well-ventilated area, such as a laboratory hood or ventilated enclosure, to minimize inhalation of the powder.

    • Ensure all required PPE is correctly worn before handling the compound.

    • Have an eyewash station and safety shower readily accessible.

  • Weighing and Aliquoting:

    • Handle the powder carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Experimentation:

    • Keep the container with the compound sealed when not in use.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Management:

    • In case of a small spill, carefully sweep or vacuum the solid material.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan

As Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is considered a non-hazardous solid chemical, the following disposal procedures are recommended. Always adhere to local and institutional regulations.

  • Waste Collection:

    • Collect excess solid compound and any contaminated disposable materials (e.g., weigh boats, wipes) in a designated, sealed waste container.

  • Container Disposal:

    • Empty containers should have their labels defaced to indicate they no longer contain the chemical[2].

    • Once the label is removed or blacked out, the empty container can typically be disposed of in the regular trash[2].

  • Final Disposal:

    • Solid, non-hazardous chemical waste should be securely packaged by laboratory personnel.

    • The sealed package can then be transferred to a designated dumpster for non-hazardous waste[2][3]. Do not leave chemical waste in laboratory trash cans for custodial staff to handle[2].

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of Adenosine monophosphate-¹³C₁₀,¹⁵N₅.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Weigh and Aliquot B->C Proceed to Handling D Perform Experiment C->D E Clean Work Area D->E Experiment Complete F Dispose of Waste Properly E->F G Remove PPE F->G

Caption: Safe Handling Workflow for Adenosine monophosphate-¹³C₁₀,¹⁵N₅.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.